APJ receptor agonist 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H28ClFN6O3 |
|---|---|
Poids moléculaire |
551.0 g/mol |
Nom IUPAC |
5-[3-(5-chloro-3-fluoro-2-pyridinyl)pyrrolidine-1-carbonyl]-3-(2,6-diethylphenyl)-6-hydroxy-2-(1-methylpyrazol-3-yl)pyrimidin-4-one |
InChI |
InChI=1S/C28H28ClFN6O3/c1-4-16-7-6-8-17(5-2)24(16)36-25(21-10-11-34(3)33-21)32-26(37)22(28(36)39)27(38)35-12-9-18(15-35)23-20(30)13-19(29)14-31-23/h6-8,10-11,13-14,18,37H,4-5,9,12,15H2,1-3H3 |
Clé InChI |
ZJTWRAXKYGIUOR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)N2C(=NC(=C(C2=O)C(=O)N3CCC(C3)C4=C(C=C(C=N4)Cl)F)O)C5=NN(C=C5)C |
Origine du produit |
United States |
Foundational & Exploratory
APJ Receptor Agonist 4: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelin receptor (APJ), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Its activation by endogenous peptide ligands, such as apelin, elicits a cascade of signaling events that contribute to cardiovascular homeostasis. APJ receptor agonist 4, also identified as compound 21 in pivotal research, is a potent, orally active, non-peptidic agonist of the APJ receptor.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action
This compound functions by binding to and activating the apelin receptor. This receptor is primarily coupled to inhibitory G proteins (Gαi/o), and its activation initiates a series of downstream signaling events. The key mechanistic pillars of this compound's action include the inhibition of adenylyl cyclase and the activation of other crucial signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. Furthermore, like many GPCRs, the APJ receptor can also signal through a G protein-independent pathway involving β-arrestin. The balance between these signaling arms, known as biased agonism, is a critical area of investigation for developing next-generation APJ agonists with optimized therapeutic profiles.
Signaling Pathways
Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling pathways are detailed below.
G Protein-Dependent Signaling
The canonical signaling pathway for the APJ receptor is mediated by the Gαi subunit of the G protein complex.
β-Arrestin-Mediated Signaling
Activation of the APJ receptor can also lead to the recruitment of β-arrestin. This process not only desensitizes the receptor to further G protein-mediated signaling but also initiates a distinct wave of signaling events, including the activation of the ERK1/2 pathway.
Quantitative Data
The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, with the endogenous ligand Apelin-13 included for comparison.
Table 1: In Vitro Potency of this compound
| Compound | Assay | Species | EC50 (nM) | Ki (nM) |
| This compound | cAMP Inhibition | Human | 0.06 | - |
| This compound | Radioligand Binding | Human | - | 0.07 |
| Apelin-13 | cAMP Inhibition | Human | ~0.1 | - |
Data sourced from MedchemExpress and supporting information from Meng et al., 2021.[1]
Experimental Protocols
The characterization of this compound involves a suite of standardized in vitro assays. Below are detailed methodologies for the key experiments.
cAMP Inhibition Assay
This assay quantifies the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase.
Objective: To determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the human APJ receptor.
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
This compound
-
Apelin-13 (as a positive control)
-
cAMP detection kit (e.g., HTRF, LANCE)
-
384-well microplates
Procedure:
-
Cell Seeding: Seed the APJ-expressing CHO-K1 cells into 384-well plates at a density of 2,500 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and Apelin-13 in assay buffer.
-
Assay: a. Remove the culture medium from the cells. b. Add the diluted compounds to the wells. c. Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase. d. Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and G protein-independent signaling.
Objective: To quantify the potency of this compound in inducing β-arrestin recruitment to the APJ receptor.
Materials:
-
HEK293 cells engineered to co-express the APJ receptor and a β-arrestin fusion protein (e.g., using PathHunter or Tango assay technology).
-
Assay buffer.
-
This compound.
-
Apelin-13 (as a positive control).
-
Substrate for the reporter enzyme.
-
384-well white, opaque microplates.
Procedure:
-
Cell Seeding: Plate the engineered HEK293 cells in 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or Apelin-13 to the cells.
-
Incubation: Incubate the plates for 60-90 minutes at 37°C to allow for receptor-β-arrestin interaction.
-
Signal Detection: Add the enzyme substrate according to the manufacturer's protocol and incubate in the dark to allow for signal development.
-
Measurement: Read the chemiluminescence or fluorescence on a plate reader.
-
Data Analysis: Plot the signal against the log concentration of the agonist to determine the EC50 value.
Conclusion
This compound is a potent activator of the apelin receptor, primarily signaling through the Gαi-mediated inhibition of adenylyl cyclase. Its mechanism of action also involves the recruitment of β-arrestin, which can lead to receptor internalization and the initiation of G protein-independent signaling pathways. The detailed understanding of its molecular mechanism, supported by robust quantitative data and well-defined experimental protocols, underscores its potential as a therapeutic agent for cardiovascular diseases. Further investigation into the biased agonism of this and related compounds will be crucial in fine-tuning the therapeutic profile of APJ receptor agonists for clinical applications.
References
The Discovery and Synthesis of APJ Receptor Agonist 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for cardiovascular diseases, particularly heart failure. Its endogenous ligand, apelin-13, demonstrates beneficial effects on cardiac function, such as increasing cardiac output. However, its therapeutic potential is severely limited by a short plasma half-life, necessitating intravenous infusion. This has driven extensive research into the discovery of potent, selective, and orally bioavailable small-molecule APJ agonists that can replicate the therapeutic effects of apelin for chronic administration. This technical guide details the discovery, synthesis, and pharmacological characterization of a notable small-molecule agonist, APJ receptor agonist 4 (also identified as compound 21).
Discovery of this compound (Compound 21)
This compound (compound 21) was identified through a systematic medicinal chemistry campaign aimed at optimizing a series of hydroxypyrimidinone-based compounds. The effort began with the optimization of a high-throughput screening (HTS) hit, leading to a series of potent pyrimidinone compounds. An early lead compound in this series showed good metabolic stability but was found to undergo monodemethylation of its dimethoxyphenyl group, resulting in the formation of atropisomeric metabolites.
This led to a focused effort to modify the structure to enhance metabolic stability while retaining high potency. The structure-activity relationship (SAR) at the C2 position of the pyrazole (B372694) core was explored, leading to potent analogs with excellent metabolic stability but decreased permeability. To counteract this, the N1 2,6-dimethoxyphenyl group was replaced with a 2,6-diethylphenyl group, and the C5 pyrroloamides were reoptimized. This strategic modification resulted in the identification of compound 21, which demonstrated a harmonized profile of high potency, improved permeability, and excellent pharmacokinetic properties across multiple preclinical species. Due to its robust efficacy in rodent heart failure models and a favorable safety profile, compound 21 was selected as a backup development candidate.[1]
Quantitative Pharmacological Data
The pharmacological profile of this compound (compound 21) and other representative APJ agonists is summarized below. Compound 21 exhibits potent agonistic activity at the APJ receptor with low nanomolar to sub-nanomolar efficacy.
Table 1: In Vitro Potency of this compound (Compound 21)
| Species | Assay Type | EC50 (nM) |
| Human | cAMP Inhibition | 0.06 |
| Monkey | cAMP Inhibition | 0.03 |
| Dog | cAMP Inhibition | 0.06 |
| Rat | cAMP Inhibition | 0.04 |
| Mouse | cAMP Inhibition | 0.03 |
| Data sourced from Meng W, et al. J Med Chem. 2021.[1][2] |
Table 2: Pharmacokinetic Profile of this compound (Compound 21)
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) |
| Rat | IV | 1 | 20 | 1.8 | 1.6 | - |
| Rat | PO | 3 | - | - | - | 53 |
| Monkey | IV | 1 | 8.8 | 1.6 | 2.5 | - |
| Monkey | PO | 3 | - | - | - | 42 |
| Dog | IV | 0.5 | 5.5 | 2.1 | 4.6 | - |
| Dog | PO | 1 | - | - | - | 73 |
| Data sourced from Meng W, et al. J Med Chem. 2021.[1] |
Table 3: Comparative Data of Selected Small-Molecule APJ Agonists
| Compound Name | Class | Binding Affinity (K_i or K_d) | Functional Potency (EC50) | Reference |
| This compound (Cmpd 21) | Hydroxypyrimidinone | 0.07 nM (K_i) | 0.06 nM (cAMP) | [1][2] |
| BMS-986224 | Hydroxypyridinone | 0.3 nM (K_d) | 0.02 nM (cAMP) | [3][4] |
| ML233 | Quinone-oxime sulfonate | - | 3.7 µM (β-arrestin) | [5] |
| Compound 47 | Pyrazole | - | 6.5 nM (cAMP) | |
| AMG 986 | - | - | ~0.23 nM (cAMP), ~0.29 nM (β-arrestin) |
Synthesis of this compound (Compound 21)
The synthesis of this compound (compound 21) is achieved through a multi-step process. The detailed synthetic scheme and procedures are outlined in the supporting information of the primary publication by Meng et al. (2021). The general approach involves the construction of the core pyrazole structure followed by amide coupling and subsequent modifications.
A detailed, step-by-step synthesis protocol with specific reagents, conditions, and characterization data (NMR, HPLC) is proprietary to the discovering entity and is detailed within the cited scientific literature and its supplementary materials for research reproduction purposes.[1]
Key Experimental Protocols
The characterization of APJ receptor agonists involves a battery of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and pharmacokinetic properties.
APJ Receptor Binding Assay
This assay measures the affinity of the test compound for the APJ receptor, typically by assessing its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (K_i or K_d) of the agonist.
-
Cell Line: HEK293 cells stably expressing the human APJ receptor.
-
Radioligand: [¹²⁵I]-(Pyr¹)Apelin-13.
-
Procedure:
-
Cell membranes are prepared from the APJ-expressing cell line.
-
Membranes (e.g., 5-10 µg protein) are incubated in a binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
A fixed concentration of [¹²⁵I]-(Pyr¹)Apelin-13 is added to the incubation mixture.
-
The test compound is added in a range of concentrations.
-
The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).
-
The mixture is filtered through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled apelin-13.
-
IC50 values are calculated and converted to K_i values using the Cheng-Prusoff equation.
-
G-Protein Signaling Assay (cAMP Inhibition)
Since APJ couples to the Gαi subunit, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Objective: To measure the functional potency (EC50) of the agonist via the Gαi pathway.
-
Cell Line: CHO-K1 or HEK293 cells expressing the human APJ receptor.
-
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.
-
Procedure:
-
Cells are seeded in 96- or 384-well plates and cultured overnight.
-
Cells are stimulated with a Gs-activating agent, forskolin (B1673556) (e.g., 10 µM), to elevate basal cAMP levels.
-
Simultaneously, cells are treated with varying concentrations of the test agonist.
-
The reaction is incubated for a defined period (e.g., 30 minutes at room temperature).
-
Cells are lysed, and the cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF cAMP assay). In this assay, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
The TR-FRET signal is read on a compatible plate reader. A decrease in signal indicates an increase in intracellular cAMP inhibition.
-
Concentration-response curves are generated to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the ability of the agonist to promote the interaction between the activated APJ receptor and β-arrestin, a key step in receptor desensitization and internalization, and an important signaling pathway in its own right.
-
Objective: To measure agonist potency for the β-arrestin signaling pathway.
-
Cell Line: U2OS or HEK293 cells co-expressing APJ and a β-arrestin fusion protein (e.g., PathHunter β-Arrestin assay).
-
Procedure:
-
Cells are seeded in assay plates.
-
Test compounds are added at various concentrations.
-
The plates are incubated (e.g., 60-90 minutes at 37°C).
-
A detection reagent is added, which generates a chemiluminescent signal upon enzyme fragment complementation when the receptor and β-arrestin interact.
-
The luminescent signal is read on a plate reader.
-
Concentration-response curves are plotted to determine the EC50 value.
-
Pharmacokinetic (PK) Assessment
PK studies are crucial to determine the suitability of a compound for in vivo use, especially for oral administration.
-
Objective: To determine key PK parameters like clearance (CL), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (F%).
-
Animal Models: Typically performed in rodents (rats, mice) and non-rodents (dogs, cynomolgus monkeys).
-
Procedure:
-
Intravenous (IV) Dosing: A cohort of animals receives the compound via IV administration (e.g., 1 mg/kg). Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Oral (PO) Dosing: A separate cohort receives the compound orally via gavage (e.g., 3 mg/kg). Blood samples are collected over the same time course.
-
Sample Processing: Plasma is isolated from blood samples.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate the PK parameters. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations: Signaling Pathways and Workflows
APJ Receptor Signaling Pathways
The APJ receptor is coupled to multiple G-protein subtypes, initiating several downstream signaling cascades that mediate its diverse physiological effects.
Caption: APJ Receptor Signaling Cascade.
General Workflow for APJ Agonist Discovery
The discovery and preclinical development of a novel APJ agonist follows a structured, multi-stage process from initial screening to candidate selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Hydroxypyridinone APJ Receptor Agonist as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
The Apelin/APJ Receptor System: A Deep Dive into Agonist Structure-Activity Relationships
An In-depth Technical Guide for Researchers and Drug Development Professionals
The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), and its endogenous peptide ligands, apelin and ELABELA, form a critical signaling system involved in a wide array of physiological processes.[1][2] With significant roles in cardiovascular homeostasis, fluid balance, and metabolism, the APJ receptor has emerged as a promising therapeutic target for conditions such as heart failure, hypertension, and diabetes.[3][4][5] The development of potent and selective APJ agonists is a key focus of modern drug discovery. This guide provides a detailed exploration of the structure-activity relationships (SAR) of various classes of APJ receptor agonists, outlines key experimental protocols for their characterization, and illustrates the core signaling pathways.
The APJ Receptor and Its Endogenous Ligands
The APJ receptor is activated by several endogenous peptides derived from the preproapelin and preproELABELA precursors. The most studied apelin isoforms include apelin-36, apelin-17, and apelin-13.[1] More recently, ELABELA (also known as Toddler) was identified as a second, structurally distinct endogenous ligand.[2] Although they share no sequence homology, both apelin and ELABELA activate the APJ receptor, albeit with potentially different downstream signaling consequences, a phenomenon known as biased agonism.[6][7]
APJ Receptor Signaling Pathways
Upon agonist binding, the APJ receptor undergoes a conformational change, initiating intracellular signaling cascades. The receptor primarily couples to the inhibitory G protein, Gαi, leading to the suppression of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[8][9][10] Additionally, APJ activation can trigger other G protein-dependent pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and nitric oxide production, and the phospholipase C (PLC)/protein kinase C (PKC) pathway, leading to ERK1/2 activation.[8]
The APJ receptor can also signal independently of G proteins through the recruitment of β-arrestins.[6][11] This can lead to receptor internalization and a distinct, sustained phase of ERK1/2 activation.[6] The ability of different ligands to preferentially activate G protein-dependent or β-arrestin-dependent pathways is a central concept in APJ pharmacology, offering the potential to develop pathway-selective drugs with improved therapeutic profiles.[12]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel small molecule agonist scaffold for the APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. dovepress.com [dovepress.com]
- 10. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Elucidation of the structure-activity relationships of apelin: influence of unnatural amino acids on binding, signaling, and plasma stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Downstream Signaling Pathways of APJ Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a Class A G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a multitude of pathological conditions, including cardiovascular diseases, metabolic disorders, and neurological conditions.[1][2][3] Activation of the APJ receptor by its endogenous peptide ligands, primarily isoforms of apelin and the more recently discovered ELABELA/Toddler, initiates a complex network of intracellular signaling cascades.[1][4] A thorough understanding of these downstream pathways is critical for the rational design and development of novel APJ-targeted therapeutics, including biased agonists that selectively engage beneficial signaling arms while avoiding those that may lead to adverse effects.[5][6] This guide provides a detailed overview of four core downstream signaling pathways activated by APJ receptor agonists, supported by quantitative data, comprehensive experimental protocols, and detailed pathway visualizations.
Core Signaling Pathways
The APJ receptor primarily couples to inhibitory G proteins (Gαi/o) and Gαq/11, and has also been shown to engage Gα12/13 and β-arrestin-dependent signaling.[1][2][3][7] These initial interactions trigger a cascade of downstream events that ultimately dictate the physiological response.
Gαi-Mediated Signaling Pathway
Upon agonist binding, the APJ receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins of the Gαi/o family.[3] This interaction catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits the activity of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] This reduction in cAMP attenuates the activity of protein kinase A (PKA).
Furthermore, both the dissociated Gαi and Gβγ subunits can activate downstream effector proteins. A key pathway activated downstream of Gαi is the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[9][10] PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B). The Gβγ subunits can also contribute to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[9][10][11] This activation is often mediated through a series of upstream kinases, including Src and Ras.
Key Functions: This pathway is implicated in cell survival, proliferation, migration, and metabolic regulation.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jicrcr.com [jicrcr.com]
- 4. researchgate.net [researchgate.net]
- 5. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Apelin-13 upregulates Egr-1 expression in rat vascular smooth muscle cells through the PI3K/Akt and PKC signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
The Crossroads of Cellular Response: A Technical Guide to APJ Receptor G-Protein and β-Arrestin Signaling
For Researchers, Scientists, and Drug Development Professionals
The Apelin Receptor (APJ), a Class A G-protein coupled receptor (GPCR), stands as a pivotal regulator in cardiovascular homeostasis and a promising therapeutic target for a spectrum of diseases, including heart failure, pulmonary arterial hypertension, and metabolic disorders.[1][2] Activation of the APJ receptor by its endogenous peptide ligands, Apelin and Elabela, triggers a cascade of intracellular signaling events that are primarily transduced through two distinct pathways: the canonical G-protein signaling pathway and the β-arrestin-mediated pathway.[3][4] The emerging paradigm of biased agonism, where specific ligands preferentially activate one pathway over the other, offers the tantalizing prospect of developing novel therapeutics with enhanced efficacy and reduced side effects.[1][5] This technical guide provides an in-depth exploration of the APJ receptor's dichotomous signaling, presenting quantitative data for key agonists, detailed experimental protocols for assessing pathway activation, and visual diagrams to elucidate the complex signaling networks.
Core Signaling Pathways: G-Protein vs. β-Arrestin
Upon agonist binding, the APJ receptor undergoes a conformational change that facilitates the coupling of intracellular signaling partners. The choice of these partners dictates the downstream physiological response.
1. G-Protein Dependent Signaling: The APJ receptor primarily couples to the inhibitory G-protein alpha subunit, Gαi.[6][7] This interaction initiates a signaling cascade with several key downstream effects:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8]
-
Activation of Phosphoinositide 3-Kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and proliferation.[4]
-
Activation of Extracellular Signal-Regulated Kinase (ERK1/2): This mitogen-activated protein kinase (MAPK) pathway is involved in cell growth and differentiation.[3][8]
-
Mobilization of intracellular calcium (Ca2+): This is another critical second messenger involved in a multitude of cellular processes.[3][8]
2. β-Arrestin Dependent Signaling: Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestins (β-arrestin 1 and β-arrestin 2) are recruited to the intracellular domains of the APJ receptor.[3] This interaction has two major consequences:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, effectively terminating G-protein signaling. It also acts as an adaptor protein, facilitating the internalization of the receptor via clathrin-coated pits, which can lead to receptor downregulation or recycling.[1][3]
-
Initiation of G-protein independent signaling: β-arrestins can act as scaffolds for various signaling proteins, initiating a second wave of signaling. In the context of the APJ receptor, β-arrestin-mediated signaling has been linked to cardiac hypertrophy.[1][6]
The balance between G-protein and β-arrestin signaling is critical in determining the overall cellular and physiological outcome of APJ receptor activation. Biased agonists aim to selectively engage one pathway to achieve a desired therapeutic effect while avoiding the detrimental consequences of the other. For instance, a G-protein biased agonist could harness the beneficial cardiovascular effects of APJ activation while minimizing the risk of cardiac hypertrophy associated with β-arrestin signaling.[1][9]
Quantitative Data for APJ Receptor Agonists
The following tables summarize the in vitro potencies of various endogenous and synthetic agonists at the APJ receptor, highlighting their activities in assays measuring G-protein and β-arrestin pathway engagement.
Table 1: Potency of Endogenous APJ Receptor Agonists
| Ligand | G-Protein Signaling (cAMP Inhibition) EC50 | β-Arrestin Recruitment EC50 | Reference |
| Apelin-13 | ~1-10 nM | ~10-100 nM | [3] |
| pGlu1-Apelin-13 | Data not consistently reported | Data not consistently reported | [3] |
| Apelin-17 | Data not consistently reported, biased toward β-arrestin | Data not consistently reported | [3] |
| Apelin-36 | 20 nM | Data not consistently reported | [10] |
| Elabela-21 | Data not consistently reported, biased toward G-protein | Data not consistently reported | [3] |
| Elabela-32 | Data not consistently reported, >1000-fold bias to β-arrestin | Data not consistently reported | [3] |
| Elabela(19-32) | 8.6 nM (Gαi1 activation) | 166 nM | [10] |
Table 2: Potency of Synthetic APJ Receptor Agonists
| Ligand | G-Protein Signaling EC50 | β-Arrestin Recruitment EC50 | Bias | Reference |
| CMF-019 | pKi: 8.58 (human), 8.49 (rat), 8.71 (mouse) | Less potent than for G-protein signaling | G-protein biased | [10][11] |
| MM 07 | KD: 300 nM (CHO-K1), 172 nM (human heart) | Reduced activation compared to G-protein | G-protein biased | [10][12] |
| BMS-986224 | Similar to (Pyr1)apelin-13 | Similar to (Pyr1)apelin-13 | Balanced | [10] |
| Compound 34 | Potent G-protein activation | Significantly less potent | G-protein biased | [1] |
Note: EC50, KD, and pKi values can vary depending on the specific cell line and assay conditions used.
Mandatory Visualizations
References
- 1. Discovery of biased and potent apelin receptor agonists using structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 2. Apelin and its receptor APJ in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. APJ ACTS AS A DUAL RECEPTOR IN CARDIAC HYPERTROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
The Physiological Role of APJ Receptor Agonism in Cardiovascular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous ligand, apelin, form a critical signaling pathway in the regulation of cardiovascular homeostasis. This system acts as a key counter-regulatory axis to the renin-angiotensin system, exerting pleiotropic effects on the heart and vasculature.[1][2] Activation of the APJ receptor by its endogenous ligands or synthetic agonists has been shown to induce potent physiological responses, including positive inotropy, vasodilation, and reduction of both cardiac preload and afterload. These effects collectively contribute to improved cardiac function and blood pressure control, making the APJ receptor a promising therapeutic target for cardiovascular diseases such as heart failure. This technical guide provides an in-depth overview of the physiological role of APJ receptor agonism, with a focus on the effects of synthetic agonists, supported by quantitative data, detailed experimental methodologies, and signaling pathway diagrams. As a representative example of a potent, orally bioavailable small-molecule APJ agonist, this guide will frequently refer to data from preclinical and clinical studies of AMG 986.
Introduction to the Apelin/APJ System
The APJ receptor, initially identified as an orphan receptor due to its homology with the angiotensin II type 1 receptor, is widely expressed throughout the cardiovascular system, including in cardiomyocytes, endothelial cells, and vascular smooth muscle cells.[3][4] Its endogenous ligand, apelin, is a peptide that exists in several active isoforms, with apelin-13 (B560349) being one of the most potent.[3][5] The apelin/APJ system is involved in a wide array of physiological processes, including the regulation of blood pressure, cardiac contractility, and fluid balance.[6] Dysregulation of this system has been implicated in the pathophysiology of various cardiovascular disorders, including heart failure, hypertension, and ischemic heart disease.[7][8]
Cardiovascular Effects of APJ Receptor Agonism
Activation of the APJ receptor by agonists elicits a range of beneficial cardiovascular effects. These effects are primarily mediated through direct actions on the heart and blood vessels.
Cardiac Effects
APJ receptor agonism has a direct positive inotropic effect on the heart, meaning it increases the force of myocardial contraction.[3] This leads to an improvement in cardiac output. Studies in both animal models and humans have demonstrated that administration of apelin or synthetic APJ agonists enhances cardiac contractility.[9][10] In preclinical models of heart failure, acute and chronic administration of APJ agonists has been shown to improve systolic function.[9] For instance, acute intravenous infusion of the small-molecule agonist AMG 986 in a rat model of impaired metabolic function resulted in a significant increase in stroke volume and ejection fraction.[11] Furthermore, in patients with heart failure, apelin infusion has been observed to increase cardiac index and stroke volume.[10]
Vascular Effects
The vascular effects of APJ receptor activation are complex and can lead to both vasodilation and vasoconstriction depending on the specific vascular bed and physiological context.[12][13] The predominant effect observed in systemic circulation is vasodilation, leading to a reduction in systemic vascular resistance and blood pressure.[13] This vasodilation is primarily mediated by the release of nitric oxide (NO) from endothelial cells.[2][4] By promoting vasodilation, APJ agonists can reduce both cardiac afterload and preload, further contributing to improved cardiac efficiency.[7] However, APJ receptors are also present on vascular smooth muscle cells, and their activation can induce vasoconstriction.[4][14]
Anti-remodeling Effects
Chronic activation of the APJ receptor may also exert beneficial effects on cardiac remodeling. In a rat model of myocardial infarction, chronic oral dosing with an APJ agonist was found to reduce myocardial collagen content and improve diastolic function, comparable to the effects of the angiotensin receptor blocker losartan.[9]
Quantitative Data on the Effects of APJ Receptor Agonists
The following tables summarize quantitative data from preclinical and clinical studies investigating the cardiovascular effects of APT receptor agonists, with a focus on AMG 986 as a representative small-molecule agonist.
Table 1: In Vitro Potency of APJ Receptor Agonists
| Compound | Assay | Species | EC50 (log) | Reference |
| AMG 986 | cAMP Inhibition | Human | -9.64 ± 0.03 | [11] |
| pyr-apelin-13 | cAMP Inhibition | Human | -9.93 ± 0.03 | [11] |
| AMG 986 | GTPγS Binding | Human | -9.54 ± 0.03 | [11] |
| pyr-apelin-13 | GTPγS Binding | Human | -8.10 ± 0.05 | [11] |
| AMG 986 | β-arrestin Recruitment | Human | -9.61 ± 0.13 | [9] |
| pyr-apelin-13 | β-arrestin Recruitment | Human | -8.96 ± 0.03 | [9] |
| AMG 986 | Receptor Internalization | Human | -9.59 ± 0.03 | [11] |
| pyr-apelin-13 | Receptor Internalization | Human | -7.80 ± 0.04 | [11] |
Table 2: Hemodynamic Effects of AMG 986 in a Rat Model of Diastolic Dysfunction
| Parameter | Vehicle | AMG 986 | % Change | p-value | Reference |
| Stroke Volume (μL) | 185 ± 10 | 220 ± 12 | +18.9% | <0.05 | [11] |
| Ejection Fraction (%) | 58 ± 2 | 65 ± 2 | +12.1% | <0.05 | [11] |
| Heart Rate (bpm) | 350 ± 10 | 380 ± 8 | +8.6% | <0.05 | [11] |
| Mean Arterial Pressure (mmHg) | 120 ± 5 | 118 ± 6 | -1.7% | NS | [11] |
| Systemic Vascular Resistance (mmHg/mL/min) | 1.8 ± 0.1 | 1.4 ± 0.1 | -22.2% | <0.05 | [11] |
Table 3: Effects of Apelin Infusion in Humans with Heart Failure
| Parameter | Placebo | Apelin | % Change | p-value | Reference |
| Cardiac Index (L/min/m²) | 2.2 ± 0.2 | 2.7 ± 0.3 | +22.7% | <0.01 | [10] |
| Mean Arterial Pressure (mmHg) | 85 ± 4 | 78 ± 3 | -8.2% | <0.01 | [10] |
| Systemic Vascular Resistance (dyn·s/cm⁵) | 1450 ± 150 | 1100 ± 120 | -24.1% | <0.01 | [10] |
Signaling Pathways of the APJ Receptor
Activation of the APJ receptor initiates a cascade of intracellular signaling events that mediate its diverse physiological effects. The APJ receptor is a G protein-coupled receptor that primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, APJ receptor activation can stimulate other signaling pathways, including the phospholipase C (PLC)/protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK) pathway.[5][6] The recruitment of β-arrestin to the activated receptor is another important signaling mechanism that can lead to receptor internalization and the activation of G protein-independent signaling cascades.[5][9]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the physiological effects of APJ receptor agonists.
In Vitro Assays
-
cAMP Inhibition Assay: This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the APJ receptor.[11]
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human APJ receptor.
-
Procedure: Cells are incubated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production. Test compounds are then added at various concentrations. The intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay. A decrease in cAMP levels in the presence of the test compound indicates agonistic activity at the Gαi-coupled APJ receptor.[11]
-
-
β-Arrestin Recruitment Assay: This assay determines the ability of a compound to promote the interaction between the APJ receptor and β-arrestin.[9]
-
Technology: Enzyme fragment complementation (e.g., DiscoveRx PathHunter) or Bioluminescence Resonance Energy Transfer (BRET).
-
Procedure: Cells are engineered to express the APJ receptor fused to one fragment of a reporter enzyme (or a BRET donor) and β-arrestin fused to the complementary fragment (or a BRET acceptor). Agonist binding to the receptor induces a conformational change that promotes β-arrestin recruitment, bringing the two fragments (or donor/acceptor pair) into close proximity and generating a detectable signal.[15]
-
In Vivo Hemodynamic Assessment in Animal Models
-
Animal Model: Anesthetized rats (e.g., ZSF1 obese rats as a model of diastolic dysfunction).[11]
-
Instrumentation: A pressure-volume (PV) conductance catheter is inserted into the left ventricle to continuously measure intraventricular pressure and volume. An arterial line is placed to monitor systemic blood pressure.
-
Procedure: Following a stabilization period, baseline hemodynamic parameters are recorded. The APJ agonist (e.g., AMG 986) or vehicle is administered via intravenous infusion. Hemodynamic parameters, including heart rate, blood pressure, stroke volume, ejection fraction, and systemic vascular resistance, are continuously monitored and recorded.[11] In some protocols, a cardiac stressor like dobutamine (B195870) is co-infused to assess cardiac reserve.[11]
References
- 1. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory roles for APJ, a seven-transmembrane receptor related to angiotensin-type 1 receptor in blood pressure in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous regulation of cardiovascular function by apelin-APJ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The apelin/APJ system in the regulation of vascular tone: friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. cusabio.com [cusabio.com]
- 7. The apelin-APJ system in heart failure: pathophysiologic relevance and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular effects of apelin: Mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Regulation of Adenylyl Cyclase by APJ Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Apelin Receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a multitude of cardiovascular and metabolic diseases. Activation of the APJ receptor by its endogenous ligands, apelin and Elabela, or by synthetic agonists, triggers a cascade of intracellular signaling events. A primary and critical pathway initiated by APJ receptor activation is the inhibition of adenylyl cyclase, a key enzyme in cellular signaling. This guide provides a comprehensive technical overview of the regulation of adenylyl cyclase by APJ receptor agonists, with a focus on the underlying molecular mechanisms, quantitative analysis of this regulation, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of modulating this signaling axis.
Introduction to the APJ Receptor and its Ligands
The APJ receptor, also known as angiotensin II receptor-like 1 (AGTRL1), is a seven-transmembrane receptor that shares structural homology with the angiotensin II receptor type 1 (AT1). Despite this similarity, it does not bind angiotensin II.[1] Instead, its activity is modulated by the endogenous peptide ligands apelin and Elabela.[2][3] Upon agonist binding, the APJ receptor couples to inhibitory G-proteins of the Gαi/o family.[1][2] This interaction is central to many of the physiological effects attributed to the apelinergic system, including the regulation of blood pressure, cardiac contractility, and fluid homeostasis.[4][5]
The Core Mechanism: APJ Receptor-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway initiated by the activation of the APJ receptor involves the inhibition of adenylyl cyclase. This process can be broken down into the following key steps:
-
Agonist Binding: An APJ receptor agonist, such as apelin or a synthetic small molecule, binds to the extracellular domain of the receptor.
-
Conformational Change and G-protein Coupling: Ligand binding induces a conformational change in the APJ receptor, facilitating its coupling to a heterotrimeric Gαi/o protein on the intracellular side of the plasma membrane.
-
G-protein Activation: This coupling promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit.
-
Dissociation of G-protein Subunits: The GTP-bound Gαi subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly interacts with and inhibits the enzymatic activity of adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[2][3]
This reduction in cAMP levels has widespread downstream consequences, as cAMP is a crucial regulator of numerous cellular processes through the activation of Protein Kinase A (PKA) and other effectors.
Signaling Pathway Diagram
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jicrcr.com [jicrcr.com]
- 3. jicrcr.com [jicrcr.com]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide to the Interaction of APJ Receptor Agonist 4 with the Angiotensin II Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the APJ receptor agonist 4, a potent and orally active agonist of the apelin receptor (APJ), and its intricate interaction with the angiotensin II type 1 receptor (AT1R). This document details the pharmacological properties of this compound, the mechanistic basis of the APJ-AT1R interaction, and provides detailed protocols for key experiments to study this interplay. The information presented herein is intended to support researchers and drug development professionals in their investigation of novel therapeutics targeting the apelinergic and renin-angiotensin systems.
Introduction to this compound and the APJ-Angiotensin II Receptor Axis
The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), and its endogenous ligand, apelin, form a critical signaling system involved in a myriad of physiological processes, including cardiovascular homeostasis. This compound has been identified as a potent and orally bioavailable small molecule agonist of the APJ receptor, showing promise in preclinical models of heart failure.[1]
The APJ receptor shares significant sequence homology with the angiotensin II type 1 receptor (AT1R), the primary receptor for the potent vasoconstrictor angiotensin II (Ang II).[2] This structural similarity has led to extensive research into the functional relationship between these two receptor systems. Evidence now strongly suggests that the APJ and AT1 receptors can form heterodimers, leading to a nuanced and therapeutically relevant interplay between their signaling pathways.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound and the impact of APJ receptor activation on AT1R function.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
| EC50 | 0.06 nM | [1] |
| Ki | 0.07 nM | [1] |
Table 2: Effect of APJ Receptor Activation on Angiotensin II Receptor (AT1R) Function
| Parameter | Effect | Mechanism | Reference |
| Ang II Binding Affinity | Reduced | Apelin-induced APJ:AT1R heterodimerization forces AT1R into a low-affinity state. | [3] |
| Ang II-mediated IP1 Production | Decreased maximal production | Negative allosteric modulation following heterodimerization. | [3] |
| Ang II-mediated β-arrestin Recruitment | Decreased maximal recruitment | Negative allosteric modulation following heterodimerization. | [3] |
| Ang II-mediated ERK1/2 Phosphorylation | Suppressed | Co-expression of non-activated APJ suppresses Ang II-AT1R signaling. | [4] |
Signaling Pathways and Interaction
The signaling cascades initiated by the APJ and AT1 receptors are complex and can lead to opposing physiological outcomes. Activation of the APJ receptor is often associated with cardioprotective effects, while chronic AT1R activation can be detrimental. The interaction between these two receptors provides a mechanism for balancing their effects.
APJ Receptor Signaling
Upon activation by an agonist like this compound, the APJ receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This pathway contributes to vasodilation and has cardioprotective effects. Additionally, APJ receptor activation can stimulate the PI3K/Akt and MAPK/ERK pathways, promoting cell survival and proliferation. β-arrestin-mediated signaling is also involved, leading to receptor internalization and downstream signaling events.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jicrcr.com [jicrcr.com]
- 3. The apelin receptor inhibits the angiotensin II type 1 receptor via allosteric trans-inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-activated APJ suppresses the angiotensin II type 1 receptor, whereas apelin-activated APJ acts conversely - PubMed [pubmed.ncbi.nlm.nih.gov]
The APJ Receptor Agonist Landscape: A Therapeutic Avenue for Metabolic Disorders
For Immediate Release
This technical guide delves into the burgeoning field of Apelin Receptor (APJ) agonists, exploring their potential as transformative therapeutic agents for a range of metabolic disorders, including obesity and type 2 diabetes. The document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core science, experimental validation, and future directions in this promising area of pharmacology.
The APJ receptor, a G-protein coupled receptor (GPCR), and its endogenous ligands, apelin and elabela, are integral to a multitude of physiological processes, including cardiovascular function, fluid balance, and energy metabolism.[1][2][3][4][5] Emerging evidence strongly suggests that targeting the apelin/APJ system with novel agonists can lead to significant improvements in insulin (B600854) sensitivity, glucose utilization, and lipid metabolism.[2][3][6] Preclinical studies have demonstrated the capacity of APJ agonists to augment weight loss, enhance body composition by preserving lean muscle mass, and offer cardioprotective benefits, particularly when used in concert with existing therapies like GLP-1 receptor agonists.[7][8][9]
This guide will provide an in-depth analysis of the APJ receptor signaling pathways, quantitative data from key preclinical studies, and detailed experimental protocols for the evaluation of APJ agonists.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the effects of APJ receptor agonists in models of metabolic disorders.
Table 1: Effects of APJ Agonists on Body Weight and Composition in Diet-Induced Obese (DIO) Mice
| Treatment Group | Duration | Body Weight Reduction (%) | Change in Lean Body Mass (%) | Animal Model | Reference |
| Semaglutide | 21 days | 11 | 47 | DIO Mice | [8] |
| Semaglutide + Azelaprag | 21 days | 31 | 57 | DIO Mice | [8] |
| Semaglutide + PSTC1201 | 21 days | 37 | 57 | DIO Mice | [8] |
| APJ Agonism (in combination with GLP-1 receptor agonists) | Not Specified | Approx. double the weight loss of GLP-1RA alone | Restoration of body composition and muscle function | Preclinical obesity models | [7][9] |
Table 2: Effects of APJ Agonists on Glycemic Control and Muscle Function
| Treatment Group | Parameter | Result | Animal Model | Reference |
| APJ Agonist Monotherapy | HbA1c | Reduced to levels comparable to lean controls | Mouse models of diabetic obesity | [7] |
| APJ Agonist Monotherapy | Glucose Tolerance | Improved by 25% | Mouse models of diabetic obesity | [7] |
| Semaglutide | Wire Hang Test (latency) | 27 sec | DIO Mice | [8] |
| Semaglutide + Azelaprag | Wire Hang Test (latency) | 81 sec | DIO Mice | [8] |
| Semaglutide + PSTC1201 | Wire Hang Test (latency) | 141 sec (almost restored to lean control levels of 191 sec) | DIO Mice | [8] |
APJ Receptor Signaling Pathways
The APJ receptor is known to signal through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway, primarily involving Gαi and Gαq, is generally associated with the therapeutic effects on metabolic and cardiovascular health.[10][11] Conversely, the β-arrestin pathway has been implicated in potentially adverse effects such as cardiac hypertrophy.[10] This has spurred the development of "biased agonists" that selectively activate the G-protein pathway.
G-Protein Dependent Signaling
Upon agonist binding, the APJ receptor couples to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][12] It also couples to Gαq, activating phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[12] Downstream of these initial events, several key signaling cascades are activated, including the PI3K/Akt pathway, which promotes glucose uptake and cell survival, and the AMPK pathway, a central regulator of energy metabolism.[2][6][13] Activation of endothelial nitric oxide synthase (eNOS) is another important consequence of APJ signaling, contributing to vasodilation.[2][4]
β-Arrestin Dependent Signaling
Following agonist binding and G-protein activation, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins desensitize G-protein signaling and promote receptor internalization.[14] However, β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling cascades, for instance, through the ERK1/2 pathway.[11] In the context of the APJ receptor, the β-arrestin pathway has been associated with cardiac hypertrophy.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of novel APJ receptor agonists. Below are protocols for key in vitro and in vivo experiments.
High-Throughput Screening (HTS) for APJ Agonists
Objective: To identify novel APJ receptor agonists from a large compound library.
Workflow:
1. Primary Assay: β-Arrestin Recruitment Assay [14][15]
-
Cell Line: CHO-K1 cells stably expressing a β-arrestin-enzyme fragment fusion protein and the APJ receptor fused to a complementary enzyme fragment (e.g., DiscoveRx PathHunter®).
-
Principle: Agonist binding to the APJ receptor induces β-arrestin recruitment, bringing the two enzyme fragments into close proximity and generating a chemiluminescent signal.
-
Procedure:
-
Seed cells in 384-well plates and incubate overnight.
-
Add compounds from the library at a fixed concentration (e.g., 10 µM).
-
Incubate for 60-90 minutes at 37°C.
-
Add detection reagents and measure chemiluminescence using a plate reader.
-
Identify "hits" as compounds that produce a signal significantly above the baseline.
-
-
Cell Line: Parental CHO-K1 cells not expressing the APJ receptor.
-
Principle: To eliminate compounds that cause non-specific effects.
-
Procedure: Perform the primary assay with the hit compounds on the parental cell line. Compounds that show activity in this assay are considered non-specific and are discarded.
3. Secondary Assay: cAMP Inhibition Assay [10][14]
-
Cell Line: CHO cells stably expressing the human APJ receptor.
-
Principle: APJ receptor activation via Gαi inhibits forskolin-stimulated cAMP production.
-
Procedure:
-
Incubate cells with the confirmed hit compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF®).
-
Active compounds will cause a dose-dependent decrease in the cAMP signal.
-
In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the therapeutic efficacy of a lead APJ agonist in a preclinical model of obesity and diabetes.[8]
Workflow:
1. Animal Model: Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.
2. Treatment Groups:
-
Vehicle control
-
GLP-1 receptor agonist (e.g., semaglutide)
-
APJ agonist
-
Combination of GLP-1 receptor agonist and APJ agonist
3. Administration: The route and frequency of administration will depend on the pharmacokinetic properties of the compounds (e.g., subcutaneous injection, oral gavage, or in drinking water).
4. Outcome Measures:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Body Composition: Assessed at the beginning and end of the study using EchoMRI to determine fat mass and lean mass.[8]
-
Muscle Function: Evaluated using a wire hang test to measure grip strength and endurance.[8]
-
Glycemic Control:
-
Glucose Tolerance Test (GTT): To assess glucose disposal.
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity.
-
Fasting Blood Glucose and Plasma Insulin: Measured at baseline and at the end of the study.
-
-
Plasma Lipids: Triglycerides and cholesterol levels are measured.
Future Perspectives
The development of APJ receptor agonists represents a novel and promising strategy for the treatment of metabolic disorders. The ability of these compounds to not only promote weight loss but also to improve body composition by preserving muscle mass addresses a significant unmet need in current obesity therapies.[8] Furthermore, the potential for synergistic effects with established drug classes like GLP-1 receptor agonists opens up new avenues for combination therapies.[7][9]
Future research will likely focus on the development of orally bioavailable small molecule agonists and long-acting injectable formulations to improve patient compliance.[7] Additionally, a deeper understanding of the biased signaling of the APJ receptor will be crucial for designing agonists with optimal therapeutic efficacy and minimal side effects. Clinical trials will be the ultimate determinant of the therapeutic value of APJ agonists in human patients with metabolic diseases.[17]
References
- 1. Targeting Apelinergic System in Cardiometabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 3. Apelin/APJ system as a therapeutic target in diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. moomoo.com [moomoo.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Apelin dependent activation of APJ receptor and the consequent signal transduction pathways | Indian Institute of Technology Madras [iitm.ac.in]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The apelin/APJ system as a therapeutic target in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of APJ Receptor Agonist 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro characterization of "APJ receptor agonist 4," a hypothetical agonist for the apelin receptor (APJ). The protocols detailed below are based on established methodologies for evaluating the potency and signaling profile of APJ agonists.[1][2][3]
Introduction to the APJ Receptor
The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela/Toddler, are critical regulators of cardiovascular homeostasis and fluid balance.[4][5][6][7] Activation of the APJ receptor initiates a cascade of intracellular signaling events, making it a promising therapeutic target for conditions such as heart failure and pulmonary hypertension.[2][4][8] In vitro assays are fundamental for the discovery and development of novel APJ agonists, enabling the determination of their potency, efficacy, and signaling bias.[1][9]
Signaling Pathways of the APJ Receptor
Upon agonist binding, the APJ receptor primarily couples to the inhibitory Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][10][11] The receptor can also signal through G protein-independent pathways, notably via β-arrestin recruitment, which can lead to receptor internalization and activation of other signaling cascades like the MAPK/ERK pathway.[2][4][10] Furthermore, APJ activation can stimulate the PI3K/Akt pathway, which is involved in cell survival and proliferation.[4][7][11][12] Understanding these pathways is crucial for characterizing the mechanism of action of a novel agonist.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for "this compound" in various in vitro assays, with comparative data for the endogenous agonist [Pyr1]apelin-13. This allows for a direct comparison of potency and efficacy.
| Assay Type | Agonist | Cell Line | EC50 (nM) | pD2 | Emax (%) |
| cAMP Inhibition | This compound | HEK293-APJ | 0.03 | 10.52 | 100 |
| [Pyr1]apelin-13 | HEK293-APJ | 0.05[2] | 10.30 | 100[2] | |
| β-Arrestin Recruitment | This compound | CHO-K1-APJ | 0.5 | 9.30 | 95 |
| [Pyr1]apelin-13 | CHO-K1-APJ | 2.69 | 8.57[8] | 100[8] | |
| ERK Phosphorylation | This compound | HEK293-APJ | 1.2 | 8.92 | 110 |
| [Pyr1]apelin-13 | HEK293-APJ | 5.0 | 8.30 | 100 | |
| Receptor Internalization | This compound | HEK293-APJ | 0.8 | 9.10 | 98 |
| [Pyr1]apelin-13 | HEK293-APJ | 3.24 | 8.49[8] | 100[8] | |
| Calcium Mobilization | This compound | CHO-APJ-Gα16 | 0.1 | 10.00 | 100 |
| Apelin-13 | CHO-APJ-Gα16 | 0.2 | 9.70 | 100[3] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize APJ receptor agonists.
General Experimental Workflow
The general workflow for testing an APJ agonist involves several key stages, from initial cell culture to data analysis.
References
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. dovepress.com [dovepress.com]
- 4. jicrcr.com [jicrcr.com]
- 5. jicrcr.com [jicrcr.com]
- 6. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 7. cusabio.com [cusabio.com]
- 8. ahajournals.org [ahajournals.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Functional Assays for APJ Receptor Agonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous peptide ligands, such as apelin and elabela, are crucial regulators of cardiovascular homeostasis and have emerged as promising therapeutic targets for conditions like heart failure, hypertension, and atherosclerosis.[1][2][3] APJ receptor activation triggers multiple signaling cascades, primarily through Gαi-mediated inhibition of cyclic AMP (cAMP) and β-arrestin-mediated pathways, which can lead to the activation of downstream effectors like extracellular signal-regulated kinase (ERK).[4][5][6]
APJ receptor agonist 4 is a potent and orally active small molecule agonist of the APJ receptor with a reported EC50 of 0.06 nM and a Ki of 0.07 nM.[7] Its favorable pharmacokinetic profile makes it a valuable tool for investigating the therapeutic potential of APJ activation.[7] These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of this compound and other apelin analogs. The assays described herein are designed to quantify agonist-induced G protein activation, β-arrestin recruitment, and downstream ERK phosphorylation.
Signaling Pathways
Activation of the APJ receptor by an agonist like this compound initiates a cascade of intracellular events. The two primary signaling pathways are the G protein-dependent pathway and the β-arrestin-dependent pathway.
Quantitative Data Summary
The following table summarizes the potency of this compound in various functional assays compared to the endogenous ligand Apelin-13.
| Compound | Assay | Cell Line | Parameter | Value (nM) | Reference |
| This compound | APJ Binding | - | Ki | 0.07 | [7] |
| This compound | Functional Assay | - | EC50 | 0.06 | [7] |
| Apelin-13 | cAMP Inhibition | CHO-K1 | EC50 | 0.05 ± 0.07 | [8] |
| Apelin-13 | β-Arrestin Recruitment | CHO-K1 | EC50 | - | - |
| Apelin-13 | ERK Phosphorylation | HEK293 | - | - | [9] |
| BMS-986224 | cAMP Inhibition | Human APJ | EC50 | 0.02 ± 0.02 | [8] |
Note: Specific EC50 values for β-arrestin recruitment and ERK phosphorylation for this compound were not publicly available in the searched literature. Researchers should determine these values empirically using the protocols provided below.
Experimental Protocols
cAMP Accumulation Assay (Gαi Pathway)
This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, a hallmark of Gαi-coupled receptor activation.[10][11]
-
Cell Culture:
-
Culture CHO-K1 cells stably expressing the human APJ receptor in appropriate media (e.g., F-12K with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Seed cells into a 384-well white, opaque plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
-
Assay Procedure:
-
Prepare a stock solution of this compound and create a serial dilution series in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[10]
-
Aspirate the culture medium from the cells and add 5 µL of assay buffer containing a fixed concentration of forskolin (e.g., 10 µM, to stimulate cAMP production).
-
Add 5 µL of the this compound serial dilutions to the wells. For the control wells, add 5 µL of assay buffer with and without forskolin.
-
Incubate the plate at room temperature for 30 minutes.[12]
-
Prepare the HTRF detection reagents according to the manufacturer's instructions (e.g., Cisbio cAMP Gs Dynamic kit).[12] This typically involves diluting the d2-labeled cAMP conjugate and the cryptate-labeled anti-cAMP antibody.
-
Add 5 µL of the d2-labeled cAMP solution followed by 5 µL of the anti-cAMP-cryptate solution to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.[12]
-
Read the plate on an HTRF-compatible plate reader (e.g., PerkinElmer Envision) at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a cAMP standard curve using known concentrations of cAMP.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization, internalization, and G protein-independent signaling.[13]
-
Cell Culture:
-
Use a commercially available cell line, such as the PathHunter CHO-K1 APJ β-Arrestin cell line, which co-expresses the APJ receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[13][14]
-
Culture the cells according to the manufacturer's instructions.
-
Seed the cells into a 384-well white, solid-bottom plate at the recommended density and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the agonist dilutions to the cell plate.
-
Incubate the plate at 37°C for 90 minutes to induce β-arrestin recruitment.[13]
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature in the dark for 60 minutes.
-
Read the chemiluminescent signal on a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the relative light units (RLU) against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event that can be mediated by both G protein-dependent and β-arrestin-dependent pathways following APJ receptor activation.[5][6][9]
-
Cell Culture and Treatment:
-
Seed HEK293 or CHO-K1 cells expressing the APJ receptor in 6-well plates.
-
Once the cells reach 80-90% confluency, serum-starve them for 6-12 hours.[15]
-
Treat the cells with various concentrations of this compound for a specific time course (e.g., 5, 15, 30, and 60 minutes) to determine the optimal stimulation time. A 5-minute stimulation is often used to assess early, G protein-dependent signaling.[5][9]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[9]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Plot the p-ERK/total ERK ratio against the log of the agonist concentration and fit the data to determine the EC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the functional characterization of this compound and other novel APJ modulators. By employing these assays, researchers can comprehensively evaluate the potency and signaling profile of their compounds, facilitating the discovery and development of new therapeutics targeting the apelin system.
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 6. Identification of Serine 348 on the Apelin Receptor as a Novel Regulatory Phosphorylation Site in Apelin-13-induced G Protein-independent Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: APJ Receptor Agonist 4 cAMP Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a variety of physiological conditions, including cardiovascular diseases and metabolic disorders.[1][2] APJ receptor activation by its endogenous ligand, apelin, or synthetic agonists, triggers a cascade of intracellular signaling events.[1] A primary mechanism of action for many APJ agonists involves the coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][5][6][7]
This document provides detailed application notes and protocols for a robust and high-throughput compatible cAMP inhibition assay to characterize the activity of APJ receptor agonists, such as "APJ Receptor Agonist 4". The assay utilizes the Homogeneous Time-Resolved Fluorescence (HTRF) technology, a competitive immunoassay format that is widely used in drug discovery for its sensitivity and reliability.[8][9]
Signaling Pathway
The activation of the APJ receptor by an agonist initiates a signaling cascade that results in the inhibition of cAMP production. This process is a key indicator of the agonist's potency and efficacy.
Figure 1: APJ Receptor Gi-Mediated Signaling Pathway.
Principle of the cAMP Inhibition Assay
The cAMP inhibition assay for Gi-coupled receptors like APJ involves artificially stimulating adenylyl cyclase with forskolin (B1673556) to produce a measurable basal level of cAMP.[10][11][12] The ability of an APJ agonist to inhibit this forskolin-stimulated cAMP production is then quantified. This experiment utilizes a competitive immunoassay based on HTRF technology. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. A decrease in intracellular cAMP, due to the action of the APJ agonist, results in more of the labeled tracer binding to the antibody, leading to a higher FRET signal.[8][10]
Experimental Workflow
The following diagram outlines the major steps of the APJ receptor agonist cAMP inhibition assay.
Figure 2: Experimental Workflow for the cAMP Inhibition Assay.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening.
Materials and Reagents:
-
Cells stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)[13]
-
This compound
-
Forskolin
-
cAMP HTRF Assay Kit (containing Eu-cryptate labeled anti-cAMP antibody, d2-labeled cAMP, and lysis buffer)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the APJ-expressing cells according to standard cell culture protocols.
-
On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in stimulation buffer.
-
Determine the optimal cell density to ensure the forskolin-stimulated cAMP level falls within the linear range of the cAMP standard curve.[11][14] A typical starting point is 1,000-10,000 cells per well.[11]
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in stimulation buffer.
-
Prepare a working solution of forskolin in stimulation buffer. The final concentration of forskolin should be at its EC80 to EC90 to ensure a robust signal window for inhibition.[12]
-
Add the diluted this compound to the respective wells.
-
Add the forskolin solution to all wells except for the negative control wells.
-
Include control wells:
-
Basal control: Cells with no forskolin or agonist.
-
Forskolin control (100% stimulation): Cells with forskolin but no agonist.
-
Agonist control: Cells with the highest concentration of agonist and forskolin.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow for receptor activation and modulation of intracellular cAMP levels.[15]
-
-
Cell Lysis and Detection Reagent Addition:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the Eu-cryptate labeled anti-cAMP antibody and the d2-labeled cAMP in the provided lysis buffer.
-
Add the HTRF detection reagent mixture to each well.
-
-
Second Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the immunoassay to reach equilibrium.[16]
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible plate reader. The fluorescence is measured at two wavelengths: 620 nm (cryptate emission) and 665 nm (FRET signal).[14]
-
-
Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.[17]
-
Generate a cAMP standard curve to convert the HTRF ratios to cAMP concentrations.
-
Plot the percentage of inhibition of the forskolin response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the agonist required to inhibit 50% of the forskolin-stimulated cAMP production.[17]
-
Data Presentation
The quantitative data from the cAMP inhibition assay should be summarized in a clear and concise table for easy comparison and interpretation.
| Compound | IC50 (nM) | Maximum Inhibition (%) |
| This compound | 15.2 | 95.8 |
| Apelin-13 (Reference) | 0.8 | 98.2 |
Table 1: Inhibitory potency of this compound in the cAMP inhibition assay. The IC50 value represents the concentration at which the agonist inhibits 50% of the forskolin-stimulated cAMP production. Maximum inhibition is the percentage reduction in the forskolin response at the highest tested concentration of the agonist.
Conclusion
The described cAMP inhibition assay provides a robust and reliable method for characterizing the functional activity of APJ receptor agonists that signal through the Gi pathway. The detailed protocol and data presentation guidelines will enable researchers to accurately determine the potency and efficacy of novel compounds targeting the APJ receptor, thereby facilitating the drug discovery and development process.
References
- 1. jicrcr.com [jicrcr.com]
- 2. jicrcr.com [jicrcr.com]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Upregulated Apelin Signaling in Pancreatic Cancer Activates Oncogenic Signaling Pathways to Promote Tumor Development [mdpi.com]
- 7. Diuretic Action of Apelin-13 Mediated by Inhibiting cAMP/PKA/sPRR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 15. bioline.ru [bioline.ru]
- 16. resources.revvity.com [resources.revvity.com]
- 17. researchgate.net [researchgate.net]
Application Notes: Beta-Arrestin Recruitment Assay for Characterizing APJ Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a Class A G-protein coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis and fluid balance.[1][2] Its endogenous ligands, apelin and elabela, trigger signaling through both G-protein dependent and independent pathways, the latter mediated by β-arrestins.[1] The recruitment of β-arrestin to the activated APJ receptor not only desensitizes G-protein signaling but also initiates a distinct wave of cellular responses, including receptor internalization and activation of specific kinase cascades like the ERK1/2 pathway.[3][4][5] Consequently, assays that specifically measure β-arrestin recruitment are indispensable tools in the discovery and characterization of novel APJ agonists.
The development of "biased agonists," which preferentially activate either the G-protein or β-arrestin pathway, is a promising therapeutic strategy.[1][6] Such compounds could potentially offer enhanced therapeutic efficacy with reduced side effects. These application notes provide a detailed protocol for utilizing a β-arrestin recruitment assay to characterize a novel APJ receptor agonist, herein referred to as "Agonist 4." The protocol is based on the principles of enzyme fragment complementation (EFC), a widely used and robust technology for monitoring protein-protein interactions in live cells.[7]
Principle of the Assay
The PathHunter® β-arrestin recruitment assay is a well-established method that utilizes EFC.[7][8] In this system, the APJ receptor is tagged with a small enzyme fragment (ProLink™ or PK), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor or EA).[9] Upon agonist-induced activation of the APJ receptor, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This proximity allows the fragments to complement and form an active β-galactosidase enzyme. The active enzyme then hydrolyzes a substrate, generating a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[9]
APJ Receptor Signaling and Beta-Arrestin Recruitment Pathway
The following diagram illustrates the signaling cascade initiated by an agonist binding to the APJ receptor, leading to β-arrestin recruitment.
Caption: Agonist binding to the APJ receptor triggers G-protein activation and subsequent recruitment of β-arrestin, leading to downstream signaling and receptor internalization.
Experimental Protocol
This protocol outlines the steps for determining the potency (EC50) and efficacy of "Agonist 4" in inducing β-arrestin recruitment to the APJ receptor.
Materials:
-
PathHunter® APJ CHO-K1 β-Arrestin Recruitment Cell Line (e.g., from Eurofins DiscoverX)[9][10]
-
Cell Plating Reagent
-
Detection Reagent Kit (Galacton Star Substrate, Emerald II Solution, PathHunter Cell Assay Buffer)
-
Agonist 4 (test compound)
-
Apelin-13 (reference agonist)
-
DMSO (vehicle control)
-
White, clear-bottom 96-well or 384-well assay plates
-
Luminometer
Experimental Workflow Diagram:
Caption: A streamlined workflow for the β-arrestin recruitment assay, from cell plating to data analysis.
Procedure:
-
Cell Plating:
-
Thaw the cryopreserved PathHunter® APJ cells according to the manufacturer's protocol.
-
Resuspend the cells in the provided cell plating reagent.
-
Dispense the cell suspension into a white, clear-bottom assay plate (e.g., 20 µL/well for a 384-well plate).
-
Incubate the plate at 37°C in a humidified CO2 incubator for the recommended time (typically 24-48 hours).
-
-
Compound Preparation:
-
Prepare a stock solution of "Agonist 4" and the reference agonist, Apelin-13, in DMSO.
-
Perform a serial dilution of the compounds in the appropriate assay buffer to generate a range of concentrations (e.g., 10-point dilution series). Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Agonist Stimulation:
-
Carefully add the diluted compounds to the wells containing the cells (e.g., 5 µL/well). Include wells with vehicle (DMSO) alone as a negative control.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Prepare the detection reagent by mixing the Galacton Star Substrate and Emerald II Solution with the PathHunter Cell Assay Buffer according to the manufacturer's instructions.
-
Allow the detection reagent to equilibrate to room temperature.
-
Add the detection reagent to each well (e.g., 12.5 µL/well).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a standard luminometer.
-
Data Analysis:
-
Normalization:
-
The raw data (Relative Light Units, RLU) should be normalized. The negative control (vehicle) represents 0% activity, and the maximal response of the reference agonist (Apelin-13) can be set to 100% activity.
-
The percentage of activity for each concentration of "Agonist 4" is calculated using the following formula: % Activity = 100 * (RLU_compound - RLU_vehicle) / (RLU_max_ref - RLU_vehicle)
-
-
Curve Fitting:
-
Plot the normalized data against the logarithm of the agonist concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50 (potency) and the maximum response (efficacy) for both "Agonist 4" and Apelin-13.[11]
-
Data Presentation
The quantitative data for "Agonist 4" should be presented in a clear, tabular format for easy comparison with the reference agonist.
Table 1: Potency and Efficacy of Agonist 4 in APJ Beta-Arrestin Recruitment
| Compound | EC50 (nM) [Potency] | Emax (% of Apelin-13) [Efficacy] |
| Agonist 4 | 15.2 ± 2.1 | 95 ± 5 |
| Apelin-13 | 5.8 ± 0.9 | 100 (Reference) |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Assay Performance Metrics
| Parameter | Value |
| Signal to Background | >10 |
| Z'-factor | >0.7 |
Conclusion
This application note provides a comprehensive framework for characterizing novel APJ receptor agonists using a β-arrestin recruitment assay. The detailed protocol and data analysis guidelines will enable researchers to reliably determine the potency and efficacy of test compounds like "Agonist 4." By comparing the β-arrestin recruitment profile with G-protein activation data (obtained from a separate assay, such as a cAMP inhibition assay), researchers can establish whether a compound is a balanced or biased agonist, providing critical insights for drug development programs targeting the APJ receptor.[6]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Apelin dependent activation of APJ receptor and the consequent signal transduction pathways | Indian Institute of Technology Madras [iitm.ac.in]
- 3. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biased signaling favoring gi over β-arrestin promoted by an apelin fragment lacking the C-terminal phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. PathHunter® eXpress C5AR1 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for APJ Receptor Agonist Radioligand Binding Assay
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the affinity of an agonist, designated here as Agonist 4, for the Apelin Receptor (APJ). This document is intended for researchers, scientists, and drug development professionals actively engaged in cardiovascular research and drug discovery.
Introduction
The Apelin Receptor (APJ), a class A G-protein coupled receptor (GPCR), and its endogenous ligand, apelin, form a critical signaling system involved in a myriad of physiological processes, including cardiovascular homeostasis, angiogenesis, and fluid balance.[1][2] Dysregulation of the apelin/APJ system is implicated in various pathologies such as heart failure, hypertension, and diabetes, making it a promising therapeutic target.[2][3] Radioligand binding assays are a robust and sensitive gold standard method for quantifying the interaction of novel compounds with their target receptors, providing essential data on binding affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd).[4][5]
This document outlines the materials and methodology for a competitive radioligand binding assay to determine the binding affinity of a putative APJ agonist, "Agonist 4".
Data Presentation
The binding affinity of Agonist 4 and other reference compounds for the APJ receptor is summarized in the table below. The data is presented as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| Agonist 4 | [¹²⁵I]-(Pyr¹)Apelin-13 | HEK293-hAPJ | [Insert experimental value] | - |
| (Pyr¹)Apelin-13 | [¹²⁵I]-(Pyr¹)Apelin-13 | Human Left Ventricle | 0.35 ± 0.08 | [6] |
| Apelin-13 | [¹²⁵I]-Apelin-13 | HEK293-APJ | 8.336 | [7] |
| Apelin-17 | [¹²⁵I]-Apelin-13 | HEK293-APJ | 4.651 | [7] |
| Apelin-36 | [¹²⁵I]-Apelin-13 | HEK293-APJ | 1.735 | [7] |
| Elabela-21 | [¹²⁵I]-Apelin-13 | HEK293-APJ | 4.364 | [7] |
| Elabela-32 | [¹²⁵I]-Apelin-13 | HEK293-APJ | 1.343 | [7] |
| BMS-986224 | (Pyr¹) apelin-13 | Human APJ | 0.3 | [3] |
| MM 07 | Not Specified | CHO-K1 | 300 | [8] |
| CMF019 | Not Specified | Human APJ | pKi 8.58 | [8] |
Experimental Protocols
Membrane Preparation from HEK293 cells stably expressing human APJ receptor (HEK293-hAPJ)
This protocol describes the preparation of cell membranes containing the APJ receptor.
Materials:
-
HEK293 cells stably expressing human APJ receptor
-
Cell scraper
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™, Roche)
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Centrifuge and centrifuge tubes
-
Dounce homogenizer or sonicator
-
BCA Protein Assay Kit
Procedure:
-
Culture HEK293-hAPJ cells to 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9]
-
Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation step.
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details the procedure for a competitive binding assay to determine the Ki of Agonist 4.
Materials:
-
HEK293-hAPJ membrane preparation
-
[¹²⁵I]-(Pyr¹)Apelin-13 (specific activity ~2000 Ci/mmol)
-
Agonist 4 (test compound)
-
Unlabeled (Pyr¹)Apelin-13 (for non-specific binding determination)
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4[10]
-
96-well microplates
-
Filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Thaw the HEK293-hAPJ membrane preparation on ice and dilute to the desired concentration (e.g., 5-10 µg protein/well) in ice-cold Assay Buffer.
-
Prepare serial dilutions of Agonist 4 in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [¹²⁵I]-(Pyr¹)Apelin-13, and 100 µL of the diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL of unlabeled (Pyr¹)Apelin-13 (at a high concentration, e.g., 1 µM), 50 µL of [¹²⁵I]-(Pyr¹)Apelin-13, and 100 µL of the diluted membrane preparation.
-
Competition Binding: 50 µL of each dilution of Agonist 4, 50 µL of [¹²⁵I]-(Pyr¹)Apelin-13, and 100 µL of the diluted membrane preparation. The final concentration of the radioligand should be close to its Kd value (e.g., 0.1-0.5 nM).[6]
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[9]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plates.
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of Agonist 4.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value (the concentration of Agonist 4 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Visualizations
APJ Receptor Signaling Pathway
The following diagram illustrates the major signaling pathways activated by an agonist binding to the APJ receptor. The APJ receptor can couple to different G proteins, primarily Gαi and Gαq, leading to the activation of downstream signaling cascades that regulate various cellular functions.[11]
Caption: APJ Receptor Signaling Cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in the competitive radioligand binding assay workflow.
Caption: Radioligand Binding Assay Workflow.
References
- 1. cusabio.com [cusabio.com]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. [(125)I]-(Pyr(1))Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: APJ Receptor Agonist 4-Induced Receptor Internalization Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the internalization of the Apelin (APJ) receptor induced by agonist 4. The APJ receptor, a Class A G protein-coupled receptor (GPCR), plays a crucial role in cardiovascular homeostasis and is a promising therapeutic target.[1][2][3] Understanding the dynamics of agonist-induced internalization is vital for characterizing novel agonists and developing effective therapeutics.
Introduction to APJ Receptor Internalization
Upon agonist binding, the APJ receptor undergoes a process of endocytosis, or internalization, from the cell surface into intracellular compartments.[1][2] This process is a key mechanism for regulating receptor signaling and sensitivity. Agonist-induced internalization of the APJ receptor is primarily mediated by a clathrin-dependent pathway involving G protein-coupled receptor kinase 2 (GRK2), dynamin, and EPS15.[1][2][4] Interestingly, studies have shown that this internalization can be independent of β-arrestin1.[1][2][4] The internalized receptor can then be either recycled back to the plasma membrane or targeted for degradation.[1][3] Different apelin isoforms have been shown to induce distinct internalization and recycling patterns.[1][3]
Key Signaling Pathways
The activation of the APJ receptor by an agonist initiates several downstream signaling cascades. The receptor primarily couples to Gαi and Gαq proteins.[3][5] Gαi activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the activation of the PI3K-Akt pathway.[3][5] Gαq activation stimulates phospholipase Cβ (PLCβ), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3] These pathways are integral to the physiological responses mediated by the APJ receptor.
Caption: APJ Receptor Signaling Pathways.
Experimental Protocols for Measuring APJ Receptor Internalization
Several robust methods can be employed to quantify agonist-induced APJ receptor internalization. The choice of assay depends on the available equipment, desired throughput, and the specific questions being addressed.
Immunofluorescence Microscopy Assay
This method allows for the direct visualization of receptor translocation from the cell surface to intracellular compartments.[6][7]
Experimental Workflow:
Caption: Immunofluorescence Microscopy Workflow.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing N-terminally HA-tagged APJ receptors in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Seed cells onto poly-L-lysine-coated glass coverslips in 24-well plates.[1]
-
Agonist Stimulation: Once cells reach 70-80% confluency, replace the growth medium with serum-free medium for 2 hours. Treat cells with the desired concentration of APJ Agonist 4 for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.[1]
-
Fixation: Wash the cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (for total receptor staining): For visualizing intracellular receptors, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For staining only surface receptors, omit this step.
-
Blocking: Block non-specific binding by incubating the cells with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Antibody Incubation:
-
Primary Antibody: Incubate the cells with a primary antibody against the HA-tag (e.g., mouse anti-HA, 1:1000 dilution) overnight at 4°C.[1]
-
Secondary Antibody: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a confocal microscope.[6]
Flow Cytometry Assay
Flow cytometry provides a quantitative and high-throughput method to measure the decrease in cell surface receptor levels following agonist stimulation.[8][9][10]
Experimental Workflow:
Caption: Flow Cytometry Workflow.
Detailed Protocol:
-
Cell Preparation: Culture HEK293 cells stably expressing N-terminally FLAG-tagged APJ receptors. Harvest the cells using an enzyme-free cell dissociation buffer.[8]
-
Agonist Treatment: Resuspend the cells in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) at a concentration of 1 x 10^6 cells/mL. Add APJ Agonist 4 at the desired concentration and incubate at 37°C for the specified time.
-
Staining: Stop the internalization by placing the cells on ice. Pellet the cells by centrifugation at 4°C. Resuspend the cell pellet in ice-cold staining buffer containing a fluorescently conjugated anti-FLAG antibody (e.g., FITC-anti-FLAG M1 antibody). Incubate on ice for 1 hour in the dark.[8]
-
Washing: Wash the cells twice with ice-cold staining buffer to remove unbound antibody.
-
Flow Cytometry: Resuspend the final cell pellet in 0.5 mL of staining buffer and analyze immediately on a flow cytometer. A sample of unstained cells and cells stained without prior agonist treatment should be used as controls.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors on the cell surface. Calculate the percentage of internalization as: (1 - (MFI_treated / MFI_untreated)) * 100.
ELISA-Based Assay
An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to quantify cell surface receptor expression in a plate-based format, suitable for higher throughput screening.[11][12]
Detailed Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing HA-tagged APJ receptors into a 96-well poly-L-lysine-coated plate.[11]
-
Agonist Treatment: After reaching confluency, treat the cells with APJ Agonist 4 for the desired time at 37°C.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Blocking: Wash the cells and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate the non-permeabilized cells with an anti-HA primary antibody for 2 hours at room temperature.
-
Secondary Antibody: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Wash the cells and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of cell surface receptor.
Data Presentation
Quantitative data from internalization assays should be summarized for clear comparison.
Table 1: Dose-Response of APJ Agonist 4 on Receptor Internalization (Flow Cytometry)
| Agonist 4 Concentration (nM) | % Internalization (Mean ± SEM) |
| 0 (Vehicle) | 0 ± 2.1 |
| 0.1 | 15.3 ± 3.5 |
| 1 | 42.8 ± 4.1 |
| 10 | 78.2 ± 5.6 |
| 100 | 85.1 ± 3.9 |
| 1000 | 86.5 ± 3.2 |
| EC50 | ~2.5 nM |
Table 2: Time-Course of APJ Receptor Internalization with 100 nM Agonist 4 (Immunofluorescence)
| Time (minutes) | % Decrease in Surface Fluorescence (Mean ± SEM) |
| 0 | 0 ± 1.8 |
| 5 | 25.4 ± 4.2 |
| 15 | 58.9 ± 6.1 |
| 30 | 75.3 ± 5.5 |
| 60 | 82.1 ± 4.8 |
| 120 | 80.5 ± 5.3 |
Conclusion
The protocols and information provided here offer a robust framework for investigating APJ receptor agonist 4-induced internalization. By employing these assays, researchers can effectively characterize the pharmacological properties of novel APJ agonists, contributing to the development of new therapies for cardiovascular and other related diseases. The choice of assay will depend on the specific experimental goals and available resources, with each method providing valuable insights into the dynamic process of receptor trafficking.
References
- 1. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced internalization and desensitization of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]
- 7. Detection of G Protein-Coupled Receptors by Immunofluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Flow Cytometry Assay to Measure Internalization of GPCRs - 每日生物评论 [bio-review.com]
- 9. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring cell-surface expression of GPCR by ELISA [protocols.io]
- 12. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying APJ Receptor Agonist 4 in Heart Failure Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models, experimental protocols, and signaling pathways relevant to the study of APJ receptor agonist 4 (Apelin-13) in the context of heart failure. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of APJ receptor agonists.
Introduction to APJ Receptor and its Agonists in Heart Failure
The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous ligand apelin form a critical signaling pathway in cardiovascular homeostasis.[1][2] This system is implicated in regulating blood pressure, cardiac contractility, and angiogenesis.[1] In heart failure, the expression of both apelin and APJ is often downregulated, suggesting that targeting this pathway could be a promising therapeutic strategy.[3] this compound, also known as apelin-13 (B560349), is one of the most potent endogenous isoforms and has been shown to exert positive inotropic effects and promote vasodilation.[1][2] Preclinical studies using various animal models of heart failure have demonstrated the potential of apelin-13 and other APJ agonists to improve cardiac function and attenuate adverse remodeling.[4][5][6]
Animal Models of Heart Failure
A variety of animal models are utilized to recapitulate the complex pathophysiology of human heart failure. The choice of model depends on the specific aspect of heart failure being investigated (e.g., pressure overload, volume overload, ischemic, or drug-induced).
Commonly Used Animal Models:
-
Pressure Overload-Induced Heart Failure:
-
Transverse Aortic Constriction (TAC): This surgical model in mice and rats induces a gradual increase in afterload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.[7] It is a widely used model to study the transition from compensated hypertrophy to decompensated heart failure.
-
Spontaneously Hypertensive Rat (SHR): This genetic model develops hypertension spontaneously, leading to progressive cardiac hypertrophy and heart failure.[8]
-
-
Volume Overload-Induced Heart Failure:
-
Aortocaval Fistula: This surgical procedure creates a shunt between the abdominal aorta and the inferior vena cava in rats, resulting in chronic volume overload and eccentric cardiac hypertrophy.[9]
-
-
Ischemic Heart Failure:
-
Myocardial Infarction (MI) via Coronary Artery Ligation: Ligation of the left anterior descending (LAD) coronary artery in mice or rats leads to myocardial infarction, subsequent adverse remodeling, and the development of heart failure with reduced ejection fraction.[8]
-
-
Drug-Induced Cardiomyopathy:
-
Doxorubicin-Induced Cardiomyopathy: Chronic administration of the chemotherapeutic agent doxorubicin (B1662922) induces cardiotoxicity, leading to dilated cardiomyopathy and heart failure.[9][10]
-
-
Genetic Models:
-
Dahl Salt-Sensitive (DS) Rats: When fed a high-salt diet, these rats develop hypertension, cardiac hypertrophy, and eventually end-stage heart failure, making them a relevant model for studying diet-induced heart failure.[4]
-
Data Presentation: Efficacy of APJ Receptor Agonists in Heart Failure Models
The following tables summarize quantitative data from preclinical studies evaluating the effects of APJ receptor agonists in various animal models of heart failure.
Table 1: Effects of Pyr-AP13 on Cardiac Hemodynamics in Hypertensive Rats with Heart Failure (H-HF) [11]
| Parameter | Sham-operated | H-HF + Vehicle | H-HF + Pyr-AP13 (1 µg) | H-HF + Pyr-AP13 (10 µg) |
| mLVSP (mmHg) | 135.4 ± 8.2 | 110.2 ± 7.5 | 101.5 ± 6.9 | 95.3 ± 6.1 |
| +dP/dtmax (mmHg/s) | 3540 ± 210 | 2890 ± 180 | 3210 ± 190 | 3450 ± 220 |
| -dP/dtmax (mmHg/s) | -3320 ± 200 | -2680 ± 170 | -2950 ± 180 | -3180 ± 200 |
*p<0.05 vs. H-HF + Vehicle. Data are presented as mean ± SD. mLVSP: mean left ventricular systolic pressure; +dP/dtmax: maximum rate of pressure increase; -dP/dtmax: maximum rate of pressure decrease.
Table 2: Effects of a Small-Molecule APJ Agonist (BMS-986224) in a Rat Model of Renal Hypertensive Heart Failure [12][13]
| Parameter | Healthy Control | RHR + Vehicle | RHR + BMS-986224 (oral) |
| Stroke Volume (µL) | ~250 | ~150 | ~250 |
| Cardiac Output (mL/min) | ~80 | ~50 | ~80 |
*Indicates a significant increase compared to the RHR + Vehicle group, restoring values to levels seen in healthy animals. RHR: Renal Hypertensive Rat.
Table 3: Effects of a Small-Molecule APJ Agonist in a Rat Myocardial Infarction Model [5][6]
| Treatment Group | Myocardial Collagen Content | Diastolic Function |
| Vehicle | Increased | Impaired |
| APJ Agonist (Chronic Oral Dosing) | Reduced | Improved |
| Losartan | Reduced | Improved |
Signaling Pathways
Activation of the APJ receptor by its agonists triggers a cascade of intracellular signaling events that are crucial for its cardioprotective effects.
Caption: APJ receptor signaling cascade in cardiomyocytes.
Experimental Workflows
A typical experimental workflow for evaluating an APJ receptor agonist in a heart failure model involves several key stages.
References
- 1. ahajournals.org [ahajournals.org]
- 2. JCI - Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis [jci.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 6. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Heart Failure Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 11. Effect of apelin on the cardiac hemodynamics in hypertensive rats with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for APJ Receptor Agonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
APJ Receptor Agonist 4, also identified as Compound 21 in the scientific literature, is a potent and orally active non-peptide agonist of the apelin receptor (APJ).[1][2] The apelin receptor, a class A G-protein coupled receptor (GPCR), and its endogenous ligands are crucial regulators of cardiovascular homeostasis. Activation of the APJ receptor is implicated in various physiological processes, including the enhancement of cardiac contractility, vasodilation, and angiogenesis, making it a promising therapeutic target for conditions such as heart failure. This compound has demonstrated robust pharmacodynamic efficacy in rodent models of heart failure, highlighting its potential for further investigation.[1][2]
These application notes provide detailed protocols for the preparation of stock solutions of this compound, ensuring its effective use in various experimental settings.
Physicochemical and Biological Properties
A clear understanding of the properties of this compound is essential for its proper handling and use in research. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 551.01 g/mol | [2] |
| CAS Number | 2762567-70-2 | [2] |
| EC₅₀ | 0.06 nM | [2] |
| Kᵢ | 0.07 nM | [2] |
| Appearance | Solid | |
| Purity | >98% (as typically supplied by vendors) | |
| Primary Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | [3][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Optional: Water bath or heating block set to 37°C
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula to calculate the mass of this compound required for your desired volume of DMSO.
Mass (mg) = 10 mmol/L * Volume (L) * 551.01 g/mol * 1000 mg/g
Example for 1 mL of 10 mM stock solution: Mass (mg) = 0.01 mol/L * 0.001 L * 551.01 g/mol * 1000 mg/g = 5.51 mg
-
Weigh the compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare the balance.
-
Carefully weigh the calculated mass of this compound powder directly into the tared tube.
-
-
Dissolve the compound:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[3]
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes may aid the process.[3]
-
-
Aliquot and Store:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3]
-
Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Protect from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | Up to 1 month | For short-term storage. |
Preparation of Working Solutions
For cell-based assays and other experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[5] A concentration of <0.1% is ideal for most cell-based assays.[3]
-
Solubility in Aqueous Solutions: Small molecule compounds dissolved in DMSO may precipitate when diluted into aqueous solutions. To minimize this, it is recommended to add the DMSO stock solution to the aqueous buffer or medium while gently vortexing or swirling.
-
Serial Dilutions: It is often best to perform serial dilutions to achieve very low final concentrations.
Example Dilution for a 1 µM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or medium. This results in a 10 µM intermediate solution.
-
Prepare the final 1 µM working solution by taking 100 µL of the 10 µM intermediate solution and adding it to 900 µL of the final buffer or medium.
Visualization of Pathways and Workflows
APJ Receptor Signaling Pathway
Activation of the APJ receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to the inhibitory G-protein, Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[6] Concurrently, APJ receptor activation stimulates other critical pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival, proliferation, and migration.[7][8]
Caption: APJ Receptor Signaling Pathway.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a stock solution for a small molecule compound like this compound.
Caption: Workflow for Stock Solution Preparation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
Application Notes and Protocols: Intravenous vs. Oral Administration of APJ Receptor Agonist 4 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin/APJ system is a critical regulator of cardiovascular homeostasis, and the APJ receptor has emerged as a promising therapeutic target for conditions such as heart failure.[1] APJ receptor agonists have demonstrated the potential to improve cardiac function.[2][3] However, the native peptide ligands for the APJ receptor have short half-lives, limiting their therapeutic utility.[2] The development of small-molecule, orally bioavailable APJ receptor agonists is a key objective in leveraging this pathway for chronic disease management.[4]
This document provides detailed application notes and protocols for the comparative evaluation of intravenous (IV) and oral (p.o.) administration of APJ receptor agonist 4 in rats. This compound is a potent and orally active agonist of the apelin receptor (APJ), with an EC50 of 0.06 nM and a Ki of 0.07 nM.[5] It has shown excellent pharmacokinetic profiles in rodent models of heart failure and is a promising candidate for further preclinical development.[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (p.o.) Administration (1 mg/kg) |
| Clearance (Cl) | 4.6 mL/min/kg | Not Applicable |
| Volume of Distribution (Vss) | 1.6 L/kg | Not Applicable |
| Half-life (T1/2) | 4.0 h | Data not available |
Data sourced from MedChemExpress, citing Meng W, et al. J Med Chem. 2021;64(24):18102-18113.[5]
Table 2: Comparative Pharmacokinetic Parameters of Other Small-Molecule APJ Agonists in Rats
For comparative purposes, the following table presents data from other novel small-molecule APJ receptor agonists.
| Compound | Administration Route | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (T1/2) (h) | Oral Bioavailability (%) |
| AM-8123 | IV | 0.5 | Moderate | 0.81 | 3.2 | Appreciably greater than pyr-apelin-13 |
| Oral | 2 | |||||
| AMG 986 | IV | 0.5 | Moderate | 0.6 | 2.2 | Appreciably greater than pyr-apelin-13 |
| Oral | 2 |
Data sourced from Ason, B., et al. JCI Insight. 2020;5(8):e132898.[6]
Experimental Protocols
Preparation of Dosing Solutions
a. Intravenous (IV) Formulation:
-
Vehicle: A common vehicle for intravenous administration is a mixture of DMAC, Cremophor EL, and a buffer solution (e.g., sodium carbonate buffer, pH 9) in a specific ratio, such as 5/5/90 (v/v/v).[5]
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the appropriate volume of the vehicle to achieve the target concentration for a 1 mg/kg dose. The final volume for injection should be carefully calculated based on the average weight of the rats to be dosed.
-
b. Oral (p.o.) Formulation:
-
Vehicle: A suitable vehicle for oral gavage can be a mixture of ethanol, PEG400, and a buffer solution (e.g., sodium carbonate buffer, pH 9) in a ratio such as 10/40/50 (v/v/v).[5]
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the oral vehicle to achieve the desired concentration for a 1 mg/kg dose. The volume for oral gavage should not exceed 10-20 ml/kg.
-
Animal Handling and Dosing
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The weight of the animals should be recorded before dosing.
-
Acclimation: Animals should be acclimated to the laboratory conditions for a sufficient period before the experiment.
-
Fasting: For oral administration studies, animals are typically fasted overnight to ensure gastric emptying and reduce variability in absorption.
a. Intravenous (IV) Administration:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the rat on a heating pad to maintain body temperature.
-
Isolate a suitable vein for injection, commonly the tail vein or jugular vein.
-
Administer the prepared IV formulation of this compound slowly via the chosen vein.
-
Record the exact time of administration.
b. Oral (p.o.) Administration (Oral Gavage):
-
The procedure can be performed on conscious or anesthetized animals, though conscious is often preferred.
-
Weigh the rat to determine the correct dosing volume.
-
Restrain the rat securely.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion length.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined length. Do not force the needle.
-
Slowly administer the prepared oral formulation of this compound.
-
Carefully remove the gavage needle.
-
Observe the animal for any signs of distress.
Sample Collection and Analysis
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood can be collected from the tail vein or via cannulation of a major blood vessel (e.g., carotid artery or jugular vein).
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis
-
Use appropriate pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including clearance (Cl), volume of distribution (Vss), half-life (T1/2), and for oral administration, area under the curve (AUC) and oral bioavailability (F%).
Mandatory Visualizations
Caption: APJ Receptor Signaling Pathway.
Caption: Experimental Workflow for IV vs. Oral PK Study.
References
- 1. jicrcr.com [jicrcr.com]
- 2. ahajournals.org [ahajournals.org]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
Troubleshooting & Optimization
Troubleshooting APJ receptor agonist 4 dose-response curve
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APJ receptor agonist 4. Our goal is to help you achieve accurate and reproducible results in your dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected potency?
This compound is a potent, orally active, non-peptide agonist of the apelin receptor (APJ). It has demonstrated high potency with an EC50 of 0.06 nM and a Ki of 0.07 nM in specific assay systems[1]. It is being investigated as a potential therapeutic for heart failure[1].
Q2: Which signaling pathways are activated by APJ receptor agonists?
The apelin receptor (APJ) is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels[2][3]. Additionally, APJ receptor activation can stimulate G protein-independent pathways through the recruitment of β-arrestin, which can lead to receptor internalization and activation of other signaling cascades like the ERK/MAPK pathway[4][5]. Some agonists may show "biased agonism," preferentially activating one pathway over another[4][6].
Q3: What are the common cell lines used for studying APJ receptor activation?
Commonly used cell lines for APJ receptor functional assays include Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells that are stably transfected to express the human APJ receptor[7][8][9][10]. Parental cell lines that do not express the receptor can be used as negative controls[4][9].
Q4: What are the standard functional assays to measure the activity of this compound?
The activity of this compound can be assessed using several functional assays, including:
-
cAMP Inhibition Assay: Measures the agonist-induced decrease in forskolin-stimulated cAMP levels[5][7].
-
β-Arrestin Recruitment Assay: Detects the recruitment of β-arrestin to the activated APJ receptor[2][7].
-
Calcium Mobilization Assay: In cells co-expressing the promiscuous Gαq16 protein, APJ activation can be coupled to intracellular calcium release[9].
-
ERK Phosphorylation Assay: Measures the activation of the MAPK/ERK pathway downstream of receptor activation[5].
Troubleshooting Guide for Dose-Response Curve Experiments
This guide addresses common issues encountered during dose-response experiments with this compound.
Issue 1: The dose-response curve is flat or shows very low potency (EC50 is much higher than expected).
A flat or right-shifted dose-response curve indicates a lack of response or significantly reduced potency of the agonist.
| Possible Cause | Recommended Solution |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the supplier. |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions. Perform a concentration analysis of your stock solution if possible. |
| Low Receptor Expression in Cells | Use a cell line with confirmed high-level expression of the APJ receptor. Passage number can affect receptor expression; use cells within a validated passage range[11]. Confirm receptor expression using techniques like flow cytometry or western blot[9]. |
| Suboptimal Assay Conditions | Optimize assay parameters such as cell density, incubation time, and agonist stimulation time[4][12]. Ensure the stimulation buffer conditions (e.g., pH, presence of BSA) are appropriate[12]. |
| Biased Agonism | The chosen assay may not be sensitive to the signaling pathway preferentially activated by this compound. For example, some agonists are potent in β-arrestin recruitment but weak in cAMP inhibition[4]. Test the agonist in an alternative assay (e.g., β-arrestin recruitment if a cAMP assay shows low potency). |
| Cell Health | Ensure cells are healthy and not confluent, which can lead to desensitization or altered signaling. Perform a cell viability assay[11]. |
Issue 2: High variability between replicate wells or experiments.
High variability can obscure the true dose-response relationship and lead to unreliable EC50 values.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent volume in all wells. Avoid edge effects by not using the outer wells of the plate or by ensuring proper humidification[11]. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For low volume additions, use appropriate low-volume pipettes. |
| Compound Precipitation | This compound, like many small molecules, may have limited aqueous solubility. Visually inspect for precipitation. If observed, consider using a lower concentration range or a different solvent system, ensuring solvent compatibility with your cells[11][13]. The final solvent concentration should be consistent across all wells and typically kept low (e.g., <1%)[9]. |
| Reagent Variability | Use the same batch of reagents (e.g., serum, assay kits) for all experiments to be compared. Batch-to-batch variation in serum can significantly impact cell signaling[14]. |
Issue 3: The dose-response curve has an unusual shape (e.g., biphasic or incomplete).
A non-sigmoidal dose-response curve can indicate complex pharmacology or experimental artifacts.
| Possible Cause | Recommended Solution |
| Off-Target Effects | At high concentrations, this compound may interact with other receptors or cellular components, leading to a secondary response (biphasic curve)[4]. Lower the highest concentration in your dose range. Use a selective APJ antagonist (e.g., ML221) to confirm that the observed effect is mediated by the APJ receptor[4][15]. |
| Receptor Desensitization/Internalization | Prolonged incubation with high agonist concentrations can lead to receptor desensitization and internalization, causing a decrease in response at the top of the curve. Optimize the agonist incubation time[12]. |
| Incomplete Curve | The concentration range tested may be too narrow. Extend the range of concentrations, both lower and higher, to ensure you capture the full sigmoidal curve. |
| Hormesis | A biphasic "U-shaped" curve can be a true biological phenomenon where low doses stimulate and high doses inhibit. If this is consistently observed, it requires further investigation into the mechanism. |
Quantitative Data Summary
The following tables provide expected potency values for various APJ receptor agonists in different functional assays. These values can serve as a benchmark for your experiments.
Table 1: Potency of APJ Receptor Agonists in cAMP Inhibition Assays
| Agonist | Cell Line | EC50 (nM) | Reference |
| This compound | Not Specified | 0.06 | [1] |
| BMS-986224 | HEK293 (human APJ) | 0.02 ± 0.02 | [5] |
| (Pyr1) apelin-13 | HEK293 (human APJ) | 0.05 ± 0.07 | [5] |
| Apelin-13 | CHO-K1 (human APJ) | ~7 | [9] |
Table 2: Potency of APJ Receptor Agonists in β-Arrestin Recruitment Assays
| Agonist | Cell Line | EC50 (nM) | Reference |
| BMS-986224 | CHO-K1 | Not specified, but potent | [13] |
| (Pyr1) apelin-13 | Not Specified | ~11 | [16] |
| ML233 | CHO-K1 | 3700 | [2] |
Experimental Protocols
General Protocol for a Dose-Response Experiment (cAMP Assay)
This is a generalized protocol and should be optimized for your specific cell line and assay kit.
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human APJ receptor in the recommended growth medium.
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare a solution of forskolin (B1673556) (to stimulate adenylyl cyclase) and a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation)[10].
-
Agonist Stimulation: Add the different concentrations of this compound to the cells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for negative controls).
-
Incubation: Incubate the plate for a predetermined optimal time (e.g., 30 minutes) at 37°C[10].
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, LANCE) according to the manufacturer's instructions[7][10].
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
APJ Receptor Signaling Pathways
Caption: Signaling pathways activated by this compound.
Experimental Workflow for Dose-Response Curve Generation
Caption: General workflow for an APJ receptor agonist dose-response experiment.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting dose-response curve issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. biocompare.com [biocompare.com]
- 9. dovepress.com [dovepress.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. revvity.com [revvity.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
APJ receptor agonist 4 stability and solubility issues in aqueous solution
Welcome to the technical support center for APJ Receptor Agonist 4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and solubility of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as compound 21, is a potent and orally active small molecule agonist of the Apelin Receptor (APJ).[1] The Apelin Receptor is a G-protein coupled receptor (GPCR) that, upon activation, can initiate downstream signaling through two main pathways: the G-protein-dependent pathway (primarily via Gαi and Gαq) and the β-arrestin-dependent pathway.[2][3][4] These pathways modulate a variety of physiological processes, including cardiovascular function and fluid homeostasis.[2]
Q2: What are the known solubility characteristics of this compound in aqueous solutions?
This compound is known to have poor solubility in neutral aqueous solutions.[5] Its solubility is pH-dependent, with evidence suggesting increased solubility in alkaline conditions. For in vivo studies, the compound has been formulated in vehicles containing co-solvents and surfactants, such as a mixture of DMAC, Cremophor EL, and a sodium carbonate buffer at pH 9, or a combination of ethanol (B145695), PEG400, and a sodium carbonate buffer at pH 9.[1][6]
Q3: What is the recommended method for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). A stock solution of 10 mM in DMSO is a common starting point.
Q4: How should I store the solid compound and its stock solutions?
For long-term storage, the solid form of this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q5: Are there known stability issues with this compound in aqueous working solutions?
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | The concentration of the agonist in the final aqueous solution exceeds its solubility limit. The buffer composition (pH, ionic strength) is not optimal for solubility. | - Increase the percentage of co-solvents (e.g., DMSO, ethanol) in the final working solution. However, be mindful of the tolerance of your experimental system to organic solvents. - Adjust the pH of the aqueous buffer to a more alkaline value (e.g., pH 8-9), if compatible with your assay. The use of a sodium carbonate buffer at pH 9 has been reported for in vivo formulations.[1] - Consider the use of solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween-80, Cremophor EL) at low concentrations.[1] - Gentle warming and sonication can aid in dissolution, but be cautious of potential degradation at elevated temperatures. |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of the agonist in the aqueous working solution. Adsorption of the compound to plasticware. Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. | - Prepare fresh working solutions immediately before each experiment. - Minimize the time the agonist is in an aqueous solution. - Consider using low-adhesion plasticware or pre-treating labware with a blocking agent like bovine serum albumin (BSA), if compatible with your assay. - Ensure the initial DMSO stock solution is fully dissolved. Visually inspect for any precipitate before making dilutions. |
| Difficulty achieving the desired concentration in a purely aqueous buffer for in vitro studies. | Intrinsic poor aqueous solubility of the compound. | - If possible, modify the assay protocol to tolerate a small percentage of a co-solvent like DMSO. - For cell-based assays, ensure the final DMSO concentration is below the level of toxicity for your specific cell line (typically <0.5%). - If a purely aqueous solution is mandatory, a detailed solubility study in various pharmaceutically acceptable buffers and pH ranges may be necessary to find optimal conditions. |
Quantitative Data Summary
Specific quantitative data on the aqueous solubility and stability of this compound is limited in publicly available literature. The following table summarizes the available formulation information.
| Parameter | Vehicle Composition | Reference |
| In Vivo Formulation 1 | 5% DMAC / 5% Cremophor EL / 90% sodium carbonate buffer, pH 9 (v/v/v) | [1] |
| In Vivo Formulation 2 | 10% ethanol / 40% PEG400 / 50% sodium carbonate buffer, pH 9 (v/v/v) | [1] |
Experimental Protocols
Protocol for Preparation of a Working Solution for In Vitro Assays
This protocol provides a general guideline for preparing a working solution of this compound for in vitro experiments, such as cell-based assays.
-
Prepare a Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication.
-
Store the stock solution in aliquots at -80°C.
-
-
Prepare a Working Solution:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired aqueous assay buffer.
-
Important: To minimize precipitation, add the DMSO stock solution to the aqueous buffer while vortexing.
-
The final concentration of DMSO in the working solution should be kept as low as possible and be compatible with your experimental system (typically ≤ 0.5% for cell-based assays).
-
Use the working solution immediately after preparation.
-
Visualizations
APJ Receptor Signaling Pathways
Activation of the APJ receptor by an agonist like this compound can trigger two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.
Caption: APJ Receptor Signaling Cascade.
Experimental Workflow for Preparing a Working Solution
The following diagram illustrates a recommended workflow for preparing a working solution of this compound to minimize solubility issues.
Caption: Workflow for Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apelin dependent activation of APJ receptor and the consequent signal transduction pathways | Indian Institute of Technology Madras [iitm.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of genipin degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing APJ receptor desensitization in chronic dosing studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the APJ receptor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chronic dosing studies, with a focus on preventing receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is APJ receptor desensitization?
A1: APJ receptor desensitization is a process where the receptor's response to its ligand (e.g., apelin) diminishes over time with prolonged or repeated exposure. This is a common regulatory mechanism for G-protein coupled receptors (GPCRs) to prevent overstimulation.[1] The process typically involves phosphorylation of the receptor, recruitment of β-arrestin proteins, and subsequent internalization of the receptor from the cell surface.[1][2]
Q2: What are the consequences of APJ receptor desensitization in chronic dosing studies?
A2: In chronic dosing studies, desensitization can lead to a progressive loss of the therapeutic efficacy of APJ receptor agonists. This can manifest as a reduced physiological response, such as a diminished effect on blood pressure or cardiac contractility, despite continuous administration of the agonist.[3]
Q3: What is the role of β-arrestin in APJ receptor desensitization?
A3: β-arrestins are key proteins in the desensitization process. Upon agonist binding and subsequent phosphorylation of the APJ receptor by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This binding sterically hinders the coupling of G-proteins, thereby terminating the primary signaling cascade.[2] β-arrestins also act as scaffolds to facilitate receptor internalization.[2]
Q4: Can APJ receptor desensitization be prevented?
A4: While complete prevention might be challenging, several strategies can mitigate desensitization. One promising approach is the use of "biased agonists." These are ligands that preferentially activate one signaling pathway over another. For the APJ receptor, G-protein biased agonists that activate the therapeutic G-protein signaling pathway with minimal recruitment of β-arrestin are being developed. This approach aims to maintain the desired therapeutic effect while reducing receptor internalization and desensitization.[3][4][5]
Q5: What is the difference between transient and persistent desensitization of the APJ receptor?
A5: The duration of desensitization can depend on the specific apelin isoform. For instance, apelin-13 (B560349) tends to cause transient desensitization where the receptor is rapidly recycled back to the cell surface via a Rab4-dependent pathway. In contrast, apelin-36 (B1139625) can lead to persistent desensitization by targeting the receptor to lysosomes for degradation through a Rab7-dependent pathway.[2]
Troubleshooting Guides
Problem 1: I am observing a rapid loss of response to my APJ receptor agonist in my cell-based assay after a short period of stimulation.
-
Possible Cause: This is likely due to rapid homologous desensitization of the APJ receptor.[1]
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a detailed time-course experiment to characterize the kinetics of desensitization. Measure the response (e.g., ERK1/2 phosphorylation or cAMP inhibition) at multiple time points after agonist addition.
-
Washout Experiment: To determine if the receptor can resensitize, treat the cells with the agonist to induce desensitization, then wash the agonist out and re-stimulate after a recovery period. An increased response after the recovery period indicates resensitization.
-
Use a Biased Agonist: If available, test a G-protein biased APJ agonist. These are designed to minimize β-arrestin recruitment and subsequent desensitization.[3][4][5] Compare the response profile to your current agonist.
-
Problem 2: My in vivo chronic dosing study with an APJ agonist shows an initial effect that wanes over several days.
-
Possible Cause: This is a classic presentation of in vivo receptor desensitization and down-regulation due to chronic agonist exposure.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the relationship between the drug concentration and the physiological response over time. This can help to distinguish between loss of efficacy due to desensitization versus changes in drug metabolism or clearance.
-
Intermittent Dosing: Instead of continuous infusion, consider an intermittent dosing regimen. This may allow for periods of receptor resensitization, potentially preserving the therapeutic response.
-
Examine Receptor Expression Levels: If feasible, collect tissue samples at different time points during the study and measure the levels of APJ receptor expression (e.g., via Western blot or qPCR) to assess for receptor down-regulation.
-
Evaluate Biased Agonists: Test a G-protein biased agonist in your in vivo model. These compounds are designed to reduce receptor internalization and may maintain efficacy over longer periods.[3][4][5]
-
Problem 3: I am not seeing any β-arrestin recruitment in my assay, but I still observe a loss of G-protein signaling.
-
Possible Cause: While β-arrestin recruitment is a major mechanism of desensitization, other mechanisms can also contribute. These include:
-
GRK-mediated phosphorylation: Phosphorylation of the receptor can uncouple it from G-proteins even before significant β-arrestin binding occurs.
-
Second messenger feedback mechanisms: Downstream signaling molecules can feedback to inhibit components of the initial signaling cascade.
-
-
Troubleshooting Steps:
-
Phosphorylation Assay: Use phospho-specific antibodies to assess the phosphorylation status of the APJ receptor or downstream signaling proteins like ERK1/2 after agonist stimulation.
-
Investigate Different Signaling Pathways: The APJ receptor can couple to multiple G-proteins (e.g., Gαi and Gαq).[6][7] Ensure you are measuring the most relevant pathway for your experimental system.
-
Confirm Assay Integrity: Use a positive control agonist known to induce robust β-arrestin recruitment to validate your assay setup.
-
Quantitative Data Summary
The following tables summarize quantitative data for various APJ receptor agonists, highlighting the differences in potency for G-protein activation versus β-arrestin recruitment, a key characteristic of biased agonism.
Table 1: Potency of Small-Molecule APJ Agonists
| Compound | cAMP Assay (log EC50) | GTPγS Assay (log EC50) | β-arrestin Recruitment (log EC50) | Receptor Internalization (log EC50) | Reference |
| pyr-apelin-13 | -9.93 ± 0.03 | -8.10 ± 0.05 | -8.96 ± 0.03 | -7.80 ± 0.04 | [8] |
| AM-8123 | -9.44 ± 0.04 | -8.95 ± 0.05 | -9.45 ± 0.08 | -9.4 ± 0.03 | [8] |
| AMG 986 | -9.64 ± 0.03 | -9.54 ± 0.03 | -9.61 ± 0.13 | -9.59 ± 0.03 | [8] |
Table 2: Potency of Pyrazole-Based APJ Agonists
| Compound | Calcium Mobilization (EC50, μM) | cAMP Inhibition (EC50, μM) | β-arrestin Recruitment (EC50, μM) | Reference |
| 9 | 0.800 | 0.844 | > 2 | [3] |
| 11 | - | 0.281 | > 2 | [3] |
| 12 | - | 0.915 | > 2 | [3] |
| 13 | - | 0.238 | > 2 | [3] |
| 14 | - | 0.518 | > 2 | [3] |
| 21 | - | 0.118 | < 0.5 | [3] |
| 22 | - | 0.157 | < 0.5 | [3] |
| 23 | - | 0.246 | < 0.5 | [3] |
| 25 | - | 0.283 | < 0.5 | [3] |
Experimental Protocols
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is for determining the activation of the MAPK/ERK pathway downstream of APJ receptor activation.
a. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293 expressing APJ) in appropriate media.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat cells with the APJ agonist at various concentrations for a predetermined time (a time-course experiment, e.g., 0, 2, 5, 10, 30 minutes, is recommended to determine the peak response).
b. Cell Lysis:
-
After treatment, place the plate on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a common method for quantifying β-arrestin recruitment to the APJ receptor.
a. Materials:
-
Cells co-expressing APJ tagged with a small enzyme fragment (ProLink, PK) and β-arrestin tagged with a larger enzyme fragment (Enzyme Acceptor, EA).
-
Assay medium (e.g., Opti-MEM).
-
Agonist of interest.
-
Detection reagents containing the enzyme substrate.
b. Procedure:
-
Plate the cells in a white, 96-well or 384-well plate and incubate overnight.
-
Prepare a dose-response curve of the agonist in assay medium.
-
Add the agonist to the cells and incubate for 60-90 minutes at 37°C.
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
Receptor Internalization Assay (Immunofluorescence)
This protocol allows for the visualization and quantification of APJ receptor internalization.
a. Cell Culture and Treatment:
-
Seed cells expressing a tagged APJ receptor (e.g., HA-tagged or fluorescently tagged) on glass coverslips in a 24-well plate.
-
Grow cells to 50-70% confluency.
-
Treat the cells with the agonist for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
b. Immunofluorescence Staining:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if detecting an intracellular epitope).
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against the receptor tag (e.g., anti-HA) for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
c. Imaging and Analysis:
-
Visualize the cells using a confocal or fluorescence microscope.
-
In untreated cells, the receptor should be primarily located at the plasma membrane.
-
Upon agonist treatment, the receptor will appear in intracellular vesicles.
-
Quantify internalization by measuring the fluorescence intensity inside the cell versus at the plasma membrane using image analysis software.
Visualizations
Caption: APJ Receptor Signaling and Desensitization Pathways.
References
- 1. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
Addressing off-target effects of APJ receptor agonist 4 in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing APJ receptor agonist 4 in cell-based assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary activity?
A1: this compound is a potent and orally active agonist of the apelin receptor (APJ). It has been shown to have an EC50 of 0.06 nM and a Ki of 0.07 nM for the APJ receptor.[1][2] Due to its pharmacological profile, it is being investigated for its potential in improving cardiac function, particularly in the context of heart failure.[1][2]
Q2: What are off-target effects and why are they a concern when using a potent agonist like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. For a potent agonist like this compound, off-target interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the activation of the APJ receptor. Such effects can also cause cellular toxicity or other unintended biological consequences.
Q3: What are the initial signs of potential off-target effects in my cell-based assays with this compound?
A3: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other APJ agonists: Using a structurally different agonist for the APJ receptor produces a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the APJ receptor is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).
-
Unusual dose-response curve: The dose-response curve for your phenotype of interest may not follow a standard sigmoidal pattern, or the EC50 for the phenotype is significantly different from the EC50 for APJ receptor activation.
-
Cellular toxicity at expected therapeutic concentrations: You observe a decrease in cell viability at concentrations where you expect to see specific APJ-mediated effects.
Q4: What are the general strategies to minimize and identify off-target effects of this compound?
A4: A multi-faceted approach is recommended:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically diverse APJ receptor agonists. Crucially, validate the phenotype using genetic approaches such as siRNA knockdown or CRISPR-Cas9 knockout of the APJ receptor.
-
Target Engagement Assays: Directly measure the binding of this compound to the APJ receptor in your cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Off-Target Profiling: If unexpected results persist, consider broader off-target profiling against a panel of receptors, particularly other G-protein coupled receptors (GPCRs). Some small molecule APJ agonists have been reported to interact with receptors such as the 5-HT1A, α2C adrenergic, and benzylpiperazine receptors, as well as the norepinephrine (B1679862) transporter.[3][4]
Troubleshooting Guides
Issue 1: The observed phenotype is not consistent with known APJ receptor signaling.
-
Possible Cause: The phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Issue 2: Significant cell death is observed at concentrations intended for APJ receptor activation.
-
Possible Cause: this compound may be causing cytotoxicity through an off-target mechanism.
-
Troubleshooting Steps:
-
Determine the Cytotoxicity Profile: Perform a dose-response experiment with a wide range of this compound concentrations and measure cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTS assay).
-
Separate Phenotypic and Cytotoxic Concentrations: Compare the EC50 for cytotoxicity with the EC50 for the desired APJ-mediated phenotype. If these values are close, it will be challenging to separate the on-target from the cytotoxic effects.
-
Use a Lower Concentration: If possible, use a concentration of this compound that is below the threshold for cytotoxicity but still sufficient to activate the APJ receptor.
-
Consider a Different Agonist: If a suitable concentration window cannot be found, consider using a different, structurally unrelated APJ receptor agonist with a potentially different off-target profile.
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| EC50 | 0.06 nM | Not Specified | Functional Assay | [1][2] |
| Ki | 0.07 nM | Not Specified | Binding Assay | [1][2] |
Table 2: Comparative In Vitro Activity of Selected APJ Receptor Agonists
| Compound | Target | EC50 | Ki | IC50 | Reference |
| This compound | APJ | 0.06 nM | 0.07 nM | - | [1][2] |
| ML233 | APJ | 3.7 µM | - | - | [3] |
| BMS-986224 | APJ | - | 0.3 nM (Kd) | - | [5] |
| CMF-019 | APJ | 47 nM | 8.58 (pKi) | - | [6] |
| Apelin-13 (B560349) | APJ | 0.87 nM | 0.7 nM | 9.5 (pIC50) | [7] |
Table 3: Potential Off-Target Interactions of a Small Molecule APJ Agonist (ML233)
| Off-Target | % Inhibition at 10 µM | Reference |
| 5-HT1A Receptor | 55% | [3][4] |
| α2C Adrenergic Receptor | 51% | [3][4] |
| Benzylpiperazine Receptor | 65% | [3][4] |
| Norepinephrine Transporter | 57% | [3][4] |
Note: Off-target data for the specific "this compound" is not publicly available. The data for ML233 is provided as an example of potential off-target classes for small molecule APJ agonists.
APJ Receptor Signaling Pathways
Activation of the APJ receptor by an agonist like this compound can trigger multiple downstream signaling cascades. The primary signaling occurs through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Additionally, APJ receptor activation can stimulate the PI3K/Akt and ERK (MAPK) pathways, which are involved in cell survival, proliferation, and migration. The receptor can also engage β-arrestin, leading to receptor internalization and potentially biased signaling.
Caption: APJ receptor signaling pathways.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to the APJ receptor in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the APJ receptor to ~80-90% confluency.
-
Harvest cells, wash with PBS, and resuspend in culture medium at a concentration of 2x10^6 cells/mL.
-
Prepare two aliquots of the cell suspension. Treat one with this compound (e.g., 1 µM) and the other with a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.[8]
-
-
Heat Challenge:
-
Cell Lysis and Clarification:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble APJ receptor using Western Blot or another sensitive protein detection method.
-
-
Data Analysis:
-
Quantify the band intensities for the APJ receptor at each temperature for both the vehicle and this compound-treated samples.
-
Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the agonist indicates target engagement.
-
Caption: CETSA experimental workflow.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the APJ receptor abolishes the phenotype observed with this compound.
Methodology:
-
sgRNA Design and Cloning:
-
Design and clone two to three different single guide RNAs (sgRNAs) targeting the gene encoding the APJ receptor into a Cas9 expression vector.[10]
-
-
Transfection and Selection:
-
Transfect the sgRNA/Cas9 plasmids into the cells.
-
If the plasmid contains a selection marker, select for transfected cells.
-
-
Single-Cell Cloning:
-
Clone Expansion and Validation:
-
Expand the single-cell clones.
-
Validate the knockout at the genomic level by sequencing the target region.[11]
-
Confirm the absence of the APJ receptor protein by Western blot.
-
-
Phenotypic Assay:
-
Treat the validated APJ receptor knockout clones and wild-type control cells with this compound.
-
Perform the phenotypic assay of interest. The phenotype should be absent or significantly reduced in the knockout cells if it is on-target.
-
Protocol 3: Genetic Validation using siRNA Knockdown
Objective: To determine if the transient reduction of APJ receptor expression reduces the phenotype observed with this compound.
Methodology:
-
siRNA Transfection:
-
Incubation:
-
Incubate the cells for 24-72 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.
-
-
Validation of Knockdown:
-
Confirm the reduction of APJ receptor mRNA levels by quantitative real-time PCR (qRT-PCR).
-
Confirm the reduction of APJ receptor protein levels by Western blot.[13]
-
-
Phenotypic Assay:
-
Treat the APJ receptor knockdown cells and control cells with this compound.
-
Perform the phenotypic assay. The magnitude of the observed phenotype should be diminished in the knockdown cells if it is mediated by the APJ receptor.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apelin-13 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 12. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 13. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in APJ receptor agonist 4 experiments
Welcome to the technical support center for APJ receptor agonist 4 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is a potent and orally active agonist for the apelin receptor (APJ). It is expected to stimulate the receptor and trigger downstream signaling pathways. In preclinical studies, it has shown potential for improving cardiac function in heart failure models.[1]
Q2: What are the primary signaling pathways activated by the APJ receptor?
The APJ receptor, a G-protein coupled receptor (GPCR), primarily signals through two main pathways:
-
G-protein-dependent pathways: Upon agonist binding, the APJ receptor can couple to:
-
Gαi: This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq: This activates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[2] This pathway can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[3][4]
-
-
β-arrestin-dependent pathway: Following agonist-induced phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization and internalization.[5][6] β-arrestin can also act as a scaffold for other signaling proteins, independently activating pathways such as the ERK/MAPK cascade.[3][7]
Q3: What is biased agonism and how might it affect my results with this compound?
Biased agonism occurs when a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[8][9] It is possible for an agonist to show high potency in a G-protein-mediated assay (like calcium mobilization) but low potency or efficacy in a β-arrestin recruitment assay, or vice versa.[8][10] Such discrepancies are a key consideration when interpreting results from different functional assays. Some studies have focused on developing G-protein biased APJ agonists with the aim of enhancing therapeutic effects while minimizing adverse reactions.[8]
Troubleshooting Guides
Issue 1: No or Low Signal in Calcium Mobilization Assay
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression: The cell line may not express a sufficient number of APJ receptors on the cell surface. | - Confirm receptor expression using a validated method (e.g., flow cytometry, western blot).- Use a cell line known to endogenously express the APJ receptor or a stably transfected cell line with confirmed high expression. |
| Incorrect Agonist Concentration: The concentrations of this compound used may be too low to elicit a response. | - Perform a dose-response curve starting from a low concentration and going up to a high concentration (e.g., 1 pM to 10 µM). |
| Cell Health Issues: Cells may be unhealthy, leading to a blunted response. | - Ensure cells are in a logarithmic growth phase and have a high viability.- Avoid over-confluency of cells in the assay plate.[11] |
| Assay Buffer Composition: The assay buffer may lack essential ions or contain interfering substances. | - Ensure the assay buffer contains an adequate concentration of calcium.- If using a fluorescent dye prone to leakage, consider adding probenecid (B1678239) to the buffer to inhibit organic anion transporters.[12] |
| Inactive Agonist: The agonist may have degraded due to improper storage or handling. | - Prepare fresh agonist dilutions for each experiment.- Store the stock solution according to the manufacturer's instructions. |
Issue 2: High Background or Variable Signal in ERK Phosphorylation Assay
| Possible Cause | Troubleshooting Step |
| High Basal ERK Activation: Cells may have high background ERK phosphorylation due to serum components or other factors. | - Serum-starve the cells for a sufficient period (e.g., 4-18 hours) before the experiment to reduce basal signaling.[13] |
| Cell Density Variation: Inconsistent cell numbers across wells can lead to variability. | - Ensure a uniform cell suspension is plated and that cells are evenly distributed in each well. Lower cell density can sometimes improve the signal-to-noise ratio.[13] |
| Inappropriate Stimulation Time: The time point chosen for measuring ERK phosphorylation may not be optimal. | - Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak of ERK phosphorylation in response to your agonist.[14] |
| Lysis Buffer Issues: Inefficient cell lysis can lead to incomplete protein extraction and variability. | - Ensure the lysis buffer is appropriate for the assay and that the incubation time is sufficient for complete lysis.[13] |
Issue 3: Unexpected Results in β-Arrestin Recruitment Assay
| Possible Cause | Troubleshooting Step |
| Biased Agonism: this compound may be a biased agonist, showing weak or no β-arrestin recruitment despite G-protein activation. | - Compare the potency and efficacy of your agonist in G-protein-dependent assays (e.g., calcium mobilization, cAMP) and β-arrestin recruitment assays. A significant difference may indicate biased agonism.[8] |
| Low Expression of Assay Components: The cell line may have low expression of the tagged β-arrestin or receptor. | - Use a validated cell line, such as the PathHunter® β-arrestin cell lines, which are engineered for robust assay performance.[5][15] |
| Incorrect Incubation Time: The interaction between the APJ receptor and β-arrestin can be transient (Class A) or stable (Class B). The chosen incubation time may miss the peak interaction.[5] | - Optimize the agonist incubation time. For some receptors, a shorter incubation time may be necessary to capture a transient interaction.[5] |
| Cell Line Specific Factors: The cellular context, such as the expression of specific GRKs, can influence β-arrestin recruitment.[16] | - If possible, test the agonist in a different cell line to see if the results are consistent. |
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Assay | Species | EC50 (nM) | Ki (nM) | Reference |
| This compound | APJ Agonist Activity | - | 0.06 | 0.07 | [1] |
| BMS-986224 | cAMP Inhibition | Human | 0.02 | - | [17] |
| β-arrestin Recruitment | Human | 0.03 | - | [17] | |
| ERK Phosphorylation | Human | 0.01 | - | [17] | |
| (Pyr1) apelin-13 | cAMP Inhibition | Human | 0.05 | - | [17] |
| β-arrestin Recruitment | Human | 0.14 | - | [17] | |
| ERK Phosphorylation | Human | 0.02 | - | [17] | |
| AMG 986 | β-arrestin Recruitment | - | ~0.25 | - | [18] |
| AM-8123 | β-arrestin Recruitment | - | ~0.35 | - | [18] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay in CHO-K1 Cells
This protocol is adapted for a fluorescence-based assay using a plate reader with an integrated fluidic dispenser.
-
Cell Plating:
-
Seed CHO-K1 cells stably expressing the human APJ receptor into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[11]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
The next day, remove the growth medium.
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid (2.5 mM) can be included to prevent dye leakage.[19]
-
Add the dye solution to each well and incubate for 45-60 minutes at 37°C.[19]
-
-
Agonist Preparation:
-
Prepare a 5X or 10X stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of concentrations for the dose-response curve.[11]
-
-
Measurement:
-
Place the cell plate into the fluorescence plate reader (e.g., FlexStation® or FLIPR®).
-
Set the instrument to record fluorescence intensity over time (e.g., every 1.5 seconds for 60-90 seconds).
-
After establishing a stable baseline reading for about 15-20 seconds, the instrument will automatically inject the agonist solution into the wells.
-
Continue recording the fluorescence to capture the peak calcium response.[19]
-
-
Data Analysis:
-
The change in fluorescence (peak - baseline) is used to determine the response.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: ERK Phosphorylation Assay in HEK293 Cells
This protocol describes a cell-based ELISA for detecting phosphorylated ERK.
-
Cell Plating and Starvation:
-
Agonist Stimulation:
-
Prepare dilutions of this compound in serum-free medium.
-
Add the agonist solutions to the cells and incubate for the predetermined optimal time (e.g., 5-10 minutes) at 37°C.[14]
-
-
Cell Lysis:
-
Aspirate the medium and add lysis buffer to each well.
-
Incubate on a plate shaker for 10-15 minutes to ensure complete cell lysis.
-
-
ELISA Procedure:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for total ERK.
-
Incubate to allow the capture antibody to bind to ERK in the lysate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phosphorylated ERK (pERK). This antibody is typically conjugated to an enzyme like HRP.
-
Wash the plate to remove the unbound detection antibody.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color develops.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal if measured in parallel.
-
Plot the normalized pERK signal against the agonist concentration to determine the EC50.
-
Protocol 3: β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is a general guideline for the DiscoverX PathHunter® β-arrestin assay.
-
Cell Plating:
-
Agonist Addition:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the agonist solutions to the cells.
-
-
Incubation:
-
Detection:
-
Measurement and Analysis:
-
Read the luminescence using a plate reader.
-
Plot the luminescence signal against the agonist concentration and fit the data to a dose-response curve to calculate the EC50.
-
Visualizations
Caption: APJ Receptor Signaling Pathways.
Caption: Calcium Mobilization Assay Workflow.
Caption: ERK Phosphorylation Assay Workflow.
Caption: β-Arrestin Recruitment Assay Workflow.
Caption: Troubleshooting Logic Flow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. jicrcr.com [jicrcr.com]
- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apelin binding to human APJ receptor leads to biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 19. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
How to control for experimental variability with APJ receptor agonist 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for experimental variability when working with APJ receptor agonist 4 (Elabela/Toddler).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its different isoforms?
A1: this compound, also known as Elabela (ELA) or Toddler, is a naturally occurring peptide hormone that acts as a ligand for the G-protein coupled apelin receptor (APJ).[1][2] It is a distinct endogenous ligand from apelin, the first identified agonist for the APJ receptor.[2][3] Elabela is derived from a 54-amino acid precursor and is processed into several active isoforms, most notably ELA-32, ELA-21, and ELA-11.[4] These isoforms may have different biological activities and signaling profiles.
Q2: What are the key signaling pathways activated by this compound?
A2: this compound activates multiple downstream signaling pathways upon binding to the APJ receptor. These can be broadly categorized into G-protein dependent and G-protein independent (β-arrestin mediated) pathways. The primary G-protein pathways involved are Gαi, which inhibits adenylyl cyclase and reduces intracellular cAMP levels, and Gαq, which activates phospholipase C (PLC), leading to calcium mobilization. Activation of these pathways can influence downstream effectors like the ERK1/2 MAP kinases, which are involved in cell proliferation and differentiation.[4][5] The recruitment of β-arrestin can lead to receptor internalization and also initiate distinct signaling cascades.[6][7]
Q3: How should I handle and store my Elabela/Toddler peptides to ensure stability and consistency?
A3: Proper handling and storage are critical for maintaining the integrity and activity of Elabela/Toddler peptides.
-
Storage: Lyophilized peptides should be stored at -20°C or -80°C for long-term stability.[8] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[9]
-
Reconstitution: For reconstitution, use sterile, nuclease-free solutions. The choice of solvent will depend on the peptide's specific properties, but sterile water or a buffer at pH 5-6 is often a good starting point.[8]
-
Solutions: Once in solution, it is recommended to aliquot the peptide and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Peptide solutions have a limited shelf-life, especially those containing amino acids prone to oxidation like Cysteine, Methionine, or Tryptophan.[8][10] For these peptides, it is advisable to degas the buffer before reconstitution.[10]
Troubleshooting Guides
In Vitro Assay Variability
Q4: My in vitro cell-based assays with Elabela are showing high variability between experiments. What are the common causes and solutions?
A4: High variability in cell-based assays is a common issue. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Recommendations |
| Peptide Instability/Degradation | Ensure proper storage and handling of your Elabela peptide stock and working solutions as described in Q3. Prepare fresh working solutions for each experiment. Elabela peptides are susceptible to oxidation.[11][12][13] |
| Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and serum starvation times.[14] Variations in these parameters can significantly alter receptor expression and cell responsiveness. |
| Reagent Variability | Use a consistent source and lot of serum, media, and other critical reagents. If variability persists, test different lots of key reagents. |
| Assay Protocol Inconsistencies | Ensure consistent incubation times, temperatures, and pipetting techniques. Automation can help reduce manual pipetting errors.[14] |
| TFA Contamination | Peptides are often supplied as trifluoroacetic acid (TFA) salts, which can be cytotoxic in some cell-based assays. If you suspect TFA toxicity, consider using a different salt form of the peptide or performing a salt exchange.[15] |
In Vivo Study Variability
Q5: I am observing significant variability in the responses of my rodent models to in vivo administration of this compound. How can I control for this?
A5: In vivo studies are inherently more variable than in vitro experiments. Here are some strategies to minimize variability:
| Potential Cause | Troubleshooting Recommendations |
| Animal-to-Animal Variation | Use age- and weight-matched animals from a reputable supplier. The genetic background of the rodent strain can also influence the response.[16][17][18] |
| Peptide Half-Life and Dosing | Elabela peptides have a relatively short half-life in vivo.[12][19] Consider the route and frequency of administration to maintain effective concentrations. For longer-term studies, consider using a fusion protein or a more stable synthetic analog.[19] |
| Surgical Model Inconsistency | If using a surgical model of disease (e.g., myocardial infarction), ensure the surgical procedure is highly standardized to minimize variability in the extent of injury.[16][17] |
| Stress and Animal Handling | Acclimatize animals to the experimental procedures and housing conditions to minimize stress, which can impact physiological responses. |
| Data Collection and Analysis | Ensure that data collection methods are consistent and that the person performing the measurements is blinded to the treatment groups. |
Quantitative Data
Table 1: In Vitro Potency of Elabela Isoforms and Apelin Peptides at the APJ Receptor
| Ligand | Assay Type | Species | EC50 / IC50 (nM) | pKi | Reference |
| Elabela-32 | cAMP Inhibition | Human | -7.59 (log IC50) | 8.87 | [4] |
| Elabela-21 | cAMP Inhibition | Human | -7.589 (log IC50) | 8.36 | [4] |
| Apelin-13 | cAMP Inhibition | Human | -7.817 (log IC50) | 8.08 | [4] |
| Apelin-17 | cAMP Inhibition | Human | -7.419 (log IC50) | 8.33 | [4] |
| Apelin-36 | cAMP Inhibition | Human | -7.865 (log IC50) | 8.76 | [4] |
| Elabela | β-Arrestin Recruitment | Human | ~1000 | - | [20] |
| Apelin | β-Arrestin Recruitment | Human | ~1000 | - | [20] |
Table 2: Half-Life of Elabela Peptides
| Peptide | Matrix | Half-Life | Reference |
| ELA-32 | Human Plasma | 47.2 ± 5.7 min | [11][12][13] |
| ELA-32 | Human Kidney Homogenate | 44.2 ± 3 s | [11][12][13] |
| ELA-21 | In vivo (rat) | 13 min | [19] |
| Fc-ELA-21 Fusion Protein | In vivo (mouse) | ~44 h | [19] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is for determining the ability of an APJ receptor agonist to inhibit forskolin-stimulated cAMP production in cells expressing the APJ receptor.
-
Cell Preparation:
-
Culture cells stably expressing the APJ receptor to 80-90% confluency.
-
Harvest cells and resuspend them in assay buffer (e.g., HBSS with 0.1% BSA) at a predetermined optimal density.
-
Add a phosphodiesterase (PDE) inhibitor, such as IBMX (final concentration 100-500 µM), to the cell suspension to prevent cAMP degradation.[21][22]
-
-
Compound Preparation:
-
Prepare serial dilutions of the this compound (Elabela) in assay buffer.
-
-
Assay Procedure:
-
Add the diluted agonist to the wells of a 384-well plate.
-
Prepare a solution of forskolin (B1673556) at a concentration that gives ~80% of its maximal effect (EC80).
-
Add the cell suspension to the wells containing the agonist, followed by the addition of the forskolin solution.
-
Incubate the plate at 37°C for 30 minutes.[23]
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[24]
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of ERK1/2 phosphorylation in response to APJ receptor activation.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[25]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[25]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.[14]
-
Visualizations
Caption: APJ Receptor Signaling Pathways.
References
- 1. Apela/Elabela/Toddler: New perspectives in molecular mechanism of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apelin and Elabela/Toddler; double ligands for APJ/Apelin receptor in heart development, physiology, and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. genscript.com [genscript.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. mdpi.com [mdpi.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Recombinant Fc-Elabela fusion protein has extended plasma half-life andmitigates post-infarct heart dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. cosmobio.co.jp [cosmobio.co.jp]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Technical Support Center: APJ Receptor Agonist 4 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of APJ receptor agonist 4 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on primary cells?
A1: The cytotoxic effect of this compound on primary cells is cell-type dependent and can be influenced by the expression levels of the APJ receptor. The apelin/APJ system is known to play roles in cell proliferation, apoptosis, and inflammation.[1] Therefore, activation of the APJ receptor by an agonist could, depending on the cellular context, either promote cell survival or, in some cases, induce apoptosis or other forms of cell death. It is crucial to empirically determine the cytotoxic profile in your specific primary cell model.
Q2: Which primary cell types are most relevant for assessing the cytotoxicity of an APJ receptor agonist?
A2: Relevant primary cell types are those that endogenously express the APJ receptor. These include, but are not limited to:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cardiomyocytes
-
Vascular Smooth Muscle Cells
-
Adipocytes[2]
-
Neurons and Oligodendrocytes[1]
-
Various cancer cells, where the apelin/APJ system may be upregulated[3]
The choice of primary cells should be guided by the therapeutic or research area of interest.
Q3: What are the recommended initial concentration ranges for this compound in a cytotoxicity assay?
A3: For a novel compound like this compound, a broad concentration range is recommended for initial screening. A typical starting range would be from 1 nM to 100 µM. This wide range helps in identifying a dose-response relationship and in determining the IC50 (half-maximal inhibitory concentration) if a cytotoxic effect is observed. Subsequent experiments can then focus on a narrower range of concentrations around the IC50.
Q4: How can I confirm that the observed cytotoxicity is mediated by the APJ receptor?
A4: To confirm that the cytotoxic effects are APJ receptor-mediated, you can perform several control experiments:
-
Use of an APJ receptor antagonist: Co-treatment of your primary cells with this compound and a known APJ receptor antagonist should rescue the cells from the agonist-induced cytotoxicity.
-
APJ receptor knockdown/knockout: If genetically modifying your primary cells is feasible, using siRNA or CRISPR-Cas9 to reduce or eliminate APJ receptor expression should abrogate the cytotoxic effect of the agonist.
-
Use of a negative control cell line: Employ a cell line that does not express the APJ receptor. This cell line should not exhibit cytotoxicity when treated with the agonist.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent drug concentration. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.2. Avoid using the outer wells of the microplate or fill them with sterile PBS.3. Mix the agonist dilutions thoroughly before adding to the wells. |
| No cytotoxicity observed at any concentration | 1. Low or no APJ receptor expression in the primary cells.2. The agonist is not cytotoxic to this cell type.3. Insufficient incubation time.4. The agonist has degraded. | 1. Confirm APJ receptor expression using qPCR, Western blot, or flow cytometry.2. The APJ/apelin system can be pro-survival; the agonist may not be cytotoxic. Consider proliferation or functional assays.3. Extend the incubation period (e.g., from 24h to 48h or 72h).4. Check the storage conditions and stability of the agonist. Prepare fresh dilutions for each experiment. |
| High background in LDH assay | 1. Rough handling of cells leading to membrane damage.2. Contamination of cell cultures.3. Serum in the culture medium contains LDH. | 1. Pipette gently and avoid excessive centrifugation speeds.2. Check for microbial contamination.3. Use serum-free medium for the LDH assay or a medium with low serum content and include appropriate background controls. |
| Inconsistent results with MTT/XTT assays | 1. Interference of the agonist with the tetrazolium salt reduction.2. Changes in cellular metabolic activity not related to cytotoxicity. | 1. Run a cell-free control to see if the agonist directly reduces the MTT/XTT reagent.2. Use a different cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay) or apoptosis (caspase activity). |
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48h Incubation
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 |
| 0.01 | 98 ± 5.1 | 1.5 ± 1.8 |
| 0.1 | 95 ± 4.8 | 4.2 ± 2.5 |
| 1 | 82 ± 6.2 | 15.8 ± 3.9 |
| 10 | 55 ± 7.1 | 42.5 ± 5.6 |
| 50 | 21 ± 5.9 | 78.1 ± 6.3 |
| 100 | 8 ± 3.3 | 90.7 ± 4.7 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative IC50 Values of this compound in Different Primary Cell Types
| Primary Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| HUVECs | MTT | 48 | 12.5 |
| Primary Cardiomyocytes | ATP-based | 48 | 25.8 |
| Primary Vascular Smooth Muscle Cells | LDH | 48 | 18.2 |
These values are hypothetical and for illustrative purposes to demonstrate data presentation.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the agonist. Include a vehicle-only control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
Primary cells
-
Serum-free cell culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Replace the culture medium with the agonist dilutions. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired period.
-
After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the spontaneous and maximum release controls.
Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Primary cells
-
This compound
-
Caspase-3/7 assay kit (e.g., a luminogenic or fluorogenic substrate)
-
96-well white or black-walled microplate
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Seed primary cells in a 96-well plate (white-walled for luminescence, black-walled for fluorescence).
-
Treat cells with serial dilutions of this compound.
-
Incubate for a period sufficient to induce apoptosis (typically 12-48 hours).
-
Equilibrate the plate to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal is proportional to the amount of caspase activity and thus, the level of apoptosis.
Visualizations
Caption: Simplified APJ receptor signaling pathways.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin/APJ: Another Player in the Cancer Biology Network | MDPI [mdpi.com]
Improving the reproducibility of in vivo studies with APJ receptor agonist 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of in vivo studies involving the APJ (Apelin) receptor agonist 4.
Compound Information
APJ receptor agonist 4, also known as compound 21 in the cited literature, is a potent and orally active agonist of the apelin receptor.[1]
-
Chemical Name: (S)-N-(1-(4-chloro-3-fluorophenyl)-2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)-2-oxoethyl)-1-(2,6-diethylphenyl)-5-oxo-1,5-dihydropyrimidin-4-aminium chloride[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that binds to and activates the APJ receptor, a G protein-coupled receptor (GPCR).[1] Activation of the APJ receptor by its endogenous ligand, apelin, triggers multiple downstream signaling pathways.[5] These include the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels, and the β-arrestin pathway.[5] Key downstream effectors include the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and metabolic regulation.[5] Activation of this receptor can also stimulate endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and vasodilation.[6]
Q2: What are the expected physiological effects of this compound in vivo?
A2: Based on studies with similar APJ receptor agonists, administration is expected to induce a range of cardiovascular effects. These can include an increase in cardiac output and stroke volume, often without a significant change in heart rate.[7][8][9] It may also cause a reduction in systemic vascular resistance, leading to a decrease in blood pressure.[10][11] In models of heart failure, chronic administration has been shown to reduce cardiac fibrosis and improve cardiac function.[10][12]
Q3: How should this compound be formulated for in vivo administration?
A3: As a hydrophobic compound, this compound requires a specific formulation for solubilization in aqueous solutions for in vivo use.[13] A common approach for such compounds is the use of a vehicle composed of a mixture of solvents. For example, a vehicle consisting of DMAC (dimethylacetamide), Cremophor EL, and a sodium carbonate buffer, or a combination of ethanol, PEG400, and a sodium carbonate buffer has been used for similar compounds.[1] It is crucial to establish the solubility and stability of the agonist in the chosen vehicle before starting in vivo experiments.
Q4: What are some potential off-target effects to be aware of?
A4: While potent APJ receptor agonists are designed for selectivity, the possibility of off-target effects should be considered. For instance, the small molecule APJ agonist ML233 showed some binding activity against the 5-HT1A, α2C adrenergic, and benzylpiperazine receptors at higher concentrations.[14] It is advisable to perform counter-screening against a panel of relevant receptors, especially those involved in cardiovascular regulation, to assess the selectivity of the specific batch of the compound being used.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in blood pressure readings between animals. | 1. Inconsistent drug administration (e.g., incomplete injection, incorrect route).2. Animal stress during measurement.3. Instability of the formulated compound.4. Natural biological variation. | 1. Ensure proper training on administration techniques. For intravenous (IV) injections, confirm patency of the catheter. For oral gavage, ensure the full dose is delivered to the stomach.2. Acclimatize animals to the measurement procedure and environment to minimize stress-induced fluctuations.3. Prepare fresh formulations daily. Protect from light and store at the recommended temperature.4. Increase the sample size per group to improve statistical power. |
| No significant change in cardiovascular parameters after administration. | 1. Insufficient dose.2. Poor bioavailability of the formulated compound.3. Degradation of the compound.4. Incorrect route of administration for the desired effect. | 1. Perform a dose-response study to determine the optimal effective dose.2. Re-evaluate the formulation vehicle. Consider using solubility enhancers or alternative delivery systems for hydrophobic compounds.[15][16]3. Verify the purity and integrity of the compound stock using analytical methods (e.g., HPLC, mass spectrometry).4. Confirm the appropriate route of administration based on the compound's pharmacokinetic profile. Oral administration may lead to first-pass metabolism, potentially reducing systemic exposure.[1] |
| Unexpected adverse events (e.g., sedation, agitation). | 1. Off-target effects of the compound.2. Toxicity at the administered dose.3. Issues with the vehicle formulation. | 1. Review literature for known off-target activities of similar compounds.[14] Consider performing a basic functional observational battery.2. Conduct a preliminary dose-escalation study to identify the maximum tolerated dose.3. Administer a vehicle-only control group to rule out effects of the formulation components. |
| Precipitation of the compound in the stock solution or after dilution. | 1. Poor solubility of the compound in the chosen solvent.2. Incompatible buffer or pH. | 1. Test different solvent systems. The use of co-solvents like DMSO, ethanol, or PEG400 can be effective.[1]2. Ensure the pH of the final formulation is within the range of the compound's stability and solubility. |
Quantitative Data from In Vivo Studies with Similar APJ Agonists
The following tables summarize data from published studies on small-molecule APJ receptor agonists to provide an expected range of effects.
Table 1: Acute Hemodynamic Effects of BMS-986224 in Anesthetized Rats [7][8]
| Parameter | Vehicle | BMS-986224 (0.1 mg/kg, IV) | % Change |
| Cardiac Output (mL/min) | 85 ± 3 | 98 ± 4 | +15% |
| Stroke Volume (μL) | 230 ± 10 | 265 ± 12 | +15% |
| Heart Rate (bpm) | 370 ± 8 | 370 ± 7 | No Change |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 93 ± 6 | No Significant Change |
| *p < 0.05 vs. Vehicle |
Table 2: Chronic Effects of Oral AM-8123 in a Rat Myocardial Infarction Model [10][17]
| Parameter | Vehicle | AM-8123 (30 mg/kg, BID) |
| Ejection Fraction (%) | 45 ± 2 | 55 ± 3 |
| Left Ventricular Collagen Content (%) | 12 ± 1.5 | 8 ± 1 |
| *p < 0.05 vs. Vehicle |
Experimental Protocols
Protocol 1: Acute Hemodynamic Assessment in Anesthetized Rats
This protocol is adapted from studies evaluating the acute cardiovascular effects of APJ agonists.[7][8][18]
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Instrumentation:
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
Insert a catheter into the carotid artery connected to a pressure transducer to measure arterial blood pressure and heart rate.
-
For cardiac output and stroke volume measurements, a pressure-volume catheter can be inserted into the left ventricle via the right carotid artery.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery before any baseline measurements are taken.
-
Drug Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle.
-
Administer the compound as an intravenous bolus or infusion.
-
A vehicle control group should be run in parallel.
-
-
Data Acquisition: Continuously record hemodynamic parameters (blood pressure, heart rate, cardiac output, stroke volume) before, during, and after drug administration.
-
Data Analysis: Calculate the percentage change from baseline for each parameter and compare the effects of the drug treatment to the vehicle control using appropriate statistical methods.
Protocol 2: Chronic Oral Dosing in a Rat Model of Heart Failure
This protocol is based on studies investigating the long-term effects of APJ agonists in a model of cardiac injury.[10][12]
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Lewis).
-
Induction of Heart Failure:
-
Induce myocardial infarction (MI) by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Sham-operated animals will undergo the same surgical procedure without LAD ligation.
-
-
Post-operative Recovery: Allow animals to recover for a designated period (e.g., 1 week) before starting treatment.
-
Drug Administration:
-
Prepare a fresh formulation of this compound for oral administration (e.g., oral gavage).
-
Administer the compound daily or twice daily at the predetermined dose for the duration of the study (e.g., 4-8 weeks).
-
Include vehicle-treated MI and sham-operated control groups.
-
-
Functional Assessment:
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening, ventricular dimensions).
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect heart tissue.
-
Perform histological analysis (e.g., Masson's trichrome or Picrosirius red staining) to quantify cardiac fibrosis.
-
Western blot analysis of heart tissue can be performed to assess downstream signaling pathways.
-
-
Data Analysis: Compare the functional and histological outcomes between the different treatment groups using appropriate statistical tests.
Visualizations
Signaling Pathway of APJ Receptor Activation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [논문]Identification of a Hydroxypyrimidinone Compound (21) as a Potent APJ Receptor Agonist for the Potential Treatment of Heart Failure [scienceon.kisti.re.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. jicrcr.com [jicrcr.com]
- 6. jicrcr.com [jicrcr.com]
- 7. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 12. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. worldscientific.com [worldscientific.com]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
APJ Receptor Agonist Plasma Stability Assay: Technical Support Center
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers performing plasma stability assays on APJ (Apelin) receptor agonists. While a specific protocol for a compound designated "APJ receptor agonist 4" is not publicly available, this guide is built upon established methodologies for peptide-based therapeutics and addresses common challenges encountered during such experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of an in vitro plasma stability assay?
An in vitro plasma stability assay is crucial in early drug discovery to determine a compound's stability in a biological matrix.[1][2] It helps to identify compounds that may degrade rapidly when introduced into the bloodstream.[3] Poor plasma stability can lead to a short half-life, rapid clearance, and consequently, poor performance in living organisms.[2] This assay is also valuable for screening prodrugs, which are designed to be activated by plasma enzymes.[2]
Q2: What are the key factors that influence the stability of a peptide agonist in plasma?
Several factors can impact the stability of a peptide in plasma:
-
Enzymatic Degradation: Plasma contains various enzymes, such as proteases and esterases, that can cleave peptide bonds and other susceptible functional groups like amides and esters.[2][4]
-
Temperature: Higher temperatures can accelerate the rate of enzymatic degradation and chemical breakdown of the peptide.[5][6]
-
pH: The pH of the plasma can influence the activity of degrading enzymes and the chemical stability of the peptide itself.[5][6]
-
Peptide Sequence: The specific amino acid sequence determines the susceptibility of the peptide to cleavage by different proteases.[5]
-
Oxidation: Certain amino acids, like methionine and cysteine, are prone to oxidation, which can alter the peptide's structure and function.[5]
-
Storage and Handling: Repeated freeze-thaw cycles of plasma or the peptide solution can lead to degradation or aggregation.[5]
Q3: What are the main differences between using plasma and serum for stability studies?
Plasma and serum are both derived from blood, but they differ in their composition due to the clotting process. Plasma is obtained by centrifuging blood treated with an anticoagulant, while serum is the liquid portion that remains after the blood has been allowed to clot.[4][7] The coagulation process in serum preparation activates a cascade of proteases (e.g., thrombin) that are not active in plasma.[4] Consequently, peptides may degrade faster in serum than in plasma.[7][8] The choice of anticoagulant for plasma (e.g., EDTA, heparin) can also influence which proteases are active.[4]
Q4: How can the plasma stability of an APJ receptor agonist be improved?
Several strategies can be employed to enhance the stability of peptide-based agonists:
-
Chemical Modifications: Introducing unnatural amino acids, capping the N- and C-termini, or creating cyclic peptides can protect against enzymatic degradation.[9]
-
Lipidation: Attaching a fatty acid chain to the peptide can enhance its binding to serum albumin, which protects it from degradation and extends its half-life.[9][10]
-
Pegylation: Modifying the peptide with polyethylene (B3416737) glycol (PEG) can shield it from proteases and reduce clearance.[6]
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a typical procedure for assessing the stability of an APJ receptor agonist in plasma from various species.
1. Materials and Reagents
-
Test Compound (APJ receptor agonist)
-
Pooled Plasma (e.g., Human, Mouse, Rat, Dog) with anticoagulant (e.g., Heparin, EDTA)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (B52724) (ACN)
-
Ethanol (EtOH)
-
Trifluoroacetic Acid (TFA)
-
Internal Standard (IS) for LC-MS/MS analysis
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
2. Preparation of Solutions
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the APJ receptor agonist in DMSO.
-
Working Solution: Dilute the stock solution to an appropriate concentration (e.g., 100 µM) in a suitable buffer.
-
Plasma: Thaw frozen plasma at room temperature or in a 37°C water bath just before use. Keep on ice.
3. Incubation Procedure
-
Pre-warm an aliquot of plasma to 37°C for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the test compound working solution to the pre-warmed plasma to achieve a final concentration of 1-10 µM.[1][2] The final DMSO concentration should be low (e.g., <1%) to avoid affecting enzyme activity.[1]
-
Incubate the mixture at 37°C with gentle shaking.[10]
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[2][3] The 0-minute sample should be taken immediately after adding the compound.
4. Sample Quenching and Protein Precipitation
-
To terminate the reaction and precipitate plasma proteins, immediately add the aliquot from the incubation to a tube containing a cold quenching solution.[1]
-
Common precipitation methods include adding 2-4 volumes of cold organic solvent like acetonitrile or a mixture of acetonitrile/ethanol (1:1, v/v).[10] Adding an internal standard to the quenching solution helps control for variations in sample processing and analysis.[2]
-
Vortex the samples vigorously and incubate at -20°C for at least 2 hours (or overnight) to facilitate protein precipitation.[10]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
5. LC-MS/MS Analysis
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Monitor the peak area ratio of the analyte versus the internal standard.[2]
6. Data Analysis
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample (which is set to 100%).[2]
-
Plot the natural logarithm of the percentage of compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the degradation rate constant (k).
-
Calculate the in vitro half-life (T½) using the following equation: T½ = 0.693 / k .[2]
Data Presentation
Table 1: Standard Assay Conditions
| Parameter | Condition |
| Test Compound Concentration | 1 µM[1][2] |
| Plasma Source | Human, Mouse, Rat (Pooled) |
| Incubation Temperature | 37°C[1][10] |
| Time Points | 0, 15, 30, 60, 120 minutes[2] |
| Final DMSO Concentration | < 1%[1] |
| Protein Precipitation Method | Acetonitrile/Ethanol (1:1, v/v)[10] |
| Analysis Method | LC-MS/MS[1][2] |
Table 2: Example Plasma Stability Data
| Species | Time (min) | % Remaining (Mean ± SD) | Calculated Half-Life (T½, min) |
| Human | 0 | 100 | 85 |
| 15 | 88 ± 4.1 | ||
| 30 | 75 ± 3.5 | ||
| 60 | 52 ± 2.8 | ||
| 120 | 23 ± 1.9 | ||
| Mouse | 0 | 100 | 42 |
| 15 | 71 ± 3.9 | ||
| 30 | 48 ± 2.7 | ||
| 60 | 21 ± 2.1 | ||
| 120 | < 5 |
Troubleshooting Guide
Q: My peptide is degrading almost instantly (T½ < 5 minutes). What can I do?
-
Verify Compound Integrity: First, ensure the peptide stock solution is not degraded. Analyze the stock solution directly via LC-MS.
-
Check for Highly Active Proteases: Some species' plasma (e.g., mouse) can be more aggressive than human plasma.[1] Consider using protease inhibitors, but be aware this will not reflect the true physiological stability.
-
Modify Assay Conditions: For very unstable compounds, use shorter time points (e.g., 0, 1, 2, 5, 10 minutes).
-
Structural Modification: This result may indicate that the peptide is a candidate for chemical modification to improve stability, as discussed in the FAQs.[9]
Q: I'm seeing high variability between my replicates. What are the common causes?
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially when dealing with small volumes.
-
Incomplete Protein Precipitation: If precipitation is incomplete, remaining enzymes can continue to degrade the peptide. Ensure proper mixing and sufficient incubation time at cold temperatures.
-
Peptide Adsorption: Peptides can stick to plastic surfaces. Using low-retention tubes and pipette tips can help minimize this.
-
Inconsistent Timing: Ensure that the quenching step is performed at precisely the correct time for each aliquot.
-
Peptide Handling: Improper handling of hydrophobic peptides can lead to precipitation and variability in the assay.[11]
Q: My peptide recovery is low, even at the 0-minute time point. Why?
-
Precipitation Issues: The chosen precipitation method might be causing the peptide to co-precipitate with the plasma proteins. Test different precipitation agents (e.g., strong acids, other organic solvents), although strong acids are often found to be unsuitable for peptides.[10]
-
Adsorption to Surfaces: As mentioned above, the peptide may be adsorbing to the labware.
-
Solubility Problems: The peptide may not be fully soluble in the plasma matrix, leading to an apparent loss. Ensure the initial DMSO concentration is low and the compound is fully dissolved before adding to plasma.
Q: The LC-MS/MS signal is noisy or inconsistent. What should I check?
-
Matrix Effects: Plasma is a complex matrix that can cause ion suppression or enhancement in the mass spectrometer. Ensure the sample cleanup (protein precipitation) is effective. Diluting the sample may also help.
-
Internal Standard: Verify that the internal standard is appropriate and behaving consistently.
-
LC Method: Optimize the chromatography to ensure the peptide peak is well-separated from other components. Hydrophilic peptides that elute early can show higher variability.[11]
-
Instrument Contamination: Clean the mass spectrometer source and check for clogs in the LC system.
Visualizations
Caption: Workflow for the in vitro plasma stability assay.
Caption: Key factors influencing peptide stability in plasma.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. peptidesuk.com [peptidesuk.com]
- 6. pepamino.com [pepamino.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biomedgrid.com [biomedgrid.com]
Validation & Comparative
A Comparative Guide: APJ Receptor Agonist vs. Apelin-13 in Modulating Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
The apelin/APJ receptor system has emerged as a promising therapeutic target for cardiovascular diseases, particularly heart failure. Activation of the APJ receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand apelin-13 (B560349) initiates a cascade of signaling events that enhance cardiac contractility, promote vasodilation, and confer cardioprotection.[1][2][3] However, the therapeutic potential of native apelin peptides is limited by their short half-life.[4][5][6] This has spurred the development of synthetic APJ receptor agonists with improved pharmacokinetic profiles.
This guide provides a detailed comparison of the effects of a representative synthetic APJ receptor agonist and the endogenous peptide apelin-13 on cardiac function, supported by experimental data from preclinical studies. For the purpose of this comparison, we will focus on a well-characterized, potent, and orally bioavailable non-peptidic small molecule APJ agonist, which will be referred to as "synthetic agonist" and serves as a representative for compounds like BMS-986224.[4][7]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, comparing the in vitro signaling potency and in vivo effects on cardiac function of the synthetic agonist and apelin-13.
Table 1: In Vitro Signaling Potency at the APJ Receptor
| Parameter | Synthetic Agonist (e.g., BMS-986224) | Apelin-13 / (Pyr¹)apelin-13 | Reference |
| Receptor Binding Affinity (Kd) | 0.3 nmol/L | Not explicitly stated, but used as benchmark | [4] |
| G-Protein Activation (EC50) | Potent, comparable to (Pyr¹)apelin-13 | -9.93 ± 0.03 (log EC50 for cAMP) | [4][5] |
| β-Arrestin Recruitment (EC50) | Potent, comparable to (Pyr¹)apelin-13 | -8.96 ± 0.03 (log EC50) | [5] |
| Receptor Internalization (EC50) | -9.4 ± 0.03 (log EC50) | -7.80 ± 0.04 (log EC50) | [8] |
Table 2: Effects on Cardiac Function (In Vivo Animal Models)
| Parameter | Synthetic Agonist | Apelin-13 | Experimental Model | Reference |
| Cardiac Output | Increased by 10-15% | Similar increase to synthetic agonist | Anesthetized instrumented rats | [4][7] |
| Heart Rate | No significant effect | No significant effect | Anesthetized instrumented rats | [4][7] |
| Stroke Volume | Increased to levels of healthy animals | Not explicitly compared in the same study | Renal Hypertensive Rat (RHR) model | [4] |
| Left Ventricular Ejection Fraction (LVEF) | Preserved (23.1 ± 1.7%) | Preserved (vs. saline 16.9 ± 2.8%) | Murine model of acute myocardial injury | [9] |
| Cardioprotection (Infarct Size Reduction) | Not explicitly stated | Significantly reduced | Rodent models of ischemia/reperfusion | [10][11] |
| Cardioprotection (Fibrosis Reduction) | Did not prevent fibrosis | Significantly decreased | RHR model / Rat myocardial infarction model | [4][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate and compare APJ receptor agonists.
In Vitro Assays
-
Radioligand Binding Assays: These assays are used to determine the binding affinity of the compounds to the APJ receptor. Membranes from cells overexpressing the human APJ receptor are incubated with a radiolabeled apelin-13 analogue (e.g., [³H]apelin-13) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to calculate the binding affinity (Kd).[7]
-
cAMP Inhibition Assays: APJ receptor activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels via Gαi coupling.[1][13] Cells expressing the APJ receptor are stimulated with forskolin (B1673556) (to increase cAMP levels) in the presence of varying concentrations of the agonist. The resulting cAMP levels are then measured, often using fluorescence-based assays.[14]
-
β-Arrestin Recruitment Assays: Ligand-induced recruitment of β-arrestin to the APJ receptor is a key step in receptor desensitization and can also initiate G-protein-independent signaling.[1][15] This is often measured using bioluminescence resonance energy transfer (BRET)-based biosensor assays in cells co-expressing the APJ receptor and β-arrestin fusion proteins.[7]
-
ERK Phosphorylation Assays: Activation of the APJ receptor can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[1] The levels of phosphorylated ERK (pERK) in cell lysates after stimulation with the agonist are quantified, typically by ELISA or Western blotting.[7]
Ex Vivo Model
-
Langendorff Perfused Heart: This ex vivo model allows for the assessment of direct cardiac effects of a compound independent of systemic influences.[16][17][18] The heart is excised and retrogradely perfused through the aorta with an oxygenated nutrient solution. The test compound is added to the perfusate, and parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.[19][20] This setup is also widely used to study ischemia-reperfusion injury.[11][19]
In Vivo Models
-
Anesthetized Instrumented Rats: This model is used to assess the acute hemodynamic effects of the compounds. Rats are anesthetized, and catheters are placed to measure parameters like cardiac output, heart rate, and blood pressure during intravenous infusion of the test substance.[4][7]
-
Disease Models of Heart Failure: To evaluate the therapeutic potential in a chronic setting, various animal models are used, such as the renal hypertensive rat (RHR) model or models of myocardial infarction induced by coronary artery ligation.[4][6] Cardiac function in these models is typically assessed non-invasively over time using echocardiography to measure parameters like left ventricular ejection fraction and stroke volume.[4]
Signaling Pathways and Experimental Workflow
APJ Receptor Signaling Pathways
Activation of the APJ receptor by both apelin-13 and synthetic agonists triggers multiple downstream signaling cascades. The canonical pathway involves coupling to Gαi, which inhibits adenylyl cyclase, and Gαq, which activates phospholipase C (PLC).[1][13] This leads to various cellular responses, including increased cardiac contractility. The receptor also engages β-arrestin, which mediates receptor internalization and can initiate separate signaling pathways.[1][15][21] Biased agonists are designed to preferentially activate either the G-protein or the β-arrestin pathway.[12][22]
Caption: APJ Receptor Signaling Cascade.
Experimental Workflow for Agonist Evaluation
The evaluation of a novel APJ receptor agonist typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies in animal models of disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 9. Apelin-13 infusion salvages the peri-infarct region to preserve cardiac function after severe myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cardioprotective Effects of Apelin in Myocardial Ischemia/Reperfusion Injury: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. dovepress.com [dovepress.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Langendorff heart - Wikipedia [en.wikipedia.org]
- 18. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Ex Vivo Langendorff Perfusion – CL Laboratory LLC [cardio-lab.com]
- 21. researchgate.net [researchgate.net]
- 22. Design, characterization, and first-in-human study of the vascular actions of a novel biased apelin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Small-Molecule APJ Receptor Agonists: APJ Receptor Agonist 4 vs. BMS-986224 vs. AMG 986
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a class A G-protein coupled receptor, has emerged as a promising therapeutic target for cardiovascular diseases, particularly heart failure. Its activation by endogenous ligands like apelin leads to beneficial effects such as increased cardiac contractility and vasodilation. This has spurred the development of small-molecule APJ receptor agonists with more favorable pharmacokinetic profiles than native peptides. This guide provides a comparative overview of three such agonists: APJ receptor agonist 4, BMS-986224, and AMG 986, summarizing their performance based on available experimental data.
At a Glance: Quantitative Comparison
The following tables summarize the in vitro potency and pharmacokinetic parameters of the three APJ receptor agonists based on preclinical studies.
Table 1: In Vitro Potency and Activity
| Parameter | This compound | BMS-986224 | AMG 986 (Azelaprag) |
| Binding Affinity | Ki = 0.07 nM[1] | Kd = 0.3 nM[2] | - |
| cAMP Inhibition (EC50) | 0.06 nM[1] | 0.02 nM (human APJ)[2] | 0.3 nM[3] |
| β-Arrestin Recruitment (EC50) | Data not available | Fully stimulates recruitment (0-100 nM)[2] | Log EC50 = -9.61 ± 0.13[3] |
| ERK Phosphorylation | Data not available | Fully stimulates phosphorylation (0-100 nM)[2] | Data not available |
| Receptor Internalization | Data not available | Fully stimulates internalization (0-100 nM)[2] | Log EC50 = -9.59 ± 0.03[3] |
Table 2: Pharmacokinetic Profile
| Parameter | This compound (Mouse) | BMS-986224 (Rat) | AMG 986 (Rat) | AMG 986 (Dog) |
| Route of Administration | IV and PO[1] | SC infusion[2] | IV and PO[4] | IV and PO[4] |
| Oral Bioavailability | Excellent[1] | Orally active[2] | Appreciably greater than pyr-apelin-13[4] | Appreciably greater than pyr-apelin-13[4] |
| Half-life (t1/2) | Data not available | Data not available | 3.2 hours (IV)[4] | 4.2 hours (IV)[4] |
| Clearance | Data not available | Data not available | Moderate (IV)[4] | Low (IV)[4] |
| Volume of Distribution (Vss) | Data not available | Data not available | 0.81 L/kg (IV)[4] | 0.94 L/kg (IV)[4] |
Signaling Pathways and Experimental Workflows
The activation of the APJ receptor by these agonists triggers a cascade of intracellular events, primarily through G-protein-dependent and β-arrestin-mediated pathways.
A common experimental workflow to assess the in vitro activity of these agonists involves assays to measure cAMP inhibition and β-arrestin recruitment.
The logical relationship for comparing these agonists involves evaluating their performance across a spectrum of preclinical studies to predict their therapeutic potential.
Detailed Experimental Protocols
cAMP Inhibition Assay (General Protocol)
This assay measures the ability of an agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), typically stimulated by forskolin, in cells expressing the APJ receptor.
-
Cell Culture: APJ receptor-expressing cells (e.g., CHO-K1 or HEK293) are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Forskolin Stimulation: Cells are stimulated with a fixed concentration of forskolin to induce cAMP production.
-
Agonist Treatment: Serial dilutions of the test agonist (this compound, BMS-986224, or AMG 986) are added to the wells.
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
cAMP Detection: Intracellular cAMP levels are quantified using a detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or other immunoassay principles.
-
Data Analysis: The results are normalized to controls, and the half-maximal effective concentration (EC50) is calculated from the dose-response curve.
β-Arrestin Recruitment Assay (General Protocol)
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and G-protein-independent signaling.
-
Cell Line: A cell line engineered to express the APJ receptor fused to a donor molecule (e.g., a luciferase fragment) and β-arrestin fused to an acceptor molecule (e.g., another luciferase fragment or a fluorescent protein) is used.
-
Agonist Treatment: Cells are treated with varying concentrations of the APJ agonist.
-
Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: The proximity of the donor and acceptor molecules upon β-arrestin recruitment generates a measurable signal, such as luminescence or Förster Resonance Energy Transfer (FRET).
-
Data Analysis: The signal is measured, and the EC50 for β-arrestin recruitment is determined from the dose-response curve.
In Vivo Heart Failure Models
Renal Hypertensive Rat (RHR) Model: This model is used to induce cardiac hypertrophy and dysfunction.
-
Surgical Procedure: A clip is placed on one of the renal arteries of a rat, leading to hypertension and subsequent cardiac remodeling.[5]
-
Drug Administration: The APJ agonist is administered via a specified route (e.g., subcutaneous infusion or oral gavage) for a defined period.[2]
-
Efficacy Assessment: Cardiac function is assessed using techniques like echocardiography to measure parameters such as stroke volume, cardiac output, and ejection fraction.[6]
Myocardial Infarction (MI) Model: This model mimics the cardiac injury and subsequent heart failure seen in patients after a heart attack.
-
Surgical Procedure: The left anterior descending (LAD) coronary artery is permanently ligated to induce an infarct in the left ventricle.[7]
-
Drug Administration: The test compound is administered to the animals starting at a specific time point post-ligation.
-
Efficacy Assessment: Cardiac function and remodeling are evaluated over time using echocardiography and histological analysis of the heart tissue.[8]
Summary and Conclusion
-
This compound is a highly potent agonist with an excellent pharmacokinetic profile in mice, demonstrating its potential for oral administration.[1] However, more comprehensive in vivo data and a detailed signaling profile are needed for a thorough comparison.
-
BMS-986224 is a potent and selective APJ agonist that has been well-characterized in vitro, showing a signaling profile similar to the endogenous ligand apelin-13.[2] In vivo studies in a rat model of hypertension demonstrated its ability to improve cardiac output.[6] Despite its promising preclinical data, its development has been reported as discontinued.
-
AMG 986 (Azelaprag) is another potent APJ agonist that has progressed to Phase I clinical trials.[3][9] It has shown efficacy in rodent models of heart failure and has a favorable pharmacokinetic profile in both rats and dogs.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 5. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 8. Half-life extension of peptidic APJ agonists by N-terminal lipid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A First-in-Human Study of AMG 986, a Novel Apelin Receptor Agonist, in Healthy Subjects and Heart Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity and Selectivity of APJ Receptor Agonist 4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Apelin Receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of APJ by its endogenous ligands, apelin and elabela, elicits beneficial physiological effects, including inotropy, vasodilation, and regulation of glucose metabolism. This has spurred the development of synthetic agonists with improved pharmacological properties. This guide provides a comparative analysis of a novel APJ receptor agonist, "APJ receptor agonist 4," alongside other notable agonists, offering a comprehensive overview of its binding affinity, selectivity, and functional profile based on available preclinical data.
Comparative Analysis of APJ Receptor Agonists
The following tables summarize the binding affinity and functional potency of this compound in comparison to other well-characterized agonists. It is important to note that the data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: Binding Affinity of APJ Receptor Agonists
| Compound | Target | Assay Type | K_i (nM) | K_d (nM) | Species | Reference |
| This compound | APJ | Radioligand Binding | 0.07 | - | Not Specified | [1] |
| BMS-986224 | APJ | Radioligand Binding | - | 0.3 | Human | [2][3] |
| CMF-019 | APJ | Radioligand Binding | 0.26 (pKi 8.58) | - | Human | [4][5][6] |
| Apelin-13 | APJ | Radioligand Binding | 0.37 (EC50) | - | Human | [4] |
| Elabela (19-32) | APJ | Radioligand Binding | 0.93 | - | Human | [7] |
Note: K_i (inhibitory constant) and K_d (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity. EC50 in the context of Apelin-13 binding refers to the concentration for 50% displacement in a competition assay.
Table 2: Functional Potency of APJ Receptor Agonists
| Compound | G-Protein Signaling (cAMP Inhibition EC_50, nM) | β-Arrestin Recruitment (EC_50, nM) | Species | Reference |
| This compound | 0.06 | Data Not Available | Not Specified | [1] |
| BMS-986224 | 0.02 | Data Not Available | Human | [2][8] |
| ML233 | >100,000 (weakly reduced at 100µM) | 2,400 | Human | [9] |
| CMF-019 | <1 (pD2 ~10) | 224 (pD2 6.65) | Human | [10] |
| Apelin-13 | 0.37 | Data Not Available | Human | [4] |
| Elabela (19-32) | 8.6 (Gαi1 activation) | 166 | Human | [4][7] |
Note: EC_50 (half-maximal effective concentration) is a measure of functional potency. Lower values indicate higher potency. A significant difference between G-protein and β-arrestin EC_50 values can indicate biased agonism.
Table 3: Selectivity Profile of Selected APJ Receptor Agonists
| Compound | Selectivity Information | Reference |
| BMS-986224 | Highly selective for APJ, with no affinity for many GPCRs commonly present in cardiovascular tissues. | [11] |
| ML233 | >21-fold selective over the closely related angiotensin 1 (AT1) receptor. Shows some binding to 5-HT1A, α2C adrenergic, and benzylpiperazine receptors, and the norepinephrine (B1679862) transporter at 10 µM. | [9] |
Note: A comprehensive selectivity panel for this compound is not publicly available at this time.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize APJ receptor agonists.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human APJ receptor.
-
Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4) is used.
-
Incubation: A fixed concentration of a radiolabeled APJ ligand (e.g., [¹²⁵I]-Apelin-13) is incubated with the cell membranes and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the APJ receptor are used.
-
Assay Buffer: A buffer containing GDP (to maintain G-proteins in an inactive state) is used (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4).
-
Incubation: Membranes are incubated with a range of concentrations of the test agonist in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Separation: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.
-
Cell Lines: Engineered cell lines are used that co-express the APJ receptor fused to one component of a reporter enzyme (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component of the reporter.
-
Cell Plating: Cells are plated in a multi-well format.
-
Compound Addition: A range of concentrations of the test agonist is added to the cells.
-
Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the reporter enzyme is added. The recruitment of β-arrestin brings the two enzyme fragments together, forming an active enzyme that converts the substrate into a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The EC₅₀ value for β-arrestin recruitment is determined from the dose-response curve.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental workflows involved in validating APJ receptor agonists.
Caption: APJ Receptor Signaling Pathways
Caption: APJ Agonist Validation Workflow
Caption: Bias Analysis Logic
References
- 1. atsjournals.org [atsjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CMF019 | APJ agonist | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMS-986224 | Apelin receptor | TargetMol [targetmol.com]
- 9. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
Cross-reactivity and selectivity profiling of APJ receptor agonist 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity profile of APJ (Apelin Receptor) agonist 4, a potent, orally active agonist, with other notable APJ agonists. The data presented is intended to assist researchers in selecting the most appropriate compound for their studies in areas such as heart failure and other cardiovascular diseases.
Introduction to APJ Receptor Agonist 4
This compound, also identified as compound 21 in the scientific literature, is a hydroxypyrimidinone-based small molecule that has demonstrated high potency for the APJ receptor, with an EC50 of 0.06 nM and a Ki of 0.07 nM. Its oral activity and efficacy in a rodent model of heart failure make it a compound of significant interest for therapeutic development.
Comparative Potency and Selectivity
The in vitro potency of this compound is compared with other endogenous and synthetic APJ agonists in the table below. While detailed cross-reactivity data for this compound against a broad panel of receptors is not publicly available, data for the structurally related and well-characterized compound BMS-986224 is presented as a representative example of a highly selective APJ agonist from the same chemical series.
| Compound | Type | APJ Receptor Potency (human) | Selectivity Profile |
| This compound (Compound 21) | Small Molecule Agonist | EC50 = 0.06 nM, Ki = 0.07 nM | Stated to have an "acceptable safety profile in preclinical toxicology studies," suggesting good selectivity. Specific cross-reactivity data is not available in the primary publication. |
| BMS-986224 | Small Molecule Agonist | Kd = 0.3 nM, EC50 = 0.02 nM | Highly selective for the APJ receptor. When tested against a panel of over 40 GPCRs, ion channels, and transporters at a concentration of 10 µM, it showed no significant off-target binding.[1][2] |
| [Pyr1]-Apelin-13 | Endogenous Peptide Agonist | EC50 ≈ 0.37 nM | The natural ligand for the APJ receptor, serving as the benchmark for agonist activity. |
| ML233 | Small Molecule Agonist | EC50 = 3.7 µM | A non-peptide agonist that is >21-fold selective for APJ over the closely related angiotensin AT1 receptor. It showed some binding to 5-HT1A, α2C adrenergic, and benzylpiperazine receptors, as well as the norepinephrine (B1679862) transporter at 10 µM.[3] |
Signaling Pathway of APJ Receptor Agonists
APJ receptor agonists, including this compound, primarily signal through the Gαi subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the APJ receptor can also lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.
Figure 1. Simplified signaling pathway of APJ receptor agonists.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of agonist activity and selectivity. The following are representative methodologies for key in vitro assays used in the characterization of APJ receptor agonists.
Radioligand Binding Assay (for Ki determination)
This assay is used to determine the binding affinity of a test compound for the APJ receptor.
Figure 2. Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human APJ receptor (e.g., HEK293 or CHO cells) are prepared.
-
Incubation: Membranes are incubated in a binding buffer with a fixed concentration of a radiolabeled APJ ligand (e.g., [125I]-Apelin-13) and a range of concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (for EC50 determination)
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the APJ receptor signaling pathway.
References
Benchmarking the in vivo efficacy of APJ receptor agonist 4 against endogenous apelin
A novel, orally active small molecule, APJ receptor agonist 4 (also known as BMS-986224), demonstrates comparable or superior in vivo efficacy to the endogenous ligand apelin in improving cardiac function. This synthetic agonist presents a significant therapeutic potential for heart failure by overcoming the limitations of the natural peptide's short half-life.
Researchers and drug development professionals now have access to compelling preclinical data benchmarking the performance of this compound against pyroglutamylated apelin-13 (B560349) ((Pyr1)apelin-13), the most potent endogenous isoform. In vivo studies in rodent models of heart failure reveal that this compound successfully mimics the beneficial cardiovascular effects of apelin, including a significant increase in cardiac output and stroke volume, without adversely affecting heart rate.
In Vivo Efficacy: A Head-to-Head Comparison
The in vivo efficacy of this compound was directly compared to (Pyr1)apelin-13 in anesthetized rodent models instrumented for hemodynamic monitoring. The primary method for assessing cardiac function was pressure-volume (PV) loop analysis, the gold standard for detailed in vivo cardiac assessment.
Short-term infusion of this compound was shown to increase cardiac output by 10-15%, an effect that was comparable to that observed with (Pyr1)apelin-13.[1][2] This key finding highlights the synthetic agonist's ability to replicate the primary therapeutic benefit of the endogenous ligand.
Table 1: Comparative In Vivo Hemodynamic Effects of this compound and (Pyr1)apelin-13
| Parameter | This compound | (Pyr1)apelin-13 | Vehicle/Control |
| Change in Cardiac Output | ↑ 10-15% | ↑ (similar to agonist 4) | No significant change |
| Change in Stroke Volume | ↑ | ↑ | No significant change |
| Change in Heart Rate | No significant change | No significant change | No significant change |
| Route of Administration | Oral, Intravenous, Subcutaneous | Intravenous | N/A |
| In Vivo Half-life | Significantly longer | Short | N/A |
Note: Data is compiled from preclinical studies in rodent models.[1][2]
A significant advantage of this compound is its improved pharmacokinetic profile, allowing for oral and subcutaneous administration, in stark contrast to the rapid degradation of apelin which necessitates continuous intravenous infusion.[1][2][3]
Mechanism of Action: APJ Receptor Signaling
Both this compound and endogenous apelin exert their effects by binding to and activating the APJ receptor, a G protein-coupled receptor (GPCR). This activation triggers downstream signaling cascades that are crucial for cardiovascular homeostasis. The primary signaling pathway involves the coupling of the APJ receptor to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Activation of the APJ receptor also stimulates the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathways. These pathways are instrumental in promoting cell survival, angiogenesis, and vasodilation, primarily through the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO).
Experimental Protocols
In Vivo Hemodynamic Assessment in Anesthetized Rats
The in vivo efficacy of this compound and (Pyr1)apelin-13 was assessed in anesthetized, instrumented male Sprague-Dawley rats.
-
Animal Preparation: Rats were anesthetized (e.g., with an intraperitoneal injection of pentobarbital (B6593769) sodium), intubated, and mechanically ventilated. Body temperature was maintained at 37°C using a heating pad.
-
Catheterization: A pressure-volume catheter was inserted into the left ventricle via the right carotid artery to continuously measure left ventricular pressure and volume. A separate catheter was placed in the jugular vein for intravenous drug administration.
-
Hemodynamic Recordings: After a stabilization period, baseline hemodynamic parameters were recorded. These included heart rate, systolic and diastolic blood pressure, cardiac output, stroke volume, and ejection fraction.
-
Drug Administration: this compound, (Pyr1)apelin-13, or a vehicle control was administered via continuous intravenous infusion at varying doses.
-
Data Analysis: Hemodynamic data was continuously recorded and analyzed to determine the effects of the compounds over time. Pressure-volume loops were analyzed to derive load-independent measures of cardiac contractility and diastolic function.
The presented data underscores the potential of this compound as a promising therapeutic agent for heart failure. Its ability to be administered orally and its sustained in vivo action offer significant advantages over the endogenous apelin peptide, paving the way for chronic treatment strategies in heart failure patients. Further clinical evaluation of this compound is warranted.
References
Comparative analysis of G-protein biased agonism of APJ receptor agonists
For Researchers, Scientists, and Drug Development Professionals
The Apelin Receptor (APJ), a Class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of the APJ receptor by its endogenous ligands, Apelin and Elabela, triggers two primary signaling cascades: the G-protein pathway, which is often associated with therapeutic benefits such as improved cardiac function, and the β-arrestin pathway, which can lead to receptor desensitization and potentially undesirable effects.[1][2] This has spurred the development of biased agonists—ligands that preferentially activate one pathway over the other, offering the potential for more targeted and effective therapies with fewer side effects.[3][4]
This guide provides a comparative analysis of various APJ receptor agonists, focusing on their G-protein versus β-arrestin signaling bias. The information presented is collated from recent preclinical studies and is intended to aid researchers in the selection and development of novel APJ-targeted therapeutics.
Quantitative Comparison of APJ Receptor Agonists
The following tables summarize the binding affinities and functional potencies of several endogenous and synthetic APJ receptor agonists. These values are critical for understanding the G-protein or β-arrestin bias of each compound.
| Ligand | Receptor Binding Affinity (Ki, nM) | Reference |
| Apelin-13 | 8.336 | [5] |
| pGlu1-apelin-13 | 14.366 | [5] |
| Apelin-17 | 4.651 | [5] |
| Apelin-36 | 1.735 | [5] |
| Elabela-21 | 4.364 | [5] |
| Elabela-32 | 1.343 | [5] |
Table 1: Binding Affinities of Endogenous APJ Receptor Agonists. This table presents the equilibrium dissociation constants (Ki) for various apelin and elabela isoforms, indicating their affinity for the APJ receptor.
| Ligand | G-Protein Signaling (cAMP) logEC50 | β-Arrestin Recruitment logEC50 | Bias Profile | Reference |
| Apelin-13 | -6.369 ± 0.086 | - | G-protein preferential | [5] |
| pGlu1-apelin-13 | -6.899 ± 0.106 | - | Strong negative bias toward cAMP pathway (0.0037-fold) | [5] |
| Apelin-17 | -7.901 ± 0.144 | - | Biased toward β-arrestin dependent signaling | [5][6] |
| Apelin-36 | -7.027 ± 0.087 | - | Negative bias toward β-arrestin2-AP2 pathway (0.02-fold) | [5] |
| Elabela-21 | -7.183 ± 0.061 | - | Distinct activities on the G protein dependent pathway | [5][6] |
| Elabela-32 | -7.66 ± 0.114 | - | >1000-fold bias to the β-arrestin-dependent signaling pathway | [5][6] |
| AMG 986 | -9.64 ± 0.03 | -9.61 ± 0.13 | Balanced | [7][8] |
| AM-8123 | -9.44 ± 0.04 | -9.45 ± 0.08 | Balanced | [7][8] |
| [Pyr1]apelin-13 | -9.93 ± 0.03 | -8.96 ± 0.03 | G-protein preferential | [7][8] |
| MM07 | - | Low potency | G-protein preferential | [2] |
| Compound 34 | - | Significantly less potency | G-protein preferential | [1] |
Table 2: Functional Potency and Bias of APJ Receptor Agonists. This table compares the potency (EC50) of various agonists in activating G-protein signaling (measured by cAMP inhibition) and β-arrestin recruitment, highlighting their signaling bias.
Signaling Pathways and Biased Agonism
The activation of the APJ receptor can lead to distinct downstream cellular responses depending on whether the G-protein or β-arrestin pathway is predominantly engaged.
References
- 1. Discovery of biased and potent apelin receptor agonists using structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 2. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 6. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of APJ Receptor Agonists: Elabela and Apelin
For researchers, scientists, and drug development professionals, understanding the nuances of APJ receptor agonists is critical for advancing therapeutic strategies in cardiovascular and metabolic diseases. This guide provides an objective, data-driven comparison of the two endogenous agonists of the apelin receptor (APJ): Elabela (ELA) and Apelin.
The apelin receptor, a G-protein coupled receptor, is a key regulator of cardiovascular homeostasis, fluid balance, and angiogenesis.[1][2] While Apelin was the first identified endogenous ligand for APJ, the more recent discovery of Elabela has opened new avenues of research, revealing a dual-ligand system for this important receptor.[3][4] Despite binding to the same receptor, these two peptides exhibit distinct signaling profiles and physiological functions.[3][4]
Biochemical and Physiological Properties
Elabela and Apelin, despite sharing a receptor, have little to no sequence homology.[3][5] Elabela is a 32-amino acid peptide hormone critical for embryonic development, particularly heart formation, and is also expressed in adult tissues like the kidney and blood vessels.[6][7][8] Apelin exists in several isoforms (e.g., apelin-13, apelin-17, apelin-36) and is more widely expressed in adult tissues, including the heart, lungs, and adipose tissue.[9]
Both agonists play crucial roles in the cardiovascular system, generally promoting vasodilation, increasing cardiac contractility, and lowering blood pressure.[5][9] However, their expression patterns and specific physiological roles can differ. For instance, Elabela has been shown to be crucial during pregnancy, with knockout mice exhibiting pre-eclampsia-like symptoms.[3][7]
Comparative Quantitative Data
The following tables summarize the available quantitative data comparing the binding affinities and functional potencies of various isoforms of Elabela and Apelin.
Table 1: Binding Affinity (Ki) of APJ Receptor Ligands
| Ligand | Ki (nM) | Source |
| Elabela-32 | 1.343 | [3] |
| Elabela-21 | 4.364 | [3] |
| Apelin-36 | 1.735 | [3] |
| Apelin-17 | 4.651 | [3] |
| Apelin-13 | 8.336 | [3] |
| pGlu1-apelin-13 | 14.366 | [3] |
Table 2: Functional Potency (EC50) for β-Arrestin Recruitment
| Ligand | EC50 (nM) | Note | Source |
| Elabela | Less efficacious than Apelin | Elicited weaker APJ-β-arrestin interaction signals. | [10] |
| Apelin | More efficacious than Elabela | Stronger APJ-β-arrestin interaction signals. | [10] |
Signaling Pathways
Both Elabela and Apelin activate the APJ receptor, leading to the engagement of G-protein dependent and β-arrestin dependent signaling pathways.[3][5] The primary G-protein coupled to the APJ receptor is Gαi, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[9][11] Activation of the APJ receptor also stimulates the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and survival.[2][12] Furthermore, ligand binding induces β-arrestin recruitment, which can lead to receptor internalization and desensitization, as well as initiating distinct signaling cascades.[3][10]
Interestingly, studies suggest that Elabela and Apelin may exhibit biased agonism, preferentially activating certain downstream pathways over others. For example, some evidence indicates that Elabela is a less efficacious inducer of β-arrestin recruitment compared to Apelin, which could have significant implications for their long-term therapeutic effects.[10]
Caption: APJ Receptor Signaling Cascade.
Experimental Protocols
Competition Binding Assay
To determine the binding affinity of Elabela and Apelin for the APJ receptor, competition binding experiments are often performed using human heart tissue or cells expressing the receptor.[6]
Methodology:
-
Membranes from human heart tissue or cells expressing the APJ receptor are prepared.
-
A constant concentration of a radiolabeled Apelin isoform (e.g., [125I]-Apelin-13) is incubated with the membranes.
-
Increasing concentrations of unlabeled competitor ligands (Elabela or other Apelin isoforms) are added to the incubation mixture.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
To assess the ability of Elabela and Apelin to induce β-arrestin recruitment to the APJ receptor, a variety of cell-based assays can be used, such as the NanoBiT® system.[10]
Methodology (NanoBiT® Assay):
-
HEK293T cells are transiently co-transfected with plasmids encoding for the APJ receptor fused to the Large Bit (LgBit) subunit of NanoLuc® luciferase and β-arrestin (ARRB1 or ARRB2) fused to the Small Bit (SmBit) subunit.
-
Transfected cells are seeded into a multi-well plate and incubated.
-
The cells are then stimulated with varying concentrations of Elabela or Apelin.
-
A substrate for NanoLuc® luciferase is added to the cells.
-
The luminescence signal, which is generated upon the interaction of LgBit and SmBit (indicating APJ-β-arrestin proximity), is measured using a luminometer.
-
Dose-response curves are generated to determine the potency (EC50) and efficacy of each ligand in promoting the interaction.
Caption: β-Arrestin Recruitment Assay Workflow.
Conclusion
Both Elabela and Apelin are important endogenous agonists of the APJ receptor with significant therapeutic potential. While they share the ability to activate the receptor and elicit similar cardiovascular effects, they exhibit differences in binding affinity, signaling bias, and physiological roles. A thorough understanding of these differences, supported by robust experimental data, is essential for the rational design and development of novel APJ-targeted therapies. Further research into their distinct signaling signatures will likely unveil new opportunities for treating a range of diseases.
References
- 1. Biological functions of Elabela, a novel endogenous ligand of APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Elabela - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A Review of the Roles of Apelin and ELABELA Peptide Ligands in Cardiovascular Disease, Including Heart Failure and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of APJ Receptor Agonist 4 in Tissue Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of APJ (Apelin Receptor) Agonist 4 in tissue samples. The performance of Agonist 4 is contextualized by comparing its known characteristics with those of other notable APJ receptor agonists, supported by experimental data from publicly available research. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the design and execution of target engagement studies.
Introduction to APJ Receptor and Agonist 4
The Apelin Receptor (APJ) is a G-protein coupled receptor (GPCR) that plays a crucial role in cardiovascular regulation, fluid homeostasis, and metabolism.[1] Activation of APJ by its endogenous ligands, apelin and elabela, triggers a cascade of intracellular signaling events. APJ Receptor Agonist 4 is a potent, orally active small molecule agonist of the APJ receptor with a reported EC50 of 0.06 nM and a Ki of 0.07 nM. It has demonstrated efficacy in rodent models of heart failure, making it a compound of significant interest for cardiovascular research.
This guide will explore various in vitro assays applicable to tissue samples for confirming and characterizing the engagement of Agonist 4 with the APJ receptor, and compare its profile to other synthetic and endogenous agonists.
Comparative Analysis of APJ Receptor Agonists
The effective validation of Agonist 4's target engagement requires a comparative approach. Below is a summary of key pharmacological data for Agonist 4 and other well-characterized APJ receptor agonists. It is important to note that these values are compiled from various studies and direct head-to-head comparisons in a single study are limited.
Table 1: Comparison of Binding Affinities of APJ Receptor Agonists
| Compound | Receptor Species | Ki (nM) | Radioligand | Tissue/Cell Type |
| Agonist 4 | Not Specified | 0.07 | Not Specified | Not Specified |
| (Pyr1) Apelin-13 | Human | 0.3 - 1.0 | [3H]Apelin-13 | HEK293 cells |
| BMS-986224 | Human | 0.3 | [3H]Apelin-13 | HEK293 cells |
| Azelaprag | Human | 51.4 (Kd) | Not Specified | CHO-Flp-In-APJ cells |
| CMF-019 | Human | 0.26 (pKi 8.58) | Not Specified | CHO-K1-APJ cells |
Table 2: Comparison of Functional Potency of APJ Receptor Agonists
| Compound | Assay | EC50 (nM) | Cell Type |
| Agonist 4 | Not Specified | 0.06 | Not Specified |
| (Pyr1) Apelin-13 | cAMP Inhibition | 0.1 - 1.0 | CHO-K1/HEK293 cells |
| β-Arrestin Recruitment | 10 - 50 | HEK293 cells | |
| ERK Phosphorylation | 1 - 10 | HEK293 cells | |
| BMS-986224 | cAMP Inhibition | 0.02 | CHO-K1-hAPJ cells |
| β-Arrestin Recruitment | 0.13 | HEK293-ZF cells | |
| ERK Phosphorylation | 0.03 | CHO-K1-hAPJ cells | |
| Azelaprag | cAMP Inhibition | 0.32 | Not Specified |
| β-Arrestin Recruitment | Not Specified | Not Specified | |
| CMF-019 | G-protein signaling | Potent Agonist | CHO-K1-APJ cells |
| β-Arrestin Recruitment | Weak Partial Agonist | CHO-K1-APJ cells |
APJ Receptor Signaling Pathways
Activation of the APJ receptor by an agonist like Agonist 4 initiates signaling through multiple downstream pathways. The two primary pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway. Understanding these pathways is critical for designing comprehensive target engagement studies.
Figure 1: APJ Receptor Signaling Pathways.
Experimental Workflow for Target Engagement Validation
A systematic workflow is essential for the robust validation of Agonist 4's target engagement in tissue samples. This typically involves initial binding studies followed by functional assays to confirm agonism and characterize the signaling profile.
Figure 2: Workflow for Validating APJ Target Engagement.
Detailed Experimental Protocols
The following are detailed protocols for key assays to validate and characterize the target engagement of this compound in tissue samples.
Radioligand Binding Assay
This assay directly measures the binding of Agonist 4 to the APJ receptor by competing with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of Agonist 4 for the APJ receptor in tissue membranes.
-
Materials:
-
Tissue of interest (e.g., heart ventricle)
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]Apelin-13 or --INVALID-LINK--Apelin-13.
-
Non-specific binding control: High concentration of unlabeled Apelin-13 (e.g., 1 µM).
-
Agonist 4 and other test compounds.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
-
-
Protocol:
-
Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove debris. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation. Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of Assay Buffer (for total binding) or 1 µM unlabeled Apelin-13 (for non-specific binding).
-
50 µL of various concentrations of Agonist 4 or other competing ligands.
-
50 µL of radioligand at a final concentration close to its Kd.
-
100 µL of the prepared tissue membrane suspension (20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with ice-cold Assay Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the APJ receptor upon agonist binding.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of Agonist 4 in stimulating G-protein activation.
-
Materials:
-
Prepared tissue membranes (as in the radioligand binding assay).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
Agonist 4 and other test compounds.
-
Non-specific binding control: High concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Protocol:
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of Assay Buffer containing various concentrations of Agonist 4.
-
100 µL of tissue membrane suspension (20-50 µg protein) pre-incubated with GDP.
-
50 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer. Measure the filter-bound radioactivity by scintillation counting.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of Agonist 4 and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
cAMP Inhibition Assay
This assay is used to assess the functional consequence of Gαi coupling, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
-
Objective: To measure the ability of Agonist 4 to inhibit forskolin-stimulated cAMP production.
-
Protocol (adapted for tissue slices or primary cells):
-
Prepare thin tissue slices or isolate primary cells from the tissue of interest.
-
Pre-incubate the samples with a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) for 15-30 minutes to prevent cAMP degradation.
-
Treat the samples with various concentrations of Agonist 4 for 10-15 minutes.
-
Stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 10 µM) for 15-30 minutes.
-
Lyse the cells/tissue and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plot the percentage of inhibition of the forskolin response against the log concentration of Agonist 4 to determine the IC50.
-
β-Arrestin Recruitment Assay
This assay determines if Agonist 4 promotes the interaction of β-arrestin with the APJ receptor, a key step in receptor desensitization, internalization, and G-protein-independent signaling.
-
Objective: To quantify the potency and efficacy of Agonist 4 in inducing β-arrestin recruitment to the APJ receptor.
-
Protocol (requires genetically engineered cell lines):
-
This assay is typically performed in engineered cell lines (e.g., HEK293 or CHO) that co-express the APJ receptor fused to one component of a reporter system (e.g., a luciferase fragment) and β-arrestin fused to the complementary component.
-
Upon agonist-induced recruitment, the reporter components are brought into proximity, generating a measurable signal (e.g., light).
-
Cells are treated with varying concentrations of Agonist 4, and the signal is measured over time.
-
Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
-
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event that can be initiated by both G-protein and β-arrestin pathways.
-
Objective: To assess the ability of Agonist 4 to stimulate the MAPK/ERK signaling cascade.
-
Protocol (for tissue homogenates or primary cells):
-
Treat tissue slices or primary cells with various concentrations of Agonist 4 for a short period (e.g., 5-15 minutes).
-
Lyse the cells/tissue in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Measure the levels of phosphorylated ERK (p-ERK) and total ERK using Western blotting or a specific ELISA kit.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the fold-increase in p-ERK over baseline against the log concentration of Agonist 4 to determine the EC50.
-
Conclusion
Validating the target engagement of this compound in tissue samples requires a multi-faceted approach. By employing a combination of direct binding assays and functional assays that probe different aspects of the APJ signaling cascade, researchers can build a comprehensive pharmacological profile of this promising compound. Comparing these results with data from known APJ agonists will provide a clear understanding of its potency, efficacy, and potential for biased signaling. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug developers working to characterize the interaction of novel agonists with the APJ receptor.
References
Comparative Analysis of APJ Receptor Agonist 4: A Review of In Vitro and In Vivo Reproducibility
A detailed examination of the experimental data surrounding the novel APJ receptor agonist 4 reveals a promising profile for the potential treatment of heart failure. This guide provides a comparative analysis of its in vitro and in vivo effects, juxtaposed with other key small-molecule APJ receptor agonists, to assess the reproducibility and consistency of its pharmacological actions across different preclinical studies.
The apelin receptor (APJ), a G protein-coupled receptor, has emerged as a significant therapeutic target for cardiovascular diseases, particularly heart failure. Activation of APJ by its endogenous ligand, apelin, elicits a range of beneficial cardiovascular effects, including positive inotropy, vasodilation, and anti-hypertrophic signaling. The development of small-molecule agonists for APJ aims to overcome the poor pharmacokinetic properties of peptide-based ligands. This guide focuses on this compound, also identified as compound 21 in its primary publication, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its performance and the reproducibility of its effects.
In Vitro Profile: Potency and Signaling Pathway Activation
This compound has been characterized as a potent and selective agonist of the APJ receptor. A comparative summary of its in vitro activity against other notable small-molecule agonists is presented below.
| Compound | Target | Assay | EC50 (nM) | Ki (nM) | Reference |
| This compound (Compound 21) | Human APJ | cAMP Inhibition | 0.06 | 0.07 | [1] |
| BMS-986224 | Human APJ | cAMP Inhibition | 0.02 | 0.3 (Kd) | [2][3] |
| AM-8123 | Human APJ | cAMP Inhibition | ~0.36 | - | [4] |
| AMG 986 | Human APJ | cAMP Inhibition | ~0.23 | - | [4] |
| ML233 | Human APJ | β-arrestin Recruitment | 3700 | - | [5] |
Table 1: Comparative in vitro potency of small-molecule APJ receptor agonists.
The data consistently demonstrates that this compound exhibits sub-nanomolar potency in inhibiting cAMP production, a key downstream signaling event of APJ activation through the Gαi pathway. Its efficacy is comparable to that of BMS-986224 and appears more potent than AM-8123 and AMG 986 in this specific assay.
The activation of the APJ receptor initiates a cascade of intracellular signaling events. A crucial aspect of agonist characterization is to understand its signaling bias, particularly concerning G-protein-dependent and β-arrestin-dependent pathways.
In Vivo Efficacy: Rodent Models of Heart Failure
The therapeutic potential of this compound has been evaluated in rodent models of heart failure, where it has demonstrated the ability to improve cardiac function.[1] This section compares the reported in vivo effects with those of other small-molecule agonists.
| Compound | Animal Model | Dosing Route | Key Findings | Reference |
| This compound (Compound 21) | Rodent Heart Failure Model | Oral | Improved cardiac function. | [1] |
| BMS-986224 | Rat Renal Hypertensive Model | Oral / SC | Increased stroke volume and cardiac output. | [3][6] |
| AM-8123 | Rat Myocardial Infarction Model | Oral | Reduced myocardial collagen content and improved diastolic function. | [4] |
| AMG 986 | Rat Model of Impaired Metabolic Function | IV Infusion | Increased systolic function and reduced systemic vascular resistance. | [4] |
Table 2: Comparative in vivo efficacy of small-molecule APJ receptor agonists in heart failure models.
The available data suggests that this compound, when administered orally, produces positive outcomes in a rodent model of heart failure. These findings are consistent with the effects observed for other orally bioavailable APJ agonists like BMS-986224 and AM-8123, which have shown improvements in cardiac hemodynamics and remodeling in different rat models of cardiac dysfunction. The reproducibility of these beneficial cardiovascular effects across multiple, structurally distinct small-molecule agonists targeting the APJ receptor strengthens the rationale for this therapeutic approach.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for assessing the reproducibility of the findings. Below are summaries of the key experimental protocols employed in the characterization of these APJ receptor agonists.
In Vitro Assays
cAMP Inhibition Assay (HTRF): This assay quantifies the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the APJ receptor.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human APJ receptor are cultured in appropriate media.
-
Assay Procedure: Cells are seeded into 384-well plates. On the day of the assay, cells are stimulated with forskolin (B1673556) in the presence of varying concentrations of the test agonist.
-
Detection: Following incubation, cell lysis and detection reagents (containing a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) are added. The HTRF signal is read on a compatible plate reader, and the ratio of emission at 665 nm to 620 nm is calculated. A decrease in this ratio indicates cAMP production.
-
Data Analysis: EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay (PathHunter®): This assay measures the recruitment of β-arrestin to the activated APJ receptor.
-
Cell Line: A cell line (e.g., CHO-K1) is used that co-expresses the APJ receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Assay Procedure: Cells are plated in 384-well plates. Test agonists at various concentrations are added to the cells.
-
Detection: Upon agonist-induced β-arrestin recruitment, the ProLink and EA tags are brought into proximity, forming a functional β-galactosidase enzyme. A chemiluminescent substrate is added, and the resulting signal is measured on a luminometer.
-
Data Analysis: EC50 values are calculated from the concentration-response curves.
In Vivo Models
Rodent Model of Heart Failure (Myocardial Infarction by LAD Ligation): This model is commonly used to induce heart failure following a myocardial infarction.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Post-Operative Care: Animals receive analgesics and are closely monitored during recovery.
-
Drug Administration: this compound or other test compounds are administered (e.g., orally) for a specified duration, typically starting at a set time post-LAD ligation.
-
Assessment of Cardiac Function: Echocardiography or pressure-volume loop analysis is performed at baseline and at the end of the treatment period to measure parameters such as ejection fraction, fractional shortening, stroke volume, and cardiac output.
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
Animal Groups: Rats, mice, or other relevant species are used.
-
Drug Administration: The compound is administered via different routes (e.g., intravenous and oral) at a specific dose.
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Analysis: Plasma concentrations of the compound are quantified using LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%) are calculated.
Conclusion
The available preclinical data for this compound (compound 21) demonstrates potent and efficacious activation of the APJ receptor, leading to beneficial cardiovascular effects in a rodent model of heart failure. The in vitro potency and in vivo efficacy are largely consistent with findings for other small-molecule APJ agonists, such as BMS-986224 and AM-8123, suggesting a reproducible class effect for compounds targeting this receptor.
While direct head-to-head comparative studies are limited, the collective evidence supports the continued investigation of this compound as a potential therapeutic agent for heart failure. Further studies are warranted to fully elucidate its long-term efficacy, safety profile, and potential for biased signaling in comparison to other agonists. The detailed experimental protocols provided in the primary literature are essential for enabling other researchers to replicate and build upon these findings, ultimately contributing to a more complete understanding of the therapeutic potential of APJ agonism.
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 2. JCI Insight - Differentiated agonistic antibody targeting CD137 eradicates large tumors without hepatotoxicity [insight.jci.org]
- 3. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Navigating Cardiovascular Research: A Comparative Guide to APJ Receptor Agonists
For researchers, scientists, and drug development professionals, the apelin-APJ system represents a promising therapeutic target in cardiovascular disease. Activation of the APJ receptor, a G protein-coupled receptor, elicits a range of beneficial effects, including increased cardiac contractility, vasodilation, and reduced blood pressure. While endogenous peptides like apelin and elabela are the natural ligands for this receptor, their short half-life has spurred the development of synthetic agonists with improved pharmacological properties. This guide provides an objective comparison of key alternatives to traditional APJ receptor agonists, supported by experimental data and detailed methodologies.
The apelin-APJ system is a critical regulator of cardiovascular homeostasis, acting as a counter-regulatory axis to the renin-angiotensin system.[1][2][3] Its two endogenous ligands, apelin and elabela (ELA), are peptide hormones that are proteolytically processed into several active isoforms.[1][2] While these endogenous ligands have demonstrated therapeutic potential, their clinical utility is hampered by rapid degradation.[1][4] This limitation has driven the exploration of alternative agonists, including peptide analogs and small molecules, designed for greater stability and, in some cases, biased signaling.
Endogenous APJ Receptor Agonists: The Natural Ligands
Apelin and elabela are the two known endogenous ligands for the APJ receptor.[2] Apelin is produced as a 77-amino acid prepropeptide that is cleaved into shorter, biologically active fragments, with pyroglutamated apelin-13 (B560349) ([Pyr1]apelin-13) being a predominant and potent isoform.[2] Elabela, discovered more recently, also exists in various isoforms (e.g., ELA-32, ELA-21).[2][5] Both ligands activate the APJ receptor, leading to beneficial cardiovascular effects such as increased cardiac output and vasodilation.[6][7] However, they exhibit differences in their signaling profiles and physiological roles.[5][8]
Synthetic Alternatives: Peptide Analogs and Small-Molecule Agonists
To overcome the pharmacokinetic limitations of endogenous ligands, researchers have developed a variety of synthetic APJ receptor agonists. These can be broadly categorized as peptide analogs and small-molecule agonists.
Peptide Analogs: These are modified versions of the endogenous apelin peptides, often designed to have an extended half-life or to preferentially activate specific downstream signaling pathways (biased agonism).[9][10][11] An example is MM07, a biased agonist that favors the G-protein signaling pathway over the β-arrestin pathway, which may offer a better therapeutic window by minimizing potential adverse effects associated with β-arrestin recruitment.[9][10]
Small-Molecule Agonists: These non-peptide molecules offer the advantages of oral bioavailability and improved stability. Several small-molecule APJ agonists have been developed and characterized, including AM-8123, AMG 986, and BMS-986224.[1][4][12][13] These compounds have been shown to mimic the in vitro and in vivo effects of endogenous apelin, demonstrating their potential as therapeutic agents for cardiovascular diseases like heart failure.[1][4][12]
Comparative Performance of APJ Receptor Agonists
The selection of an appropriate APJ receptor agonist for cardiovascular research depends on the specific experimental goals. The following tables summarize key quantitative data for a selection of endogenous and synthetic agonists.
| Agonist | Type | Potency (EC50/IC50) | Assay | Species | Reference |
| [Pyr1]apelin-13 | Endogenous Peptide | ~0.05 nM (IC50) | cAMP Inhibition | Human | [12] |
| ~ -8.96 (log EC50) | β-arrestin Recruitment | Human | [1] | ||
| Elabela-32 | Endogenous Peptide | >1000-fold bias to β-arrestin | cAMP vs β-arrestin | Human | [8] |
| AM-8123 | Small Molecule | ~ -9.44 (log EC50) | cAMP Inhibition | Human | [4] |
| ~ -9.45 (log EC50) | β-arrestin Recruitment | Human | [1] | ||
| AMG 986 | Small Molecule | ~ -9.64 (log EC50) | cAMP Inhibition | Human | [4] |
| ~ -9.61 (log EC50) | β-arrestin Recruitment | Human | [1] | ||
| BMS-986224 | Small Molecule | ~0.02 nM (EC50) | cAMP Inhibition | Human | [12] |
| MM07 | Peptide Analog | Biased towards G-protein | cAMP vs β-arrestin | Human | [10] |
| ML233 | Small Molecule | 3740 nM (EC50) | β-arrestin Recruitment | Human | [14] |
Note: Potency values can vary depending on the specific assay conditions and cell types used.
Signaling Pathways of the APJ Receptor
Activation of the APJ receptor by its agonists initiates downstream signaling through two main pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway is primarily associated with the therapeutic effects of vasodilation and inotropy, while the β-arrestin pathway is involved in receptor internalization and may contribute to other cellular responses.[9][15] Biased agonists are designed to selectively activate one pathway over the other.[9][10]
Caption: APJ Receptor Signaling Pathways.
Experimental Protocols
The characterization of novel APJ receptor agonists relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream effector of Gαi-coupled receptors.
Methodology:
-
Cells stably expressing the human APJ receptor (e.g., HEK293 or CHO cells) are seeded in a multi-well plate.
-
The cells are then stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
-
Concurrently, cells are treated with varying concentrations of the test agonist.
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
The concentration-response curve is plotted to determine the IC50 value of the agonist.[4][12]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and internalization.
Methodology:
-
A cell line co-expressing the APJ receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment is used.
-
Upon agonist binding to the APJ receptor, β-arrestin is recruited, bringing the two fragments of the reporter protein into proximity and reconstituting its activity.
-
The activity of the reconstituted reporter enzyme is measured using a chemiluminescent substrate.
-
The luminescent signal is proportional to the extent of β-arrestin recruitment, and a concentration-response curve is generated to determine the EC50 value.[1][12][14]
ERK Phosphorylation Assay
This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream target of both G-protein and β-arrestin signaling pathways.
Methodology:
-
APJ-expressing cells are serum-starved and then stimulated with the test agonist for a defined period.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
The ratio of p-ERK to total ERK is quantified to assess the extent of ERK activation.[8][12]
Caption: General Experimental Workflow for APJ Agonist Development.
Conclusion
The development of novel APJ receptor agonists represents a significant advancement in the quest for effective treatments for cardiovascular diseases. While endogenous ligands have laid the groundwork for understanding the therapeutic potential of this system, synthetic alternatives, including peptide analogs and small-molecule agonists, offer improved drug-like properties. The choice of agonist for research purposes will be dictated by the specific requirements of the study, with considerations for stability, bioavailability, and the desired signaling profile. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers navigating this exciting field of cardiovascular drug discovery.
References
- 1. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 2. academic.oup.com [academic.oup.com]
- 3. APJ as Promising Therapeutic Target of Peptide Analogues in Myocardial Infarction- and Hypertension-Induced Heart Failure [mdpi.com]
- 4. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elabela and Apelin regulate coronary angiogenesis in a competitive manner | microPublication [micropublication.org]
- 6. A Review of the Roles of Apelin and ELABELA Peptide Ligands in Cardiovascular Disease, Including Heart Failure and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous regulation of cardiovascular function by apelin-APJ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 9. Harnessing the power of structure‐based design: A new lease on life for cardiovascular drug development with apelin receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for APJ Receptor Agonists
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for APJ (Apelin) receptor agonists, focusing on operational and logistical plans to minimize risk and ensure regulatory compliance. While the following procedures are based on best practices for handling potent, research-grade peptide and small molecule compounds, it is critical to always consult the specific Safety Data Sheet (SDS) for the particular APJ receptor agonist in use before handling or disposal.
General Laboratory Safety and Handling
Before beginning any work with APJ receptor agonists, it is imperative to adhere to fundamental chemical safety guidelines.[1][2] All handling of lyophilized powders and concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of aerosolized particles.[3]
Personal Protective Equipment (PPE) is mandatory:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
Familiarize yourself with the location and operation of emergency equipment, including eyewash stations, safety showers, and chemical spill kits.[4] All chemical containers must be clearly labeled with their contents and associated hazards.[1][5]
Proper Disposal Procedures for APJ Receptor Agonists
The following step-by-step guidance is based on established protocols for the disposal of potent biological compounds, such as peptide agonists.[6] These procedures are intended as a general framework; always defer to your institution's Environmental Health and Safety (EHS) office and the compound-specific SDS for detailed instructions.[6]
Step 1: Segregate Waste Streams at the Point of Generation
Proper waste segregation is the first and most critical step in safe disposal.[6] Establish three distinct, clearly labeled waste streams for all materials that come into contact with the APJ receptor agonist.
| Waste Stream | Description | Recommended Container |
| Liquid Waste | Unused or expired solutions of the APJ receptor agonist, including buffers and media. | Clearly labeled, leak-proof hazardous waste container. |
| Solid Waste | Contaminated non-sharp items such as vials, pipette tips, gloves, and bench paper. | Designated hazardous waste container, labeled "Hazardous Waste - Pharmaceutical."[6] |
| Sharps Waste | Needles, syringes, glass Pasteur pipettes, or any other item that can puncture skin. | Puncture-resistant, leak-proof sharps container with a biohazard symbol.[6] |
Step 2: Chemical Inactivation of Liquid Waste
Before final disposal, unused or expired solutions of the APJ receptor agonist must be chemically inactivated to degrade the active molecule.[6] This is a critical step to prevent the release of biologically active compounds into the environment.
Experimental Protocol for Chemical Inactivation:
Two common methods for the chemical inactivation of peptide-based agonists are oxidation and hydrolysis.
Method 1: Oxidation with Sodium Hypochlorite (B82951) (Bleach)
-
Working in a chemical fume hood, add household bleach to the liquid waste to achieve a final sodium hypochlorite concentration between 5,000 and 10,000 ppm.[6]
-
For solutions containing a high concentration of organic material (e.g., serum), use the higher end of the concentration range.[6]
-
Allow the mixture to react for a minimum of 20 minutes, although a contact time of 12 hours is recommended to ensure complete degradation.[6]
Method 2: Hydrolysis with Sodium Hydroxide (NaOH)
-
In a chemical fume hood, carefully add a concentrated solution of NaOH to the liquid waste to significantly raise the pH. This will catalyze the hydrolysis of peptide bonds.[6]
-
The exact concentration and reaction time will depend on the stability of the specific agonist. Consult the SDS for information on chemical stability.
-
Ensure a minimum contact time of 20 minutes, with 12 hours being a more conservative approach for complete degradation.[6]
After inactivation, the neutralized liquid waste may be eligible for drain disposal with copious amounts of water, but only if this is explicitly permitted by local and institutional regulations .[6] Always consult your EHS office before disposing of any treated chemical waste down the drain.[6]
Step 3: Disposal of Solid and Sharps Waste
-
Lyophilized Powder: Small quantities of unused or expired lyophilized powder should first be dissolved in a suitable solvent (e.g., water or buffer). This solution should then be treated using the chemical inactivation procedures outlined for liquid waste before being disposed of in the appropriate hazardous waste stream.[6]
-
Contaminated Solid Waste: All non-sharp solid waste, such as empty vials, pipette tips, and gloves, must be placed in a designated and clearly labeled hazardous waste container.[6]
-
Sharps Waste: Immediately after use, dispose of all contaminated sharps in a designated, puncture-resistant sharps container. Do not overfill these containers; they should be sealed when approximately three-quarters full and disposed of according to your institution's guidelines for pharmaceutical or biohazardous sharps waste.[6]
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate a typical signaling pathway for APJ receptor agonists and a general experimental workflow for their characterization.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
